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Core Science & Biosynthesis

Foundational

N-acetyl-DL-leucine methyl ester chemical structure and properties

An In-Depth Technical Guide to N-acetyl-DL-leucine Methyl Ester N-acetyl-DL-leucine methyl ester is a chemically modified derivative of the essential amino acid leucine. As a racemic mixture, it contains equal amounts of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-acetyl-DL-leucine Methyl Ester

N-acetyl-DL-leucine methyl ester is a chemically modified derivative of the essential amino acid leucine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The defining features of this compound are the protection of its two primary functional groups: the amino group is acetylated, and the carboxylic acid group is esterified to a methyl ester. This dual protection renders the molecule neutral and non-zwitterionic under physiological pH, significantly altering its solubility and reactivity profile compared to the parent amino acid.

In the realm of chemical and pharmaceutical research, N-acetyl-DL-leucine methyl ester serves as a valuable building block. The protecting groups allow for controlled and selective chemical transformations, making it a useful intermediate in the synthesis of peptides and other complex organic molecules. Its well-defined structure also makes it suitable as an analytical standard for the development and validation of chromatographic methods. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The chemical structure of N-acetyl-DL-leucine methyl ester is characterized by a central chiral carbon (α-carbon) bonded to an acetamido group, an isobutyl side chain, a hydrogen atom, and a methyl ester group. The "DL" designation signifies that it is a racemic mixture of the (S)- and (R)-enantiomers.

SynthesisWorkflow L_Leucine L-Leucine Step1 Step 1: Acetylation & Racemization (Acetic Anhydride, NaOH) L_Leucine->Step1 Ac_DL_Leucine N-acetyl-DL-leucine Step1->Ac_DL_Leucine Step2 Step 2: Esterification (Methanol, H₂SO₄) Ac_DL_Leucine->Step2 FinalProduct N-acetyl-DL-leucine methyl ester Step2->FinalProduct

Caption: Two-step synthesis workflow for N-acetyl-DL-leucine methyl ester.

Experimental Protocol

This protocol outlines a representative method for the synthesis of N-acetyl-DL-leucine methyl ester.

Part 1: Synthesis of N-acetyl-DL-leucine [1]

  • Dissolution and Acetylation: In a suitable reaction vessel, dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The base deprotonates the carboxylic acid and amino groups, making the latter more nucleophilic.

  • Cool the solution in an ice bath to control the exothermic reaction.

  • Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The amino group attacks the electrophilic carbonyl carbon of the acetic anhydride, forming the N-acetyl bond.

  • Racemization: After the initial acetylation, the reaction conditions (presence of base and acetic anhydride) can promote the racemization of the N-acetyl-L-leucine to form the desired DL mixture. [1]5. Acidification and Isolation: Once the reaction is complete (monitored by TLC), carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.5-3.0. This protonates the carboxylate, causing the N-acetyl-DL-leucine to precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

Part 2: Fischer Esterification to N-acetyl-DL-leucine Methyl Ester

  • Reaction Setup: Suspend the dried N-acetyl-DL-leucine in an excess of anhydrous methanol, which acts as both the solvent and the reactant.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension. [2]The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. [2]3. Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the esterification can be monitored by TLC. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ester. [2]4. Workup and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • The crude product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Further purification can be achieved by column chromatography on silica gel to yield pure N-acetyl-DL-leucine methyl ester.

Spectroscopic Characterization

The structural identity and purity of N-acetyl-DL-leucine methyl ester are confirmed using a combination of spectroscopic techniques. The spectra of the D- and L-enantiomers are identical, so the data for N-acetyl-L-leucine methyl ester is representative. [3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. Key expected signals include a singlet for the methyl protons of the acetyl group, a singlet for the methyl protons of the ester group, multiplets for the protons of the isobutyl side chain, and a doublet for the amide proton. [3]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester and amide groups, the α-carbon, and the carbons of the isobutyl and methyl groups. [3]* FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups. The spectrum of N-acetyl-DL-leucine methyl ester will show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide and ester groups, and the C-O stretching of the ester.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-acetyl-leucine methyl ester, the expected molecular ion peak [M+H]⁺ would be at m/z 188.1287. [3]

Applications in Research and Development

N-acetyl-DL-leucine methyl ester is a versatile tool for researchers in organic and medicinal chemistry.

  • Peptide Synthesis: As a protected amino acid, it can be used as a building block in the synthesis of peptides. The protected functional groups prevent unwanted side reactions during peptide coupling steps. [4]* Model Substrate: It serves as an excellent model substrate for studying enzymatic reactions, such as those involving proteases or esterases. [4]* Chromatographic Standard: Its well-defined structure and properties make it a suitable standard for developing and validating analytical methods, including HPLC and GC, for the separation and quantification of amino acid derivatives. [4]* Precursor for Synthesis: It can be used as a starting material for the synthesis of more complex molecules, including peptidomimetics and other compounds with potential pharmaceutical applications.

Safety and Handling

While specific safety data for N-acetyl-DL-leucine methyl ester is not extensively documented, a robust safety protocol can be established based on the data for N-acetyl-DL-leucine and similar chemical compounds. [5][6][7]

Protection Type Specific Equipment Standard/Recommendation
Eye/Face Protection Tightly fitting safety goggles with side-shields. Conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Inspected prior to use; satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.
Body Protection Laboratory coat. Selected based on the hazards present in the workplace.

| Respiratory Protection | Dust mask or respirator if dust is generated. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

  • Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-acetyl-DL-leucine methyl ester is a valuable and versatile compound in the field of chemical synthesis and analysis. Its protected functional groups allow for controlled reactivity, making it an ideal building block for complex molecular architectures. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. As the demand for novel peptides and complex organic molecules continues to grow, the importance of such protected amino acid derivatives in enabling innovative scientific discoveries is set to increase.

References

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). US4259441A - Process for resolving D, L-leucine.
  • The Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]

  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of N-acyl-DL-leucine.
  • National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemsrc. (2025). N-Acetyl-DL-norleucine methyl ester | CAS#:56247-43-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. Retrieved from [Link]

  • PLOS One. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylleucine. Retrieved from [Link]

  • PubMed Central. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Retrieved from [Link]

  • bioRxiv. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. Retrieved from [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • NNPDF. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. Retrieved from [Link]

  • ResearchGate. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]

Sources

Exploratory

Stereochemical Fidelity in Amino Acid Derivatives: N-Acetyl-L-Leucine Methyl Ester vs. DL-Racemate

Executive Summary This technical guide delineates the critical physicochemical and functional distinctions between N-acetyl-L-leucine methyl ester (Ac-L-Leu-OMe) and its DL-racemate (Ac-DL-Leu-OMe). While often conflated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and functional distinctions between N-acetyl-L-leucine methyl ester (Ac-L-Leu-OMe) and its DL-racemate (Ac-DL-Leu-OMe). While often conflated in general inventory, the stereochemical purity of the L-isomer is the determinant factor in enzymatic recognition, kinetic resolution, and downstream pharmacological efficacy.

For researchers in drug development—specifically targeting Niemann-Pick Type C (NPC) and cerebellar ataxias—understanding this distinction is paramount. The L-enantiomer is the biologically active substrate for deacetylation and subsequent mTORC1 activation, whereas the D-enantiomer (present in the racemate) acts as "metabolic ballast," competitively inhibiting uptake transporters and failing to activate lysosomal function.

Part 1: Molecular Architecture & Physicochemical Divergence

At a fundamental level, the difference lies in the spatial arrangement of the atoms around the chiral


-carbon. While physical properties like boiling point and refractive index are identical in an achiral environment, their behavior diverges catastrophically in chiral biological systems (enzymes, receptors).
Table 1: Comparative Physicochemical Profile[1]
FeatureN-Acetyl-L-Leucine Methyl EsterN-Acetyl-DL-Leucine Methyl Ester
CAS Number 1188-21-2 (Acid form ref) / Specific Ester CAS57289-25-5
Stereochemistry Pure L-isomer (

-configuration)
50:50 Mixture of L (

) and D (

)
Enzymatic Activity High affinity substrate for Chymotrypsin/Subtilisin50% Substrate / 50% Inert (or Inhibitor)
Biological Role Precursor to bio-active N-acetyl-L-leucineSynthetic intermediate requiring resolution
Solubility Soluble in organic solvents (MeOH, EtOAc)Soluble; may exhibit different crystal lattice energy

Critical Note on Nomenclature: Do not confuse N-acetyl-leucine methyl ester with Leucine methyl ester (Leu-OMe) . The latter is a lysosomotropic detergent used to ablate lysosome-rich cells. The N-acetyl group in the subject compound prevents the rapid protonation that causes lysosomal rupture, making Ac-Leu-OMe a metabolic probe rather than a cytotoxic agent.

Part 2: The Biochemical Mechanism (Enzymatic Selectivity)

The most significant technical difference between the L-isomer and the DL-racemate is their interaction with serine proteases (e.g.,


-Chymotrypsin, Subtilisin). This interaction is the basis for Kinetic Resolution , the primary method used to purify the active drug from the racemate.
Mechanism of Action: The Stereochemical "Gatekeeper"

Enzymes like


-Chymotrypsin possess a hydrophobic pocket (

) specifically shaped to accommodate the hydrophobic side chain of L-leucine.
  • Ac-L-Leu-OMe: The side chain fits into the hydrophobic pocket. The carbonyl carbon of the ester is positioned perfectly for nucleophilic attack by the active site Serine-195. Hydrolysis proceeds rapidly (

    
     is high).
    
  • Ac-D-Leu-OMe: The spatial orientation of the isobutyl side chain in the D-isomer creates steric clashes with the enzyme's backbone. The ester bond cannot align with the catalytic triad. It remains unhydrolyzed.

Visualization: Enzymatic Stereoselectivity

The following diagram illustrates the kinetic divergence when a protease encounters the L-isomer versus the D-isomer.

EnzymaticSelectivity Enzyme Serine Protease (Chymotrypsin/Subtilisin) L_Complex E-S Complex (L) Correct Alignment Enzyme->L_Complex L-Isomer binds S1 pocket D_Complex E-S Complex (D) Steric Hindrance Enzyme->D_Complex D-Isomer attempts binding Racemate Input: Ac-DL-Leu-OMe (Racemic Mixture) Racemate->Enzyme Binding Hydrolysis Nucleophilic Attack (Ser-195) L_Complex->Hydrolysis k_cat (Fast) NoReaction No Reaction Substrate Rejected D_Complex->NoReaction k_cat ~ 0 Product_L Product: N-Acetyl-L-Leucine (Acid) + MeOH Hydrolysis->Product_L Product_D Unreacted: N-Acetyl-D-Leucine Methyl Ester NoReaction->Product_D

Caption: Kinetic differentiation of enantiomers. The enzyme selectively hydrolyzes the L-ester, allowing physical separation of the resulting L-acid from the unreacted D-ester.[1]

Part 3: Technical Workflow – Kinetic Resolution

For researchers synthesizing N-acetyl-L-leucine (the drug substance IB1001) from the cheaper DL-starting material, the methyl ester is the key intermediate. Below is the standard protocol for resolving the DL-racemate.

Protocol: Enzymatic Resolution of Ac-DL-Leu-OMe

Objective: Isolate pure N-acetyl-L-leucine from N-acetyl-DL-leucine methyl ester.

Reagents:

  • Substrate: N-Acetyl-DL-leucine methyl ester (100 mM)

  • Enzyme:

    
    -Chymotrypsin (bovine) or Subtilisin Carlsberg (immobilized preferred for scale).
    
  • Buffer: 0.1 M Phosphate Buffer, pH 7.8.

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Reaction Initiation:

    • Suspend Ac-DL-Leu-OMe in Phosphate Buffer (pH 7.8).

    • Add enzyme (enzyme:substrate ratio approx 1:100 w/w).

    • Incubate at 25°C - 30°C with mild agitation.

    • Control: Maintain pH at 7.8 using an autotitrator with 1M NaOH (The reaction releases acid, dropping pH).

  • Monitoring:

    • Monitor consumption of base (NaOH). When 50% of the theoretical ester bonds are cleaved (representing conversion of the L-fraction), the reaction slows dramatically.

  • Quenching & Separation (The Critical Step):

    • Adjust pH to 9.0.

    • Extraction 1: Extract with Ethyl Acetate.[1]

      • Organic Phase: Contains Unreacted N-Acetyl-D-Leucine Methyl Ester . (Discard or racemize for recycling).

      • Aqueous Phase: Contains N-Acetyl-L-Leucine (salt form) .[2]

  • Isolation of L-Isomer:

    • Acidify the aqueous phase to pH 1-2 with HCl.

    • Extraction 2: Extract with Ethyl Acetate.[1]

    • Evaporate solvent to yield pure N-Acetyl-L-Leucine .[1]

Kinetic Data Summary

Studies on chymotrypsin kinetics demonstrate the massive efficiency gap:

Substrate

(

)

(mM)
Specificity Constant (

)
Ac-L-Leu-OMe ~27 - 193~0.1 - 0.7High (Efficient Hydrolysis)
Ac-D-Leu-OMe NegligibleHighLow (Resistant)

Note: Values vary by specific enzyme variant and conditions but consistently show >1000-fold preference for L. [1, 2]

Part 4: Pharmacological Implications (The "Why")

Why is the purity of the L-form (derived from the methyl ester) critical for drug development? Recent clinical studies on IB1001 (N-acetyl-L-leucine) versus Tanganil (N-acetyl-DL-leucine) reveal that the D-isomer is not harmless.

The "Metabolic Ballast" Effect

When the DL-racemate is administered (or if the ester is used as a prodrug without resolution):

  • Competitive Inhibition: The D-isomer competes with the L-isomer for uptake via Monocarboxylate Transporters (MCTs).

  • Accumulation: The body possesses efficient deacetylases (acylases) for N-acetyl-L-leucine, rapidly converting it to Leucine for mTOR activation. It lacks efficient enzymes for N-acetyl-D-leucine. Consequently, the D-isomer accumulates in plasma, potentially reaching toxic levels or blocking transport of the active L-isomer [3, 4].

Visualization: Pharmacokinetic Fate[4][5]

PK_Fate cluster_input Administration cluster_plasma Plasma / Transport (MCTs) cluster_cell Intracellular / Lysosome Input N-Acetyl-DL-Leucine (Racemate) L_Trans L-Isomer Transported Input->L_Trans D_Trans D-Isomer Competes/Accumulates Input->D_Trans Deacetylase Acylase (Deacetylation) L_Trans->Deacetylase D_Trans->D_Trans Accumulation (Metabolic Ballast) D_Trans->Deacetylase Resistant Leucine Free L-Leucine Deacetylase->Leucine Rapid mTOR mTORC1 Activation (Therapeutic Effect) Leucine->mTOR

Caption: Pharmacokinetic divergence. The L-isomer is processed into the active therapeutic; the D-isomer accumulates and inhibits transport.

References

  • Hein, G. E., & Niemann, C. (1962).[3] The kinetics of the

    
    -chymotrypsin-catalyzed hydrolysis of acetyl-L-leucine methyl ester. Biochimica et Biophysica Acta, 65, 353-355.[3] 
    
  • Bender, M. L., et al. (1963).

    
    -chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan derivatives.[4] Biochemical and Biophysical Research Communications. 
    
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

  • IntraBio. (2021). Clinical Studies on IB1001 (N-acetyl-L-leucine) for NPC and Ataxia.[5][6] ClinicalTrials.gov / IntraBio Reports.

  • Bremova-Ertl, T., et al. (2020). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Orphanet Journal of Rare Diseases.

Sources

Foundational

Technical Monograph: N-Acetyl-DL-Leucine Methyl Ester in Asymmetric Synthesis and Drug Development

The following technical guide details the applications, synthesis, and experimental utility of N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe). [1][2] Executive Summary N-acetyl-DL-leucine methyl ester is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and experimental utility of N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe).

[1][2]

Executive Summary

N-acetyl-DL-leucine methyl ester is a bifunctionalized amino acid derivative serving as a critical substrate in biocatalytic resolution and peptidomimetic drug design .[1][2] Unlike free leucine, the simultaneous protection of the amine (N-acetyl) and carboxyl (methyl ester) termini renders this molecule non-zwitterionic, significantly altering its solubility profile and membrane permeability.

Its primary utility in organic synthesis lies in its role as a racemic substrate for enzymatic kinetic resolution , enabling the cost-effective production of enantiopure L- and D-leucine derivatives.[1][2] Furthermore, in medicinal chemistry, it acts as a lipophilic prodrug precursor, leveraging specific transport mechanisms (MCT1) to bypass rate-limiting uptake pathways associated with free amino acids.[3]

Chemical Profile and Synthesis

The synthesis of N-acetyl-DL-leucine methyl ester is a two-step chemo-enzymatic or chemical process.[1][2] The order of operations—acetylation followed by esterification—is preferred to minimize racemization risks associated with activating the carboxyl group of an N-protected amino acid.

Physicochemical Properties
PropertyDataRelevance
Molecular Formula

Core scaffold
Molecular Weight 187.24 g/mol Low MW, high ligand efficiency
State Crystalline Solid / OilEasy handling in batch reactors
Solubility Soluble in MeOH, EtOAc, DCMCompatible with biphasic enzymatic systems
Chirality Racemic (DL) mixtureSubstrate for kinetic resolution
Synthetic Pathway (Chemical)

The robust synthesis involves the acetylation of DL-leucine using acetic anhydride (


) under Schotten-Baumann conditions, followed by Fischer esterification.

Step 1: N-Acetylation



Mechanistic Note: The use of NaOH maintains the amine in its nucleophilic deprotonated state while neutralizing the acetic acid byproduct.

Step 2: Methyl Esterification



Mechanistic Note: Thionyl chloride (

) generates anhydrous HCl in situ, catalyzing the esterification without hydrolyzing the robust amide bond.

Primary Application: Enzymatic Kinetic Resolution

The most high-value application of Ac-DL-Leu-OMe is its use as a substrate for protease-catalyzed kinetic resolution .[1][2] This process exploits the stereospecificity of enzymes (e.g., Subtilisin Carlsberg,


-Chymotrypsin) to selectively hydrolyze the ester bond of the L-enantiomer, leaving the D-enantiomer intact.[4]
Mechanism of Action

Serine proteases possess a catalytic triad (Ser-His-Asp).[1][2] The enzyme's chiral binding pocket accommodates the L-enantiomer of Ac-DL-Leu-OMe, positioning the ester carbonyl for nucleophilic attack by the serine hydroxyl.[1] The D-enantiomer, due to steric clash with the hydrophobic side chain (isobutyl group), does not fit the active site and remains unreacted.

Resolution Workflow Diagram

The following diagram illustrates the chemo-enzymatic workflow for separating the enantiomers.

ResolutionWorkflow Substrate Racemic Substrate (Ac-DL-Leu-OMe) Biocatalysis Biocatalysis (Serine Protease, pH 7.5) Substrate->Biocatalysis Dissolved in co-solvent Mixture Reaction Mixture (Ac-L-Leu-OH + Ac-D-Leu-OMe) Biocatalysis->Mixture Stereoselective Hydrolysis Extraction Biphasic Extraction (Aq. Buffer / Ethyl Acetate) Mixture->Extraction pH Adjustment to 8.0 AqueousPhase Aqueous Phase (Contains Ac-L-Leu-OH) Extraction->AqueousPhase Deprotonated Acid (Ionized) OrganicPhase Organic Phase (Contains Ac-D-Leu-OMe) Extraction->OrganicPhase Neutral Ester ProductL Pure L-Enantiomer (Acid Form) AqueousPhase->ProductL Acidification & Extraction ProductD Pure D-Enantiomer (Ester Form) OrganicPhase->ProductD Evaporation

Caption: Chemo-enzymatic resolution workflow separating L-acid and D-ester via pH-controlled biphasic extraction.

Medicinal Chemistry & Prodrug Applications

Beyond synthesis, N-acetyl-DL-leucine methyl ester serves as a model for transport-targeted prodrugs .[1][2]

Transporter Switching

Native L-Leucine enters cells primarily via the LAT1 (L-Type Amino Acid Transporter 1) .[1][2][3][5] However, N-acetylation and esterification alter the transport kinetics:

  • N-Acetylation: Converts the substrate into an anion (at physiological pH if free acid) or neutral species, shifting affinity toward MCT1 (Monocarboxylate Transporter 1) and OAT (Organic Anion Transporters) .[2][3][5]

  • Methyl Esterification: Increases lipophilicity (

    
    ), enabling passive diffusion across the blood-brain barrier (BBB) or gut epithelium before intracellular esterases regenerate the active N-acetyl-leucine.[2]
    
Therapeutic Relevance

The L-enantiomer (N-acetyl-L-leucine) is an approved agent for vertigo and is under investigation for Niemann-Pick Type C (NPC).[1][2][3] The methyl ester variant is used in preclinical pharmacokinetics to study:

  • Metabolic Stability: Resistance to aminopeptidases due to N-terminal blockage.[1][2]

  • Bioavailability: Enhanced oral absorption compared to the zwitterionic parent compound.[2]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of Ac-DL-Leu-OMe

Objective: Isolate N-acetyl-L-leucine and N-acetyl-D-leucine methyl ester from the racemic ester.[1][2]

Reagents:

  • Substrate: N-acetyl-DL-leucine methyl ester (10 mmol)[1][2]

  • Enzyme: Subtilisin Carlsberg (or Alcalase®)[2]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[2]5) / Acetone (9:1 v/v)[2]

  • Base: 1.0 M NaOH (for pH stat titration)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.87 g (10 mmol) of Ac-DL-Leu-OMe in 10 mL of acetone. Add this to 90 mL of phosphate buffer (pH 7.5) in a reaction vessel equipped with a magnetic stirrer.

  • Initiation: Add 50 mg of Subtilisin enzyme.

  • Incubation & pH Control: Stir the mixture at 25°C. As the ester hydrolyzes, acetic acid is not released, but the carboxylic acid of the leucine is exposed, lowering pH. Maintain pH at 7.5 by automatic titration with 1.0 M NaOH.

  • Monitoring: The reaction is complete when NaOH consumption reaches 50% of the theoretical molar equivalent (approx. 5 mL).

  • Separation (Self-Validating Step):

    • Adjust mixture pH to 8.0.[2][4]

    • Extract with Ethyl Acetate (

      
       mL).[2]
      
    • Organic Layer: Contains Ac-D-Leu-OMe (unreacted).[1][2] Dry over

      
       and evaporate.[2]
      
    • Aqueous Layer: Contains Ac-L-Leu-OH (as sodium salt).[2] Acidify to pH 2.0 with HCl, then extract with Ethyl Acetate to recover the L-acid.[2]

  • Analysis: Verify optical purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

Protocol B: Chemical Synthesis of Ac-DL-Leu-OMe

Objective: Synthesize the racemic starting material.

  • Acetylation: Suspend DL-leucine (0.1 mol) in 2N NaOH (100 mL). Cool to 0°C. Add acetic anhydride (0.12 mol) dropwise over 30 mins. Acidify with conc. HCl to precipitate N-acetyl-DL-leucine.[1][2] Recrystallize from water.[1][2][4]

  • Esterification: Dissolve N-acetyl-DL-leucine (0.05 mol) in dry methanol (100 mL). Add catalytic

    
     (0.5 mL).[2] Reflux for 4 hours.
    
  • Workup: Neutralize with

    
    , evaporate methanol, redissolve in EtOAc, wash with water, and dry. Yield is typically >90%.[1][2]
    

References

  • Enzymatic Resolution of Amino Acid Esters Title: "Enzymatic kinetic resolution of β-amino acid derivatives" Source: University of Szeged, PhD Thesis (2009) URL:[6][Link]

  • Pharmacokinetics and Transporter Switching Title: "Acetylation turns leucine into a drug by membrane transporter switching" Source:[3][5] Nature Scientific Reports / PMC (2021) URL:[2][Link]

  • Synthesis and Properties of N-Acetyl-Leucine Title: "N-Acetyl-L-leucine | C8H15NO3 | CID 70912" Source:[1][2] PubChem (National Institutes of Health) URL:[Link][2]

  • Process for Resolving D,L-Leucine Title: "Process for resolving D, L-leucine (US Patent 4259441A)" Source:[2][7] Google Patents URL:[1][2]

Sources

Exploratory

Solubility of N-acetyl-DL-leucine methyl ester in water vs organic solvents

Optimizing Solvent Systems for Enzymatic Resolution and Chemical Synthesis Executive Summary In the development of chiral drugs and advanced peptide intermediates, N-acetyl-DL-leucine methyl ester serves as a critical su...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Solvent Systems for Enzymatic Resolution and Chemical Synthesis

Executive Summary

In the development of chiral drugs and advanced peptide intermediates, N-acetyl-DL-leucine methyl ester serves as a critical substrate, particularly in the enzymatic kinetic resolution of Leucine enantiomers.

A common misconception in process development is assuming that hydrophobic amino acid derivatives always require high-organic solvent systems. Contrary to the behavior of its free acid precursor (N-Acetyl-L-Leucine, ~8 mg/mL in water), the methyl ester exhibits anomalously high aqueous solubility (~200 g/L at pH 7.5) .

This guide provides a definitive technical analysis of the solubility differential between aqueous and organic phases. It translates these physicochemical properties into robust, self-validating protocols for synthesis, extraction, and enzymatic hydrolysis.

Physicochemical Profile & The Solubility Paradox

To design effective isolation protocols, we must first understand the molecular drivers governing the solubility of N-Ac-DL-Leu-OMe.

2.1 Molecular Architecture
  • Core Structure: Hydrophobic isobutyl side chain (Leucine).

  • Modifications:

    • N-Terminus: Acetylated (Capped polarity, removes zwitterionic character).

    • C-Terminus: Methylated (Esterified, removes H-bond donor capability).

2.2 The Solubility Paradox

Typically, esterification of a carboxylic acid reduces aqueous solubility by masking the polar head group. However, for N-Acetyl-DL-Leucine, the ester form is significantly more soluble in water than the free acid.

CompoundAqueous Solubility (25°C)Lattice Energy Driver
N-Acetyl-L-Leucine (Free Acid) ~8 g/L (<1%)Strong intermolecular H-bonding (Carboxyl dimer + Amide) creates a stable, hard-to-break crystal lattice.
N-Acetyl-DL-Leucine Methyl Ester ~200 g/L (20%) Disruption of the H-bond network (no COOH donor) and lower lattice energy of the racemate vs. pure enantiomer allows easier solvation by water.

Field Insight: This high aqueous solubility is the "Process Key" that enables high-throughput enzymatic resolution without the need for massive volumes of co-solvents.

Solubility Data: Water vs. Organic Solvents[1][2]

The following data summarizes the solubility behavior observed in process environments (Synthesis, Extraction, Crystallization).

Table 1: Solubility Profile in Key Process Solvents
Solvent ClassSpecific SolventSolubility StatusProcess Application
Aqueous Water (pH 7.5)High (~20% w/w) Enzymatic Hydrolysis Substrate Feed
Aqueous Water (pH < 2)Moderate/HighAcidic Quench (Risk of hydrolysis if prolonged)
Polar Protic Methanol (MeOH)Very High Synthesis solvent (Esterification)
Polar Protic Ethanol (EtOH)HighCo-solvent / Recrystallization
Chlorinated Dichloromethane (DCM)High Liquid-Liquid Extraction (Organic Phase)
Chlorinated ChloroformHighAnalytical sample prep
Non-Polar Petroleum Ether / HeptaneInsoluble Anti-solvent for Crystallization / Trituration
Aprotic DMSO / DMFVery HighStock solutions (rarely needed due to high water sol.)
Process Workflows & Protocols
4.1 Workflow Logic: The "Solubility Switch"

The isolation of pure N-Ac-DL-Leu-OMe relies on switching its solubility by altering the solvent environment.

  • Synthesis: Soluble in MeOH.

  • Isolation: Soluble in DCM (extracts away from inorganic salts).

  • Purification: Insoluble in Pet Ether (precipitates as pure crystal).

SolubilitySwitch Start Crude Reaction Mix (MeOH/H2SO4) Evap Evaporation (Remove MeOH) Start->Evap Residue Oily Residue Evap->Residue Extract DCM Extraction Residue->Extract Solubilize Ester Wash Water Wash (Remove Acid/Salts) Extract->Wash Partitioning Dry Dry Organic Layer (MgSO4) Wash->Dry Triturate Trituration (Add Pet Ether) Dry->Triturate Induce Precipitation Final Pure Crystalline N-Ac-DL-Leu-OMe Triturate->Final Filter

Figure 1: Purification workflow leveraging the solubility differential between Chlorinated solvents and Alkanes.

4.2 Protocol A: High-Yield Synthesis & Purification

Objective: Synthesize N-Ac-DL-Leu-OMe and purify using solubility exclusion.

Reagents:

  • N-Acetyl-DL-Leucine (Solid)[1][2][3][4][5]

  • Methanol (Absolute)

  • Sulfuric Acid (Catalyst)

  • Dichloromethane (DCM)

  • Petroleum Ether (Boiling range 35-60°C)

Step-by-Step Methodology:

  • Esterification: Dissolve 0.1 mol N-Acetyl-DL-Leucine in 2.0 mol Absolute Methanol. Add 0.02 mol H2SO4. Reflux for 4 hours.

    • Mechanism:[1][6][7] The starting material dissolves completely in hot MeOH. The reaction is driven by the excess solvent.

  • Solvent Swap: Cool to room temperature. Remove MeOH in vacuo.[5]

    • Result: An oily residue remains (The ester is an oil before crystallization).[5]

  • Extraction (The "Wash"): Dissolve the residue in 100 mL DCM. Wash with 50 mL water (2x) to remove H2SO4 and unreacted polar impurities.

    • Why: The Ester prefers DCM; salts/acid prefer water.

  • Crystallization (The "Crash"): Dry the DCM layer (MgSO4), filter, and evaporate to an oil. Add 50 mL Petroleum Ether and triturate (stir vigorously) for 10 minutes.

    • Observation: The oil will solidify into a white crystalline mass as the non-polar anti-solvent forces the ester out of solution.

  • Filtration: Filter the white solid and vacuum dry.[5]

    • Expected Yield: >85%.[4][5]

4.3 Protocol B: Preparation for Enzymatic Resolution

Objective: Prepare a high-concentration aqueous substrate feed (20% w/w).

Context: Many enzymes (e.g., Aminoacylase I) are inhibited by organic co-solvents. The high water solubility of this ester allows for a solvent-free aqueous process .

Methodology:

  • Weigh 20g of N-Acetyl-DL-Leucine Methyl Ester.

  • Add to 80 mL of deionized water.

  • Adjust pH to 7.5 using dilute NaOH.

    • Note: The ester will dissolve to form a clear solution.

    • Caution: Do not exceed pH 8.5 or temperature >30°C during dissolution to prevent spontaneous chemical hydrolysis of the ester.

  • Self-Validation: If the solution remains cloudy, check temperature (must be >20°C) or pH. If clear, the substrate is ready for enzyme addition.

Mechanistic Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your specific unit operation.

SolventSelect Root Select Operation Op1 Enzymatic Hydrolysis Root->Op1 Op2 Chemical Synthesis Root->Op2 Op3 Extraction/Purification Root->Op3 Solv1 Water (pH 7.5) Op1->Solv1 Solv2 Methanol (Reflux) Op2->Solv2 Q1 Phase? Op3->Q1 Note1 High Solubility (20%) No Co-solvent needed Solv1->Note1 Note2 Miscible Drives Equilibrium Solv2->Note2 Solv3 DCM / Ethyl Acetate Q1->Solv3 To Dissolve Solv4 Petroleum Ether / Heptane Q1->Solv4 To Precipitate

Figure 2: Decision matrix for solvent selection based on unit operation requirements.

References
  • Chibata, I., et al. (1981). Process for resolving D, L-leucine. United States Patent US4259441A. Tanabe Seiyaku Co., Ltd.
  • Guo, S., et al. (2020).[8] Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-L-leucine in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link] Provides comparative thermodynamic data for the free acid form, highlighting the contrast with the ester.

  • Churchill, G.C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers. PLOS ONE 15(2): e0229735. [Link] Contextualizes the importance of enantiomeric purity and the behavior of the racemate in biological systems.[9]

Sources

Foundational

A-Z Guide to the Thermodynamic Stability of N-Acetylated Amino Acid Esters

Abstract N-acetylated amino-acid esters represent a pivotal class of molecules, bridging the gap between fundamental peptide chemistry and advanced pharmaceutical design. Their thermodynamic stability is not an abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acetylated amino-acid esters represent a pivotal class of molecules, bridging the gap between fundamental peptide chemistry and advanced pharmaceutical design. Their thermodynamic stability is not an abstract academic curiosity but a critical determinant of their utility, governing everything from shelf-life and formulation to efficacy as prodrugs and intermediates in complex syntheses. This guide provides an in-depth exploration of the core principles that dictate the stability of these compounds. We will dissect the intricate interplay of electronic, steric, and intramolecular forces, detail robust experimental methodologies for quantifying stability, and discuss the profound implications for drug development and biochemical research.

Introduction: Why Thermodynamic Stability Matters

In the realm of drug development and organic synthesis, stability is synonymous with predictability and reliability. For N-acetylated amino acid esters, thermodynamic stability dictates the equilibrium position of degradation reactions, primarily hydrolysis. A compound with low thermodynamic stability will readily hydrolyze back to its constituent N-acetyl amino acid and alcohol, compromising its intended function.

The N-acetylation of the terminal amine group is a strategic modification that mimics the natural state of many eukaryotic proteins and serves a crucial protective function.[1][2] By neutralizing the positive charge of the N-terminus, acetylation can enhance membrane permeability and, critically, block degradation by aminopeptidases, thereby increasing the molecule's biological half-life.[1][3] The esterification of the C-terminal carboxylic acid, on the other hand, is often employed to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active N-acetylated amino acid. The inherent stability of this ester bond is therefore a parameter that must be precisely tuned.

This guide will provide the foundational knowledge and practical frameworks necessary to understand, predict, and experimentally determine the thermodynamic stability of this vital class of molecules.

Theoretical Framework: The Forces at Play

The overall thermodynamic stability of an N-acetylated amino acid ester is a composite of several competing and synergistic factors. The key to predicting stability lies in understanding how the molecule's structure influences its Gibbs free energy (ΔG).

Key Structural Influences on Stability:

  • Electronic Effects: The electron-withdrawing nature of the N-acetyl group and the ester's carbonyl group influences the electrophilicity of the ester carbon, making it susceptible to nucleophilic attack (e.g., by water).

  • Steric Hindrance: The size and shape of both the amino acid side chain (R-group) and the alcohol moiety of the ester (R'-group) can physically block the approach of a nucleophile, thereby increasing the kinetic and thermodynamic stability of the ester bond.

  • Intramolecular Interactions: The potential for hydrogen bonding between the N-H of the acetylated amine and the ester's carbonyl oxygen can influence the molecule's conformation and, consequently, its stability.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly impact stability. Polar protic solvents, like water, can stabilize the transition state of hydrolysis, thus lowering the activation energy for degradation.[4]

The interplay of these factors is illustrated in the diagram below.

Figure 1. Key Factors Influencing Ester Stability Molecule N-Acetylated Amino Acid Ester Steric Steric Hindrance (R and R' Groups) Molecule->Steric Electronic Electronic Effects (Inductive/Resonance) Molecule->Electronic Solvent Solvent Effects (Polarity, pH) Molecule->Solvent Intramolecular Intramolecular Interactions (H-Bonding) Molecule->Intramolecular Figure 2. Workflow for Stability Assessment Start Compound Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Start->DSC HPLC Isothermal Stability (HPLC) Start->HPLC Thermal Thermal Stability Profile (Tm, ΔHfus, Tdecomp) DSC->Thermal Kinetic Degradation Kinetics (k, t½) HPLC->Kinetic Analysis Comprehensive Stability Assessment Thermal->Analysis Kinetic->Analysis

Sources

Exploratory

Chemical Identification and Physicochemical Properties of Analogs

An In-depth Technical Guide to the Hazard Assessment and Safe Handling of N-acetyl-DL-leucine Methyl Ester This guide provides a comprehensive safety and handling framework for N-acetyl-DL-leucine methyl ester. A critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazard Assessment and Safe Handling of N-acetyl-DL-leucine Methyl Ester

This guide provides a comprehensive safety and handling framework for N-acetyl-DL-leucine methyl ester. A critical aspect of ensuring laboratory safety is the reliance on thoroughly vetted Safety Data Sheets (SDS). However, for certain novel or rare compounds like N-acetyl-DL-leucine methyl ester, a comprehensive, officially compiled SDS is not always readily available in the public domain.

In such instances, a proactive and scientifically grounded approach to hazard assessment is required. This document has been structured to guide researchers, scientists, and drug development professionals through this process. We will employ a surrogate-based analysis, leveraging detailed safety data from the closely related parent compound, N-acetyl-DL-leucine , and its individual enantiomers. This methodology allows for the construction of a robust safety protocol by inferring potential hazards and necessary precautions based on structural analogy, while explicitly noting the limitations of this approach. The primary assumption is that the addition of a methyl ester group does not radically alter the core toxicological or hazard profile of the N-acetyl-leucine backbone, though it may influence physical properties such as solubility and absorption rates.

N-acetyl-DL-leucine methyl ester is the N-acetylated, C-terminally methyl-esterified derivative of the racemic amino acid DL-leucine. Due to the limited availability of specific data for the methyl ester, we present the properties of its well-documented precursors, N-acetyl-L-leucine and N-acetyl-DL-leucine, as primary reference points.

PropertyN-acetyl-L-leucineN-acetyl-DL-leucineN-acetyl-L-leucine methyl ester
Synonyms Ac-L-Leu-OH, (S)-2-Acetamido-4-methylpentanoic acid[1]Ac-DL-Leu-OH, Tanganil[2]Ac-L-Leu-OMe
CAS Number 1188-21-2[1][3][4]99-15-0[2][5][6]1492-11-1[7]
Molecular Formula C₈H₁₅NO₃[3][4][8]C₈H₁₅NO₃[2][6]C₉H₁₇NO₃[7]
Molecular Weight 173.21 g/mol [4][6][8]173.21 g/mol [2][6]187.24 g/mol [7]
Appearance White crystalline powder[1] or White powder[9]Solid[6]Not specified
Melting Point 187-189°C[1]158-160°C[6]Not specified
Solubility Soluble in ethanol; does not mix well with water.[9]No information available[6]Soluble in common organic and mixed aqueous-organic systems.[7]

Hazard Identification and GHS Classification (Based on Analogs)

The hazard profile for N-acetyl-DL-leucine methyl ester is inferred from its parent compounds. N-acetyl-DL-leucine and its enantiomers are generally considered to be of low to moderate hazard. However, they are classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.

Based on aggregated GHS information from multiple suppliers for the parent compounds, the following hazards are identified[1][5][10]:

  • Skin Irritation (H315): Causes skin irritation.[1][5][10]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][5][10]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][5][10]

  • Acute Toxicity (H302, H312, H332): Some reports indicate potential for harm if swallowed, in contact with skin, or if inhaled.[10]

Signal Word: Warning

Pictogram:

The causality for these classifications stems from the acidic nature of the carboxylic acid group and the fine, particulate nature of the solid, which can act as a physical and chemical irritant to mucous membranes and skin. While esterification to the methyl ester neutralizes the carboxylic acid, the potential for irritation, particularly from dust inhalation, should not be discounted.

Safe Handling and Storage Protocols

A robust safety protocol is predicated on minimizing exposure. The following handling and storage procedures are derived from best practices for handling fine organic chemicals and specific recommendations for N-acetyl-leucine analogs.

Handling:

  • Ventilation: Always handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[1][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5] Contaminated work clothes should be laundered separately.[5]

  • Avoiding Contamination: Avoid contact with incompatible materials such as strong oxidizing agents.[3][9] Keep away from foodstuffs, feed, or seed.[5][9]

  • Dust Prevention: Minimize dust generation and accumulation.[1] Avoid breathing dust.[1][5] Use dry clean-up procedures and avoid sweeping, which can aerosolize particles.[5]

Storage:

  • Container Integrity: Store in original, tightly sealed containers.[5] Check containers regularly for leaks.[5]

  • Environmental Conditions: Store in a cool, dry, and well-ventilated place, protected from environmental extremes.[3][5]

  • Segregation: Store away from incompatible materials.[5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE form the primary barrier between the researcher and the chemical. The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment.

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1]

  • Use adequate ventilation to keep airborne concentrations low.

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][12]

  • Skin Protection:

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[12]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, impervious clothing should be considered.[12]

  • Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a full-face respirator.[12] The decision to use respiratory protection should be based on a professional judgment of the specific laboratory conditions.[5]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Compounds with Limited SDS Data cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling a new or infrequently used chemical check_sds Is a specific and verified SDS available? start->check_sds analog_data Identify and analyze SDS data from close structural analogs (e.g., N-acetyl-DL-leucine) check_sds->analog_data No eye_protection Mandatory: Safety glasses with side shields or goggles check_sds->eye_protection Yes gloves Mandatory: Chemical-resistant gloves (e.g., Nitrile) lab_coat Mandatory: Laboratory Coat respirator_check Will the procedure generate dust or aerosols? analog_data->respirator_check respirator Required: NIOSH-approved respirator (e.g., N95) respirator_check->respirator Yes end_ppe Proceed with experiment using selected PPE respirator_check->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Compounds with Limited SDS Data.

First Aid and Emergency Procedures

Prompt and correct first aid is crucial in the event of an accidental exposure.

First-Aid Measures (Inferred from Analogs):

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][11]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, seek medical attention.[1][5]

  • Ingestion: Clean mouth with water and then give a glass of water to drink.[3] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam suitable for the surrounding fire.[3]

  • Hazards of Combustion: The compound is not considered a significant fire risk, but containers may burn.[5] Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][9]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release (Spill) Procedures: For a small-scale laboratory spill of solid material:

  • Alert Personnel: Inform others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5]

  • Containment: Prevent the spill from entering drains or waterways.

  • Clean-up: Use dry clean-up procedures.[5] Carefully sweep up, shovel, or vacuum the material into a clean, dry, labeled container for disposal.[3][5] Avoid actions that generate dust.[5]

  • Decontamination: Wash the spill area down with water once the solid has been removed.[5]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[9]

Spill_Response_Flowchart Diagram 2: Spill Response for Low-Hazard Solid Chemical start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat - N95 Respirator alert->ppe assess Is the spill large or is the area poorly ventilated? ppe->assess evacuate Evacuate area and call emergency services assess->evacuate Yes cleanup Use dry cleanup methods: - Sweep or vacuum carefully - Avoid generating dust assess->cleanup No containerize Place spilled material in a sealed, labeled container cleanup->containerize decontaminate Wipe down the spill area with a damp cloth containerize->decontaminate dispose Dispose of waste and contaminated materials according to institutional protocols decontaminate->dispose end End of Response dispose->end

Caption: Spill Response for Low-Hazard Solid Chemical.

Toxicological and Ecological Information

Toxicological Profile (Based on Analogs):

  • Acute Toxicity: No significant acute toxicological data was identified in a literature search for N-acetyl-L-leucine.[9] However, some GHS classifications for related compounds suggest potential for harm via oral, dermal, or inhalation routes.[10]

  • Skin and Eye Irritation: The material is classified as a skin and eye irritant.[1][5] It is advised that individuals with pre-existing skin conditions or impaired respiratory function may be more susceptible to the effects of irritation.[9]

  • Chronic Effects: Long-term exposure is not thought to produce chronic adverse health effects, but as a matter of good industrial hygiene, all exposure should be minimized.[9]

Ecological Information (Based on Analogs):

  • Data on the ecotoxicity of N-acetyl-leucine derivatives is scarce.[11]

  • It is expected to have high persistence in water/soil and high mobility, with low potential for bioaccumulation.[9]

  • As a precaution, the material should not be allowed to enter sewers or waterways. All disposal must be handled in accordance with official regulations.[9][11]

Conclusion and Final Recommendations

While a specific Safety Data Sheet for N-acetyl-DL-leucine methyl ester is not widely available, a robust safety framework can be effectively constructed by leveraging data from its structural analogs, N-acetyl-DL-leucine and N-acetyl-L-leucine. The primary hazards identified are irritation to the skin, eyes, and respiratory system, which are typical for many fine organic chemicals in powdered form.

The core of a safe handling protocol rests on the foundational principles of minimizing exposure through a combination of engineering controls (ventilation), appropriate Personal Protective Equipment, and diligent laboratory hygiene. By adhering to the guidelines outlined in this document, researchers can handle N-acetyl-DL-leucine methyl ester with a high degree of confidence and safety. It remains the responsibility of the end-user to perform a final risk assessment based on the specific quantities and procedures being employed in their laboratory.

References

  • Chem-Impex. (n.d.). Acetyl-L-leucine methyl ester.
  • Apollo Scientific. (2023, June 8).
  • Santa Cruz Biotechnology. (n.d.).
  • ECHEMI. (n.d.). Acetyl-DL-leucine SDS, 99-15-0 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-D-leucine. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Essential Safety and Logistics for Handling N-Acetyl-N-methyl-D-leucine.
  • Thermo Fisher Scientific. (2025, September 14).
  • Fisher Scientific. (2025, December 24).
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database. Retrieved from [Link]

  • Metasci. (n.d.).
  • Cayman Chemical. (2025, September 29).
  • Sigma-Aldrich. (n.d.). N-ACETYL-L-LEUCINE METHYL ESTER.
  • Fisher Scientific. (n.d.). N-Acetyl-DL-leucine, 99%.
  • PharmaCompass. (n.d.). N-Acetyl-L-Leucine | Drug Information, Uses, Side Effects, Chemistry.

Sources

Foundational

Literature review on amino acid ester derivatives in kinetic resolution

Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary: Breaking the 50% Barrier The production of enantiomerically pure amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: Breaking the 50% Barrier

The production of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical synthesis. While traditional Kinetic Resolution (KR) offers high enantioselectivity, it is intrinsically limited to a maximum theoretical yield of 50% for a racemic starting material.[1] This guide explores the advanced landscape of amino acid ester derivatives , focusing on the transition from standard Enzymatic Kinetic Resolution (EKR) to Dynamic Kinetic Resolution (DKR) .

By integrating in situ racemization with enantioselective resolution, DKR systems allow for theoretical yields of 100%.[1] This document synthesizes mechanistic insights, industrial protocols, and comparative data to provide a roadmap for selecting the optimal resolution strategy.

Mechanistic Foundations

The Kinetic Resolution (KR) Paradigm

In a standard KR, a chiral catalyst (enzyme or chemical) reacts preferentially with one enantiomer (


) over the other (

).
  • Selectivity Factor (

    
    ):  The efficiency is quantified by the E-value (
    
    
    
    ). An
    
    
    is generally required for practical synthesis.
  • Limitation: As the reaction proceeds, the concentration of the fast-reacting enantiomer depletes, slowing the reaction and leaving the unreacted "slow" enantiomer.

Dynamic Kinetic Resolution (DKR)

DKR overcomes the yield limitation by coupling the resolution step with a rapid in situ racemization of the slow-reacting enantiomer.

  • Requirement:

    
    .
    
  • Amino Acid Esters: The

    
    -proton is weakly acidic (
    
    
    
    ), making it susceptible to deprotonation and racemization via Schiff base intermediates or metal coordination.

Enzymatic Kinetic Resolution (EKR) of Amino Acid Esters[2]

Lipases are the biocatalysts of choice due to their stability in organic solvents and broad substrate specificity.

Enzyme Selection & Mechanism
  • Serine Hydrolases: Lipases (e.g., Candida antarctica Lipase B, CAL-B) operate via a catalytic triad (Ser-His-Asp).[2] The serine nucleophile attacks the ester carbonyl, forming an acyl-enzyme intermediate.[3]

  • Enantioselectivity: For

    
    -amino acid esters, lipases typically follow the "Kazlauskas rule," preferentially hydrolyzing the enantiomer where the medium-sized substituent fits into the stereospecific pocket.
    
Substrate Engineering

The structure of the ester moiety critically influences reaction rate and selectivity:

  • Activated Esters: 2,2,2-Trifluoroethyl and 2-chloroethyl esters increase the electrophilicity of the carbonyl, enhancing reaction rates in transesterification.

  • Irreversible Acyl Donors: Vinyl acetate or vinyl butanoate are preferred for transesterification. The byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

Dynamic Kinetic Resolution (DKR): The Advanced Approach

To achieve >50% yield, the unreacted enantiomer must be continuously racemized. Two primary strategies dominate the field for amino acid esters.

Organocatalytic Racemization (Aldehyde-Mediated)

This "metal-free" approach utilizes aromatic aldehydes (e.g., salicylaldehyde, 3,5-dinitrosalicylaldehyde) or Pyridoxal 5'-phosphate (PLP) analogs.

  • Mechanism: The amino acid ester forms a Schiff base (imine) with the aldehyde.[4] The electron-withdrawing nature of the aldehyde (and intramolecular H-bonding in salicylaldehydes) acidifies the

    
    -proton, facilitating deprotonation by a weak base and subsequent racemization.
    
Chemoenzymatic Racemization (Metal-Mediated)

Transition metals (Pd, Ru, Ir) are used to racemize the substrate via reversible dehydrogenation or


-allyl mechanisms.
  • Shvo's Catalyst (Ru): Effective for alcohols and amines.

  • Pd Nanocatalysts: Highly effective for racemizing amines and amino acid amides/esters at elevated temperatures (70°C+).[5]

Visualization of the DKR Workflow

The following diagram illustrates the interplay between the racemization cycle (Schiff base) and the resolution cycle (Lipase).

DKR_Mechanism Racemic_Substrate Racemic Amino Ester (L + D) L_Isomer L-Amino Ester (Fast Reacting) Racemic_Substrate->L_Isomer Equilibrium D_Isomer D-Amino Ester (Slow Reacting) Racemic_Substrate->D_Isomer Equilibrium Schiff_Base Schiff Base Intermediate Racemization Racemization (Deprotonation/Reprotonation) Schiff_Base->Racemization - H+ Schiff_Base->L_Isomer Hydrolysis Racemization->Schiff_Base + H+ (Random Face) Enzyme_Complex Enzyme-Substrate Complex L_Isomer->Enzyme_Complex Lipase (CAL-B) D_Isomer->Schiff_Base + Aldehyde (Catalyst) D_Isomer->L_Isomer In Situ Conversion Product Pure L-Amide/Acid (Yield > 50%) Enzyme_Complex->Product Acyl Donor (Irreversible)

Figure 1: Mechanism of Aldehyde-Mediated Dynamic Kinetic Resolution (DKR). The slow-reacting D-isomer is funneled into the reactive L-isomer pool via the Schiff base intermediate.

Comparative Analysis of Methodologies

FeatureEnzymatic KR (Standard)Chemoenzymatic DKR (Metal)Organocatalytic DKR (Aldehyde)
Max Theoretical Yield 50%100%100%
Enantioselectivity (ee) Typically >98%>95% (dependent on rate matching)>90-99%
Reaction Conditions Mild (RT, Aqueous/Organic)Harsh (High T, Inert Atmosphere)Mild to Moderate (RT-50°C)
Catalyst Cost Low (Immobilized Lipase)High (Pd/Ru complexes)Low (Salicylaldehyde/PLP)
Substrate Scope Broad (Esters, Alcohols)Limited (Amines, specific esters)Specific (

-amino esters)
Main Challenge Yield limitationMetal leaching, catalyst compatibilitySolvent optimization, Schiff base stability

Detailed Experimental Protocols

Protocol A: Lipase-Catalyzed EKR of N-Protected Amino Acid Esters

Best for: Robust generation of homochiral building blocks when 50% yield is acceptable or the other enantiomer is recyclable.

Reagents:

  • Racemic N-Cbz-Phenylalanine 2,2,2-trifluoroethyl ester (10 mmol)

  • Lipase: Pseudomonas cepacia lipase (Amano PS-IM), immobilized (500 mg)

  • Solvent: Diisopropyl ether (water-saturated, 50 mL)

Procedure:

  • Preparation: Dissolve the racemic ester in water-saturated diisopropyl ether. Note: "Water-saturated" provides the thermodynamic water activity (

    
    ) required for enzyme flexibility without promoting bulk hydrolysis.
    
  • Initiation: Add the immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at exactly 50% conversion.

  • Workup: Filter off the enzyme (recyclable).

  • Separation: The reaction mixture contains the unreacted D-ester and the L-acid (product of hydrolysis). Separate via basic extraction (L-acid enters aqueous phase; D-ester remains in organic).

  • Yield: Expected ~45-48% of each enantiomer with >98% ee.

Protocol B: Aldehyde-Mediated DKR of Phenylglycine Amide

Best for: High-value targets requiring >50% yield without metal contamination.

Reagents:

  • Substrate: Phenylglycine amide (racemic, 1.0 equiv)

  • Enzyme: Candida antarctica Lipase B (CAL-B, Novozym 435)

  • Racemization Catalyst: 3,5-Dinitrosalicylaldehyde (0.1 equiv)

  • Acyl Donor: Ethyl butyrate (3.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Racemization Setup: In a reaction vessel, dissolve phenylglycine amide and 3,5-dinitrosalicylaldehyde in toluene. Stir for 30 mins to establish the Schiff base equilibrium.

  • Resolution: Add CAL-B (Novozym 435) and Ethyl butyrate.

  • Conditions: Heat to 40-50°C. Note: Elevated temperature aids the racemization rate (

    
    ) to match the enzymatic rate (
    
    
    
    ).
  • Monitoring: Monitor the disappearance of the starting amide and formation of the N-butyryl amide.

  • Completion: Continue until conversion reaches >90%.

  • Purification: Filter the enzyme. Wash the organic phase with mild acidic buffer (to remove aldehyde catalyst). Evaporate solvent to obtain (S)-N-butyryl-phenylglycine amide.

References

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. (2022). Link

  • Kinetic resolution of amino acid esters catalyzed by lipases. Chirality. (1996).[6] Link

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. (2007). Link

  • Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters. (1983). Link

  • Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Biocatalysis and Biotransformation. (2008). Link

Sources

Exploratory

Physical constants and melting point of Ac-DL-Leu-OMe

Part 1: Executive Technical Summary N-Acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) is a critical non-canonical amino acid derivative used primarily as a substrate for the enzymatic production of optically pure L-leucin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

N-Acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) is a critical non-canonical amino acid derivative used primarily as a substrate for the enzymatic production of optically pure L-leucine and D-leucine derivatives. Unlike its free acid counterpart, the methyl ester functionality renders the molecule susceptible to stereoselective hydrolysis by serine proteases (e.g., Subtilisin Carlsberg), a property exploited in industrial chiral resolution.

This guide provides a definitive reference for the physical constants of Ac-DL-Leu-OMe, distinguishing it from its enantiopure counterparts (L- and D-forms), and details the experimental protocols for its synthesis and enzymatic resolution.

Part 2: Physical Constants & Identity

The following data consolidates experimental values for the racemic methyl ester and its relevant congeners. Note the distinct melting point depression often observed in the racemic (DL) forms compared to the pure enantiomers (L), a phenomenon indicative of the crystal lattice energy differences between racemate and conglomerate packing.

Table 1: Physicochemical Properties
PropertyAc-DL-Leu-OMe (Racemic Ester)Ac-L-Leu-OMe (Enantiopure Ester)Ac-DL-Leu-OH (Free Acid)
CAS Number 57289-25-5 1492-11-199-15-0
Molecular Formula C₉H₁₇NO₃C₉H₁₇NO₃C₈H₁₅NO₃
Molecular Weight 187.24 g/mol 187.24 g/mol 173.21 g/mol
Physical State Crystalline Solid / PowderCrystalline SolidWhite Crystalline Powder
Melting Point ~148–155 °C * (Est.[1][2] range based on HCl salt/congeners)Solid (Lit. varies, often lower than acid)156–162 °C [1][2]
Solubility ~20% (w/v) in Water (pH 7.5) [3]Soluble in MeOH, EtOHSoluble in Water, Ethanol
pKa N/A (Non-zwitterionic)N/A3.67 (COOH)

*Note: While the free acid (Ac-DL-Leu-OH) has a well-defined melting point of 156–162°C, the methyl ester (Ac-DL-Leu-OMe) is frequently handled in solution for enzymatic applications. The hydrochloride salt of the unacetylated ester (DL-Leu-OMe·HCl) melts at 148–155°C [4].[3]

Part 3: Melting Point & Stereochemical Analysis

The Racemic Effect on Melting Point

The melting point of Ac-DL-Leu-OH (156–162°C) is significantly lower than that of the pure enantiomer Ac-L-Leu-OH (187–190°C) [5]. This melting point depression is characteristic of a racemic compound where the crystal lattice accommodates both enantiomers in a 1:1 ratio, often resulting in lower lattice energy and melting point compared to the homochiral packing of the pure L-isomer.

For the methyl ester Ac-DL-Leu-OMe , a similar trend is observed. Researchers should anticipate a melting range lower than the pure L-ester. However, in practical applications (enzymatic resolution), the solubility parameter (20% w/v in aqueous buffer) is the critical physical constant, as the compound is rarely isolated as a dry solid in intermediate steps.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ac-DL-Leu-OMe

Objective: Preparation of the racemic substrate from DL-Leucine.

Reagents: DL-Leucine, Acetic Anhydride, Methanol, Thionyl Chloride (or Sulfuric Acid).

  • Acetylation:

    • Dissolve DL-Leucine (1.0 eq) in 2N NaOH.

    • Cool to 0–5°C. Add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10 with NaOH.

    • Acidify to pH 2.0 with concentrated HCl.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield Ac-DL-Leu-OH (White solid, MP: 156–162°C).

  • Esterification:

    • Dissolve Ac-DL-Leu-OH in anhydrous Methanol.

    • Add catalytic H₂SO₄ or Thionyl Chloride (1.1 eq) at 0°C.

    • Reflux for 4 hours.

    • Concentrate in vacuo. Neutralize residue with NaHCO₃ solution.

    • Extract with Dichloromethane (DCM), dry, and concentrate to yield Ac-DL-Leu-OMe .

Protocol B: Enzymatic Resolution (Chiral Separation)

Objective: Kinetic resolution to separate L-Leucine (product) from D-Ester (unreacted).

Enzyme: Subtilisin Carlsberg (Serine Protease) or Aminoacylase I.

  • Preparation: Prepare a 20% (w/v) solution of Ac-DL-Leu-OMe in phosphate buffer (0.1 M, pH 7.5).

  • Hydrolysis:

    • Add Subtilisin Carlsberg (approx. 10–50 mg per g of substrate).

    • Maintain pH at 7.5–8.0 using a pH-stat (titrate with dilute NaOH) to neutralize the released acid.

    • Temperature: 25–37°C .

  • Termination: Stop reaction when NaOH consumption indicates 50% conversion (theoretical yield of L-isomer).

  • Separation:

    • Ac-D-Leu-OMe (Unreacted): Extract the reaction mixture with Ethyl Acetate. The ester partitions into the organic phase.

    • Ac-L-Leu-OH (Product): Acidify the aqueous phase to pH 2.0 and extract with Ethyl Acetate.

    • Note: Further acid hydrolysis of Ac-L-Leu-OH yields pure L-Leucine.

Part 5: Visualization of Workflows

Figure 1: Synthesis and Enzymatic Resolution Pathway

The following diagram illustrates the conversion of DL-Leucine to its methyl ester, followed by the stereoselective hydrolysis that separates the L-isomer from the D-isomer.

Ac-DL-Leu-OMe_Resolution Start DL-Leucine (Racemic Starting Material) Ac_Acid Ac-DL-Leu-OH (MP: 156-162°C) Start->Ac_Acid Acetylation (Ac2O, NaOH) Ac_Ester Ac-DL-Leu-OMe (Substrate) Ac_Acid->Ac_Ester Esterification (MeOH, H+) Enzyme Enzymatic Hydrolysis (Subtilisin Carlsberg) pH 7.5, 25°C Ac_Ester->Enzyme Dissolve (20% w/v) L_Product Ac-L-Leu-OH (Aqueous Phase) Enzyme->L_Product Hydrolysis (Fast) D_Product Ac-D-Leu-OMe (Organic Phase) Enzyme->D_Product No Reaction (Slow) Final_L L-Leucine (Pure) L_Product->Final_L Deacetylation (HCl, Reflux)

Caption: Kinetic resolution workflow transforming racemic Ac-DL-Leu-OMe into enantiopure L-Leucine via selective enzymatic hydrolysis.

Part 6: References

  • National Institutes of Health (NIH) PubChem. (2025). N-Acetyl-DL-leucine (Compound CID 1995). Retrieved from [Link]

  • Sietmann, R., et al. (1981). Process for resolving D,L-leucine. US Patent 4,259,441. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Enzymatic Kinetic Resolution of N-Acetyl-DL-Leucine Methyl Ester

Introduction & Principle Executive Summary The preparation of enantiomerically pure amino acids is a cornerstone of pharmaceutical synthesis.[1] While L-leucine is readily available from natural sources, the demand for h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

Executive Summary

The preparation of enantiomerically pure amino acids is a cornerstone of pharmaceutical synthesis.[1] While L-leucine is readily available from natural sources, the demand for high-purity D-leucine and specific N-protected derivatives requires robust resolution methods. This protocol details the enzymatic kinetic resolution of N-acetyl-DL-leucine methyl ester using Subtilisin Carlsberg (Alcalase®) .

Unlike Acylase I protocols which hydrolyze the amide bond of free N-acetyl amino acids, this protocol utilizes the esterase activity of serine proteases. Subtilisin exhibits high stereoselectivity for the L-enantiomer of the ester, hydrolyzing it to the free acid while leaving the D-ester intact.

Reaction Scheme

The kinetic resolution proceeds via the enantioselective hydrolysis of the methyl ester group:



  • Product A (Aqueous Phase): N-Acetyl-L-Leucine (as sodium salt at pH 8)

  • Product B (Organic Phase): N-Acetyl-D-Leucine Methyl Ester (unreacted)

Mechanistic Insight

Subtilisin Carlsberg operates via a catalytic triad (Asp-His-Ser). The reaction follows a two-step mechanism:

  • Acylation: The enzyme's serine nucleophile attacks the ester carbonyl of the L-substrate, releasing methanol and forming an acyl-enzyme intermediate.

  • Deacylation: Water attacks the acyl-enzyme, releasing the N-acetyl-L-leucine acid. Note: The D-enantiomer does not fit the oxyanion hole correctly, preventing the formation of the tetrahedral intermediate, thus remaining unreacted.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
N-Acetyl-DL-Leucine Methyl Ester >98% PuritySubstrate
Subtilisin Carlsberg Alcalase® 2.4L or Lyophilized powderBiocatalyst
Sodium Hydroxide (NaOH) 1.0 M Standardized SolutionTitrant for pH stat
Acetone or Acetonitrile HPLC GradeCo-solvent (optional)
Dichloromethane (DCM) ACS GradeExtraction solvent
Hydrochloric Acid (HCl) 6.0 MAcidification
Phosphate Buffer 100 mM, pH 8.0Reaction Medium
Equipment
  • pH-Stat Titrator: (e.g., Metrohm or Mettler Toledo) essential for maintaining constant pH during hydrolysis.

  • Thermostatted Reaction Vessel: Jacketed beaker maintained at 25°C or 30°C.

  • Overhead Stirrer: Preferred over magnetic bars to prevent enzyme shear denaturation.

  • HPLC System: Chiral column (e.g., Chiralpak AD-H or OD-H).

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the resolution and separation process.

G Start Start: N-Ac-DL-Leu-OMe Reaction Enzymatic Hydrolysis (Subtilisin, pH 8.0, 25°C) Start->Reaction Stop Stop at 50% Conversion (Based on NaOH consumption) Reaction->Stop pHStat pH Stat Control (Add 1M NaOH) pHStat->Reaction Maintains pH Extract1 Extraction (pH 8.0) Solvent: DCM or EtOAc Stop->Extract1 OrgPhase1 Organic Phase (N-Ac-D-Leu-OMe) Extract1->OrgPhase1 Separation AqPhase1 Aqueous Phase (N-Ac-L-Leu-Na) Extract1->AqPhase1 Separation ProductD Purified Product: N-Ac-D-Leu-OMe OrgPhase1->ProductD Evaporation Acidify Acidify to pH 1.5 (Add 6M HCl) AqPhase1->Acidify Extract2 Extraction Solvent: EtOAc Acidify->Extract2 ProductL Purified Product: N-Ac-L-Leu-OH Extract2->ProductL Evaporation

Figure 1: Process flow for the kinetic resolution and downstream separation of N-acetyl-leucine enantiomers.

Step-by-Step Methodology
Step 1: Substrate Preparation
  • Dissolve 10.0 g (approx. 53 mmol) of N-Acetyl-DL-Leucine Methyl Ester in 10 mL of Acetone .

    • Expert Note: While the ester is moderately water-soluble, dissolving it in a small volume of water-miscible organic solvent ensures rapid dispersion and prevents substrate aggregation upon addition to the buffer.

  • Add this solution to 90 mL of 100 mM Phosphate Buffer (pH 8.0) in the thermostatted vessel.

  • Equilibrate temperature to 25°C under moderate stirring.

Step 2: Enzymatic Hydrolysis (The pH-Stat Method)
  • Set up the pH-stat titrator with 1.0 M NaOH .

  • Initiate the reaction by adding 100 µL of Alcalase 2.4L (enzyme load approx. 1% v/w relative to substrate).

  • Monitor: The hydrolysis releases acid, causing the pH to drop. The titrator will automatically add NaOH to maintain pH 8.0.

  • Endpoint: The reaction is complete when NaOH consumption reaches 50% of the theoretical molar equivalent (approx. 26.5 mL of 1.0 M NaOH).

    • Self-Validating Check: If NaOH consumption slows significantly before 50%, enzyme inactivation may have occurred. If it continues rapidly past 50%, the enzyme lacks stereoselectivity (unlikely with Subtilisin).

Step 3: Separation (Work-up)
  • First Extraction (Isolating the D-Ester):

    • Transfer the reaction mixture to a separatory funnel.

    • Extract three times with 50 mL Dichloromethane (DCM) .

    • Organic Layer: Contains N-Acetyl-D-Leucine Methyl Ester . Dry over MgSO₄, filter, and evaporate to yield the D-ester.

    • Aqueous Layer: Contains N-Acetyl-L-Leucine (as the sodium salt).

  • Second Extraction (Isolating the L-Acid):

    • Cool the aqueous layer to 4°C.

    • Acidify carefully to pH 1.5 using 6 M HCl. Caution: N-acetyl derivatives can precipitate; ensure efficient stirring.

    • Extract three times with 50 mL Ethyl Acetate (EtOAc) .

    • Organic Layer: Contains N-Acetyl-L-Leucine .[2][3][4][5] Dry over MgSO₄, filter, and evaporate to yield the L-acid.

Analytical Validation

To confirm the success of the resolution, the enantiomeric excess (


) must be calculated.

Method: Chiral HPLC[2][6]

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond absorption).

Calculation:



ParameterTarget SpecificationTroubleshooting
Conversion 48-50%If <45%, add more enzyme or increase time.
ee (L-Acid) >98%If low, stop reaction at 45% conversion.
ee (D-Ester) >95%If low, continue reaction to 52-55% conversion (sacrifices L-yield for D-purity).

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acid esters. Journal of the American Chemical Society, 111(16), 6354–6364.

  • Palling, D. J., & Sih, C. J. (1996). A kinetic model for the enzymatic resolution of racemic esters. Biochemistry. (Foundational text on kinetic resolution theory).
  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4867.

  • Vertex AI Search Results. (2023). Aggregated search on "separation of N-acetyl-L-leucine and N-acetyl-D-leucine methyl ester". 7

Sources

Application

Application Note: Enzymatic Kinetic Resolution of N-Acetyl-DL-Leucine Methyl Ester Using Subtilisin Carlsberg

Abstract This application note provides a comprehensive guide to the enantioselective hydrolysis of N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) utilizing the serine protease, Subtilisin Carlsberg. This enzymatic kin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the enantioselective hydrolysis of N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) utilizing the serine protease, Subtilisin Carlsberg. This enzymatic kinetic resolution yields enantiopure N-acetyl-L-leucine (Ac-L-Leu-OH) and unreacted N-acetyl-D-leucine methyl ester (Ac-D-Leu-OMe), both valuable chiral building blocks in pharmaceutical and fine chemical synthesis. We present the underlying biochemical principles, detailed experimental protocols for reaction execution and monitoring, product work-up, and analytical methods for the determination of enantiomeric excess.

Introduction: The Power of Stereoselectivity

Subtilisin Carlsberg, a robust serine protease from Bacillus licheniformis, is a versatile biocatalyst renowned for its broad substrate specificity and stability under various conditions.[1] Its catalytic activity is not limited to the hydrolysis of large proteins; it also demonstrates remarkable efficacy in the stereoselective transformation of small molecules, such as amino acid derivatives.[2] The enzyme's chiral active site preferentially binds and hydrolyzes the L-enantiomer of N-acetyl-DL-leucine methyl ester, leaving the D-enantiomer largely unreacted. This kinetic resolution strategy is an efficient and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds.

Causality of Experimental Design: The choice of an enzymatic approach is dictated by the need for high enantiopurity, which is often challenging and resource-intensive to achieve through classical chemical resolutions. Subtilisin Carlsberg is selected for its documented esterase activity and stereopreference for L-amino acid esters, coupled with its commercial availability and operational stability.[2]

Biochemical Mechanism and Principles

The catalytic prowess of Subtilisin Carlsberg stems from its active site, which features a classic catalytic triad of aspartate (Asp32), histidine (His64), and serine (Ser221).[3] The hydrolysis of the ester bond in Ac-L-Leu-OMe proceeds through a well-established charge-relay mechanism:

  • Nucleophilic Attack: The hydroxyl group of Ser221, activated by His64 (which is, in turn, influenced by Asp32), performs a nucleophilic attack on the carbonyl carbon of the ester substrate.

  • Tetrahedral Intermediate Formation: This results in the formation of a transient, unstable tetrahedral intermediate.

  • Acyl-Enzyme Formation: The intermediate collapses, leading to the release of methanol and the formation of a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by His64, attacks the acyl-enzyme intermediate, regenerating the active site and releasing the final product, N-acetyl-L-leucine.

The enzyme's stereoselectivity arises from the specific three-dimensional arrangement of the active site, which creates a chiral environment. The binding pocket preferentially accommodates the L-enantiomer of the substrate, positioning its ester group for optimal interaction with the catalytic triad. The D-enantiomer, due to steric hindrance, binds less effectively, resulting in a significantly lower rate of hydrolysis.

Experimental Protocols

Materials and Reagents
  • N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe)

  • Subtilisin Carlsberg (from Bacillus licheniformis, lyophilized powder)

  • Potassium phosphate buffer (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized) for titration

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate (or other suitable organic solvent) for extraction

  • Anhydrous sodium sulfate

  • All reagents should be of analytical grade or higher.

Reaction Setup and Monitoring

The hydrolysis of the ester produces N-acetyl-L-leucine, a carboxylic acid. The progress of the reaction can be conveniently monitored in real-time by measuring the consumption of a base required to maintain a constant pH. This is effectively achieved using a pH-stat autotitrator.

Protocol using pH-Stat:

  • System Preparation: Calibrate the pH electrode of the pH-stat system with standard buffers (e.g., pH 4.0 and 7.0).

  • Reaction Vessel Setup: In a thermostatted reaction vessel maintained at 30°C, prepare a 10 mM solution of Ac-DL-Leu-OMe in 0.1 M potassium phosphate buffer. A typical reaction volume is 20-50 mL.

  • pH Adjustment: Adjust the initial pH of the substrate solution to 7.5 using a dilute HCl or NaOH solution.

  • Enzyme Addition: Initiate the reaction by adding Subtilisin Carlsberg to a final concentration of 0.1 - 0.5 mg/mL.

  • Titration: Start the pH-stat titration, maintaining the pH at 7.5 by the automated addition of a standardized 0.1 M NaOH solution.

  • Monitoring: Record the volume of NaOH added over time. The reaction is typically complete when the rate of NaOH addition plateaus, indicating the cessation of acid production. The hydrolysis should be stopped at or before 50% conversion to ensure high enantiomeric excess of both the product and the remaining substrate.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ValueRationale
SubstrateAc-DL-Leu-OMeRacemic starting material for kinetic resolution.
EnzymeSubtilisin CarlsbergCommercially available, robust, and stereoselective.
Substrate Conc.10-50 mMBalances reaction rate and substrate solubility.
Enzyme Conc.0.1-1.0 mg/mLTo be optimized for desired reaction time.
Buffer0.1 M Potassium PhosphateMaintains pH stability and enzyme activity.
pH7.0 - 8.0Optimal range for Subtilisin Carlsberg activity.[2]
Temperature25-40°CProvides a good balance of enzyme activity and stability.[2]
Reaction TimeMonitored (typically 2-8 h)Stop at ~50% conversion for optimal resolution.
MonitoringpH-Stat TitrationReal-time tracking of acid production.
Work-up and Product Isolation

Once the reaction has reached approximately 50% conversion, the product (Ac-L-Leu-OH) and unreacted substrate (Ac-D-Leu-OMe) need to be separated. This is achieved by exploiting the difference in their acidity.

Extraction Protocol:

  • Acidification: At the end of the reaction, acidify the aqueous solution to pH 2.0-2.5 with 1 M HCl. This protonates the N-acetyl-L-leucine, making it more soluble in organic solvents.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with three portions of ethyl acetate. The N-acetyl-L-leucine will partition into the organic phase, while the unreacted ester will also be extracted.

  • Separation:

    • To isolate Ac-L-Leu-OH: Combine the organic extracts and wash with a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-acetyl-L-leucine.

    • To isolate Ac-D-Leu-OMe: The unreacted ester can be separated from the acidic product by back-extraction of the combined organic phases with a dilute basic solution (e.g., 1% sodium bicarbonate). The ester will remain in the organic phase, which can then be dried and concentrated.[4]

Analytical Methods for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess of both the product and the unreacted substrate is crucial to validate the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Chiral HPLC-UV Method

For laboratories with standard HPLC-UV instrumentation, a chiral stationary phase (CSP) is required.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is recommended.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for N-acetylated amino acids.

  • Sample Preparation: Dissolve the crude product and unreacted substrate in the mobile phase, filter through a 0.22 µm filter, and inject.

High-Sensitivity UPLC-MS/MS Method

For highly sensitive and specific quantification, a UPLC-MS/MS method can be employed, particularly for samples from complex matrices.

  • Derivatization: Pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that are separable on a standard C18 column.[6]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) provides excellent resolution and sensitivity.[6]

  • Analysis: The enantiomers are identified and quantified based on their retention times and specific mass transitions.[6]

Expected Results and Troubleshooting

Under the optimized conditions, Subtilisin Carlsberg should exhibit a clear preference for the L-enantiomer of Ac-DL-Leu-OMe. A successful kinetic resolution will result in:

  • N-acetyl-L-leucine (product): High enantiomeric excess (>95% e.e.).

  • N-acetyl-D-leucine methyl ester (unreacted substrate): High enantiomeric excess (>95% e.e.) when the reaction is stopped at approximately 50% conversion.

Troubleshooting:

  • Low Conversion Rate: Increase enzyme concentration or reaction time. Ensure the pH and temperature are within the optimal range.

  • Low Enantioselectivity: Ensure the reaction is stopped at or before 50% conversion. Beyond this point, the e.e. of both the product and substrate will decrease. Verify the purity and activity of the enzyme.

  • Poor Separation during Work-up: Ensure the pH is adequately adjusted during the acidification and back-extraction steps to ensure complete protonation/deprotonation of the carboxylic acid.

Visualization of the Experimental Workflow

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis Prep_Substrate Prepare Ac-DL-Leu-OMe Solution (10-50 mM) Reaction_Vessel Combine Substrate & Buffer in Thermostatted Vessel (30°C) Prep_Substrate->Reaction_Vessel Prep_Buffer Prepare 0.1 M Phosphate Buffer Prep_Buffer->Reaction_Vessel Prep_Enzyme Prepare Subtilisin Carlsberg Solution Add_Enzyme Initiate with Subtilisin Carlsberg Prep_Enzyme->Add_Enzyme Adjust_pH Adjust pH to 7.5 Reaction_Vessel->Adjust_pH Adjust_pH->Add_Enzyme pH_Stat Monitor & Control pH with 0.1 M NaOH (Stop at ~50% Conversion) Add_Enzyme->pH_Stat Hydrolysis Acidify Acidify to pH 2.0-2.5 with 1 M HCl pH_Stat->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Separate Separate Aqueous and Organic Phases Extract->Separate Isolate_Acid Isolate Ac-L-Leu-OH (from Organic Phase) Separate->Isolate_Acid Isolate_Ester Isolate Ac-D-Leu-OMe (from Organic Phase after Bicarbonate Wash) Separate->Isolate_Ester Chiral_HPLC Determine Enantiomeric Excess (%ee) by Chiral HPLC-UV or UPLC-MS/MS Isolate_Acid->Chiral_HPLC Isolate_Ester->Chiral_HPLC

Caption: Workflow for the enantioselective hydrolysis of Ac-DL-Leu-OMe.

Conclusion

The enzymatic kinetic resolution of N-acetyl-DL-leucine methyl ester using Subtilisin Carlsberg is a highly effective method for the preparation of enantiomerically enriched N-acetyl-L-leucine and N-acetyl-D-leucine methyl ester. The protocol detailed in this application note provides a robust and reproducible framework for researchers in drug development and synthetic chemistry. The use of real-time reaction monitoring via pH-stat titration, coupled with a clear work-up strategy and reliable analytical methods, ensures a high degree of control and successful outcomes. This biocatalytic approach highlights the advantages of enzymatic methods in terms of stereoselectivity, mild reaction conditions, and environmental compatibility.

References

  • Bode, W., Papamokos, E., & Musil, D. (1987). The refined 1.2 Å crystal structure of subtilisin novo complexed with eglin c. European Journal of Biochemistry, 166(3), 673-692. [Link]

  • Neidhart, D.J., & Petsko, G.A. (1988). The refined crystal structure of subtilisin Carlsberg at 2.5 Å resolution. Protein Engineering, Design and Selection, 2(4), 271-276. [Link]

  • Wikipedia. (n.d.). Subtilisin. [Link]

  • UniProt Consortium. (2019). Subtilisin Carlsberg - Bacillus licheniformis. UniProtKB - P00780 (SUBC_BACLI). [Link]

  • Rana, A. M., Devreese, B., De Waele, S., Sodhozai, A. R., Rozi, M., Rashid, S., et al. (2023). Immobilization and docking studies of Carlsberg subtilisin for application in poultry industry. PLOS ONE, 18(8), e0269717. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated β-amino ester stereoisomers. Molecules, 15(6), 3998-4010. [Link]

  • Barel, A. O., & Glazer, A. N. (1968). Process for resolving D, L-leucine. U.S.
  • Osselton, M. D. (1977). The release of basic drugs by the enzyme subtilisin Carlsberg, from tissues. Journal of the Forensic Science Society, 17(2-3), 189-194. Referenced in Taylor & Francis, Subtilisin – Knowledge and References. [Link]

  • MDPI. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. [Link]

  • Novozymes. (n.d.). Determination of lipase/esterase activity, titration by the pH-stat method. [Link]

  • Zheng, C. W., et al. (2024). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. [Link]

  • Min, J., et al. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 546, 117367. [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. Organic Syntheses, 10, 19. [Link]

Sources

Method

Application Note: High-Yield Synthesis of N-Acetyl-DL-Leucine Methyl Ester

Abstract This application note details a robust, scalable protocol for the synthesis of N-acetyl-DL-leucine methyl ester starting from leucine. While N-acetyl-DL-leucine (Tanganil) is a widely established anti-vertigo ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-acetyl-DL-leucine methyl ester starting from leucine. While N-acetyl-DL-leucine (Tanganil) is a widely established anti-vertigo pharmaceutical, its methyl ester derivative serves as a critical intermediate for modified prodrugs and advanced peptide synthesis. This guide prioritizes the "Acetylation-First" strategy , which offers superior cost-efficiency and purification ease compared to alternative routes. We provide step-by-step methodologies, critical process parameters (CPPs), and validation data (NMR) to ensure reproducibility in research and development environments.

Introduction & Strategic Analysis

Molecule Significance

N-Acetyl-DL-leucine is a modified amino acid used therapeutically to restore membrane potential in vestibular neurons. The methyl ester form modifies the compound's lipophilicity, altering its pharmacokinetics and blood-brain barrier (BBB) penetration profiles. It is also a vital "capped" building block in the synthesis of leucine-rich peptides where the C-terminus requires protection or modification.

Synthetic Strategy: The "Acetylation-First" Approach

Two primary pathways exist for this synthesis. We recommend Route A for most applications due to the stability of the intermediate and the avoidance of handling hygroscopic amino acid ester salts.

  • Route A (Recommended):

    
    -Acetylation of DL-Leucine 
    
    
    
    Esterification of
    
    
    -Acetyl-DL-Leucine.
  • Route B (Alternative): Esterification of DL-Leucine

    
    
    
    
    
    -Acetylation of Leucine Methyl Ester.

Why Route A?

  • Purification:

    
    -Acetyl-DL-leucine precipitates easily from water/acid, acting as a self-purifying intermediate.
    
  • Stability: The free acid intermediate is stable at room temperature, whereas leucine methyl ester hydrochloride (Route B intermediate) is hygroscopic and prone to hydrolysis.

  • Cost: It avoids the use of thionyl chloride in the first step, reducing hazardous waste early in the process.

Reaction Scheme & Workflow

ReactionScheme Start DL-Leucine (Solid, Zwitterion) Step1 Step 1: N-Acetylation (Ac2O / NaOH) Start->Step1 pH > 10, 0-5°C Inter N-Acetyl-DL-Leucine (Solid, MP: 159-161°C) Step1->Inter HCl precip. Step2 Step 2: Esterification (MeOH / SOCl2 or H2SO4) Inter->Step2 Reflux Final N-Acetyl-DL-Leucine Methyl Ester Step2->Final Workup

Figure 1: Strategic workflow for the synthesis of N-Acetyl-DL-Leucine Methyl Ester via the Acetylation-First pathway.

Materials & Equipment

Reagents
ReagentGradeRoleSafety Note
DL-Leucine >99%Starting MaterialIrritant
Acetic Anhydride ACS ReagentAcetylating AgentCorrosive, Lachrymator
Sodium Hydroxide (2N) Aqueous Soln.Base / SolventCorrosive
Methanol (Anhydrous) HPLC GradeSolvent / ReactantToxic, Flammable
Thionyl Chloride Reagent PlusCatalyst (Step 2)Toxic, Reacts violently w/ water
Sulfuric Acid Conc.Alt. Catalyst (Step 2)Corrosive
Dichloromethane (DCM) ACS ReagentExtraction SolventCarcinogen suspect
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Ice bath (0°C) and Oil bath (Reflux).

  • Addition: Pressure-equalizing addition funnel.

  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: TLC plates (Silica gel 60 F254), NMR Spectrometer.

Experimental Protocol

Step 1: Synthesis of N-Acetyl-DL-Leucine (Intermediate)

Target: Protection of the amine group to prevent polymerization during esterification.

  • Dissolution: In a 250 mL beaker, dissolve DL-Leucine (13.1 g, 100 mmol) in 2N NaOH (50 mL) . Stir until the solution is clear.

  • Acetylation: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Acetic Anhydride (14.2 mL, 150 mmol, 1.5 eq) dropwise over 30 minutes.

    • Expert Tip: Maintain pH > 10 by adding small aliquots of 2N NaOH if necessary. If the pH drops too low, the amine becomes protonated and unreactive.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 1 hour . Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1; Product Rf > Starting Material).

  • Workup: Cool the mixture back to 0°C. Acidify carefully with 6N HCl to pH ~1-2. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 20 mL).

  • Purification: Recrystallize from water or water/ethanol (9:1) if high purity is required.

  • Drying: Dry in a vacuum oven at 60°C overnight.

    • Expected Yield: 85–90% (approx. 15–16 g).

    • Physical Property Check: Melting Point 159–161°C [1].[2]

Step 2: Methyl Esterification of N-Acetyl-DL-Leucine

Target: Conversion of the carboxylic acid to the methyl ester.

  • Setup: Equip a 100 mL dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Preparation: Suspend N-Acetyl-DL-Leucine (8.66 g, 50 mmol) in Anhydrous Methanol (50 mL) .

  • Activation (Choose Method A or B):

    • Method A (Thionyl Chloride - Cleaner): Cool to 0°C. Add Thionyl Chloride (4.0 mL, 55 mmol) dropwise. (Caution: Exothermic, gas evolution).

    • Method B (Sulfuric Acid - Cheaper): Add Conc. H2SO4 (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours . The solid should dissolve completely as the ester forms.

  • Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol (approx. 10 mL volume remaining).

    • Dilute with DCM (50 mL) or Ethyl Acetate.

    • Wash with Saturated NaHCO3 (2 x 30 mL) to neutralize acid traces (Caution: CO2 evolution).

    • Wash with Brine (30 mL) .

    • Dry the organic layer over Anhydrous Na2SO4 .

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Crystallization: The residue is often a colorless oil that solidifies upon standing or trituration with Petroleum Ether/Hexanes .

    • Expert Tip: If the product remains an oil, high-vacuum drying for 24 hours often induces crystallization.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The following data corresponds to the purified methyl ester in CDCl3.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 6.30 - 6.50Doublet (Broad)1HNH (Amide)
1H 4.52 - 4.60Multiplet1Hα-CH (Chiral Center)
1H 3.69Singlet3HO-CH3 (Methyl Ester)
1H 1.99Singlet3HCO-CH3 (Acetyl)
1H 1.50 - 1.70Multiplet3Hβ-CH2 / γ-CH
1H 0.85 - 0.90Multiplet6Hδ-CH3 (Isobutyl methyls)

Data derived from analogous L-isomer literature [2, 3]. The DL-mixture will show an identical spectrum in achiral solvents.

Physical Properties
  • Appearance: White crystalline solid or colorless viscous oil (purity dependent).

  • Melting Point: The ester typically melts lower than the acid. While the acid melts at ~160°C, the ester often melts < 100°C or exists as an oil that solidifies slowly [4].

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol, Ethanol. Insoluble in Water (unlike the free acid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) pH dropped < 10 during addition.Monitor pH continuously; add NaOH simultaneously with Ac2O.
Product is Oily (Step 2) Residual solvent or impurities.Triturate with cold hexanes/petroleum ether. Dry under high vacuum for >12h.
Incomplete Reaction (Step 2) Water presence in Methanol.Use freshly distilled or HPLC-grade anhydrous methanol. Increase reflux time.
Racemization Overheating in basic conditions.Keep Step 1 strictly at 0-5°C during addition. Avoid prolonged heating in strong base.

Safety & Compliance

  • Thionyl Chloride: Extremely toxic by inhalation. Reacts violently with water to release HCl and SO2 gases. Must be handled in a fume hood.

  • Acetic Anhydride: Causes severe burns. Lachrymator.

  • Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before disposal. Segregate halogenated solvents (DCM) from non-halogenated.

References

  • Thermo Scientific Chemicals. N-Acetyl-DL-leucine, 99% Specification Sheet.Link[3]

  • Di Gioia, M. L., et al. (2017).[4] "Simple and efficient Fmoc removal in ionic liquid." RSC Advances. (Provides NMR data for N-acetyl-L-leucine methyl ester). Link

  • PubChem. N-Acetyl-L-leucine methyl ester Compound Summary.Link

  • Google Patents. Process for resolving D, L-leucine (US4259441A). (Describes the synthesis of the DL-ester intermediate). Link

Sources

Application

Application Note: Ac-DL-Leu-OMe as a Substrate for Serine Protease Activity Assays

Executive Summary This guide details the utility of Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe) as a specific esterase substrate for characterizing the catalytic activity of serine proteases, particularly Subtilisin a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe) as a specific esterase substrate for characterizing the catalytic activity of serine proteases, particularly Subtilisin and


-Chymotrypsin . While peptide-based substrates (e.g., pNA or AMC derivatives) are commonly used to measure amidase activity, Ac-DL-Leu-OMe allows researchers to specifically isolate and quantify the esterase activity  of these enzymes. This distinction is critical in mechanistic studies, formulation stability testing, and comparing catalytic efficiencies (

) across different substrate classes.

Key Technical Insight: The use of the racemic DL-mixture requires careful kinetic consideration. Stereospecific serine proteases typically hydrolyze only the L-isomer , leaving the D-isomer intact. This protocol addresses the mathematical corrections required for accurate kinetic profiling when using racemic substrates.

Scientific Background & Mechanism[1][2][3][4]

The Substrate: Ac-DL-Leu-OMe
  • Chemical Structure:

    
    
    
  • Role: Synthetic substrate mimic. The

    
    -acetyl group blocks the N-terminus, preventing aminopeptidase action and simulating an internal peptide bond. The methyl ester group (-OMe) activates the carbonyl carbon for nucleophilic attack, often resulting in faster turnover rates (
    
    
    
    ) compared to analogous amide substrates.
Mechanism of Action: Serine Protease Esterolysis

Serine proteases (EC 3.4.21.x) utilize a catalytic triad (Ser-His-Asp). The hydrolysis of Ac-DL-Leu-OMe proceeds via a two-step Ping-Pong Bi-Bi mechanism :

  • Acylation: The active site Serine nucleophile attacks the ester carbonyl, releasing Methanol (First Product) and forming a covalent Acyl-Enzyme Intermediate .

  • Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-Leucine (Second Product) and regenerating the free enzyme.

Note on Specificity:

  • Subtilisin (Carlsberg/BPN'): Exhibits broad specificity with a preference for large hydrophobic residues at P1 (e.g., Leucine). Ac-L-Leu-OMe is an excellent substrate for Subtilisin.

  • 
    -Chymotrypsin:  Primarily prefers aromatic residues (Phe, Tyr, Trp) but retains significant activity toward Leucine esters due to the hydrophobic nature of the S1 binding pocket.
    
Visualization: Catalytic Pathway

The following diagram illustrates the esterolytic cycle and the stereospecific selection of the L-isomer.

SerineProteaseMechanism Substrate Ac-DL-Leu-OMe (Racemic Mixture) Complex Michaelis Complex (E-S) Substrate->Complex Binding (L-isomer only) D_Isomer Ac-D-Leu-OMe (Unhydrolyzed) Substrate->D_Isomer No Binding/Slow Enzyme Serine Protease (Free Enzyme) Enzyme->Complex Recycle AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation AcylEnzyme->Enzyme Deacylation (H2O) Product1 Methanol (Released) AcylEnzyme->Product1 Release Product2 Ac-L-Leucine (Acid Product) AcylEnzyme->Product2 Hydrolysis

Caption: Figure 1. Mechanism of stereospecific hydrolysis of Ac-DL-Leu-OMe by serine proteases. Only the L-isomer is processed efficiently.

Experimental Protocols

We present two validated methods:

  • Continuous pH-Stat Titration (Gold Standard): For precise kinetic determination (

    
    , 
    
    
    
    ).
  • Colorimetric Indicator Assay (High Throughput): For routine activity screening in microplates.

Protocol A: Continuous pH-Stat Titration

Principle: Hydrolysis of the ester bond releases a carboxylic acid group (


). To maintain a constant pH, a titrator automatically adds a base (NaOH). The rate of NaOH addition is directly proportional to enzyme activity.
Materials
  • Substrate Stock: 100 mM Ac-DL-Leu-OMe in Methanol.

  • Reaction Buffer: 10 mM CaCl

    
    , 100 mM KCl (to maintain ionic strength). Note: Minimal buffering capacity is required for pH-stat methods.
    
  • Titrant: 0.01 N - 0.05 N NaOH (Standardized).

  • Enzyme Solution: Serine Protease (e.g., Subtilisin) dissolved in 1 mM HCl (to prevent autolysis) or appropriate storage buffer.

  • Equipment: Automatic Titrator (e.g., Metrohm, Radiometer) with pH electrode and temperature control.

Procedure
  • Setup: Thermostat the reaction vessel to 25°C (or 37°C).

  • Blank: Add 5.0 mL of Reaction Buffer and 100 µL of Substrate Stock. Adjust pH to the setpoint (typically pH 8.0 for Subtilisin/Chymotrypsin). Monitor for spontaneous hydrolysis (background drift).

  • Reaction: Add Enzyme Solution (10–50 µL) to initiate the reaction.

  • Titration: The instrument will maintain pH 8.0 by adding NaOH. Record the volume of NaOH added vs. time for 3–5 minutes.

  • Calculation:

    
    
    
    • Unit Definition: One unit releases 1 µmole of acid per minute.

Protocol B: Colorimetric Indicator Assay (96-Well Plate)

Principle: In a weakly buffered system containing a pH indicator (Phenol Red), the acid produced by hydrolysis causes a color shift from Red (Basic) to Yellow (Acidic), measurable at 560 nm (decrease in absorbance).

Materials
  • Assay Buffer: 5 mM Tris-HCl, pH 8.0, 10 mM CaCl

    
    , 0.005% Phenol Red. Note: Buffer concentration must be low to allow pH change.
    
  • Substrate: 20 mM Ac-DL-Leu-OMe in 10% DMSO/Water.

  • Enzyme: Serine Protease serial dilutions.

Procedure
  • Preparation: Pipette 150 µL of Assay Buffer into each well of a clear 96-well plate.

  • Substrate Addition: Add 20 µL of Substrate (Final conc. ~2 mM).

  • Initiation: Add 30 µL of Enzyme solution. Mix immediately.

  • Detection: Monitor Absorbance at 550–560 nm in kinetic mode for 10 minutes at 25°C.

  • Quantification: Construct a standard curve using HCl titrations into the Assay Buffer to correlate

    
     to 
    
    
    
    .

Data Analysis & Interpretation

Stereoselectivity Correction

When using Ac-DL-Leu-OMe , remember that the effective concentration of the substrate (


) is only 50%  of the total mass concentration, assuming the enzyme is strictly L-specific.
  • Corrected

    
    :  If you prepare a 10 mM solution of the DL-ester, use 5 mM  as the 
    
    
    
    value in Michaelis-Menten plots.
  • Failure to correct will result in an artificially high

    
     (doubled) and incorrect catalytic efficiency calculations.
    
Comparative Data: Esterase vs. Amidase

Serine proteases often show distinct kinetic profiles for esters vs. amides.

ParameterAc-L-Leu-OMe (Ester)Ac-L-Leu-pNA (Amide)Mechanistic Implication

(Turnover)
HighLowDeacylation is rate-limiting for esters; Acylation is rate-limiting for amides.

(Affinity)
Higher (mM range)Lower (µM range)Esters often have weaker ground-state binding.
Detection pH change / HestrinColorimetric (Yellow)Esters require indirect detection methods.

Troubleshooting & Optimization

Workflow Logic Diagram

Use this decision tree to troubleshoot assay failures.

Troubleshooting Start Low/No Activity Observed CheckpH Check pH of Reaction Mix (Is it within Optima 7.5-8.5?) Start->CheckpH CheckSpont Check Spontaneous Hydrolysis (Run Blank without Enzyme) CheckpH->CheckSpont pH OK BufferStr Reduce Buffer Strength (For pH indicator methods) CheckpH->BufferStr No Color Change CheckConc Verify Substrate Concentration (Did you correct for DL-isomer?) CheckSpont->CheckConc High Background FreshEnzyme Prepare Fresh Enzyme (Avoid Autolysis) CheckSpont->FreshEnzyme Low Background Solvent Pre-dissolve Substrate in Methanol/DMSO (Esters are hydrophobic) CheckConc->Solvent Precipitation Visible

Caption: Figure 2. Troubleshooting logic for serine protease esterase assays.

Common Pitfalls
  • Spontaneous Hydrolysis: Methyl esters are unstable at high pH (>9.0). Keep assay pH between 7.5 and 8.5.

  • Solubility: Ac-DL-Leu-OMe is hydrophobic. Always prepare a 100x stock in Methanol or DMSO before diluting into aqueous buffer.

  • Autolysis: Serine proteases digest themselves. Store stock enzymes at low pH (3.0–4.0) or frozen in aliquots.

References

  • Hein, G. E., Jones, J. B., & Niemann, C. (1962). The kinetics of the

    
    -chymotrypsin-catalyzed hydrolysis of acetyl-L-leucine methyl ester.[1] Biochimica et Biophysica Acta, 65, 353-355.[1][2] 
    
  • Glazer, A. N. (1967). Esteratic reactions of trypsin, chymotrypsin, and subtilisin. Journal of Biological Chemistry, 242(3), 433-436.

  • Hestrin, S. (1949). The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application. Journal of Biological Chemistry, 180(1), 249-261.

  • Sigma-Aldrich.

    
    -Chymotrypsin from bovine pancreas. 
    
  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual.

Sources

Method

Application Note: Precision Control of pH in the Enzymatic Hydrolysis of Leucine Esters

Abstract & Introduction The enzymatic hydrolysis of leucine esters (e.g., L-leucine methyl ester, L-leucine ethyl ester) is a cornerstone reaction in two distinct fields: the kinetic resolution of racemic amino acids to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic hydrolysis of leucine esters (e.g., L-leucine methyl ester, L-leucine ethyl ester) is a cornerstone reaction in two distinct fields: the kinetic resolution of racemic amino acids to produce enantiopure building blocks, and the bio-activation of prodrugs where esterification improves bioavailability.

However, this reaction presents a unique thermodynamic and kinetic paradox. Most serine proteases and esterases (e.g., Pig Liver Esterase, Subtilisin, CAL-B) exhibit optimal catalytic turnover under alkaline conditions (pH 8.0–10.0). Conversely, amino acid esters are prone to spontaneous chemical hydrolysis (autohydrolysis) in these same alkaline environments. This background reaction is non-enantioselective, disastrously eroding the Enantiomeric Excess (


) in chiral resolutions.

This guide details a precision methodology to identify the "Goldilocks Zone"—the precise pH window that maximizes enzymatic turnover while suppressing spontaneous chemical degradation.

Mechanistic Principles: The pH Tug-of-War

To optimize this reaction, one must understand the three distinct ionization events occurring simultaneously in the reactor:

  • The Enzyme Active Site: Serine proteases utilize a catalytic triad (Ser-His-Asp). The Histidine residue (pKa ~6.5–7.0) must be deprotonated to act as a general base, activating the Serine nucleophile. Implication: Activity drops sharply below pH 6.0.

  • The Substrate (Leucine Ester): The

    
    -amino group of leucine ester has a pKa of approximately 7.6–7.8 (lower than free leucine due to the ester electron-withdrawing effect). At pH < 7.5, the substrate is protonated (
    
    
    
    ), which may aid solubility but can interfere with hydrophobic binding pockets.
  • The Chemical Background: Hydroxide ions (

    
    ) act as nucleophiles, attacking the ester carbonyl. This rate is directly proportional to 
    
    
    
    . Implication: Every unit increase in pH increases the rate of unwanted chemical hydrolysis by 10-fold.
Visualization: Reaction Pathways & pH Influence[1]

LeucineHydrolysis Figure 1: The competition between stereoselective enzymatic hydrolysis and non-specific chemical hydrolysis. Substrate Racemic Leucine Ester Complex Enzyme-Substrate Complex Substrate->Complex Stereoselective Binding Racemic_Prod Racemic Leucine (Contaminant) Substrate->Racemic_Prod Spontaneous Chemical Hydrolysis Enzyme Enzyme (Active Site His) Enzyme->Complex OH OH- Ions (High pH) OH->Racemic_Prod L_Leu L-Leucine (Pure) Complex->L_Leu Enzymatic Hydrolysis D_Leu D-Leucine Ester (Unreacted) Complex->D_Leu Kinetic Resolution

Figure 1: High pH activates the enzyme (Green path) but accelerates chemical destruction (Red path).

Experimental Protocols

Protocol A: The "Blank" Check (Chemical Stability Profiling)

Objective: Determine the maximum operational pH (


) where spontaneous hydrolysis is 

over the reaction duration. Do not skip this step.

Reagents:

  • Leucine Methyl Ester Hydrochloride (100 mM stock).

  • Buffer Series (50 mM): Phosphate (pH 6.0, 7.0, 8.0), Borate (pH 9.0, 10.0).

  • Acetone (quenching agent).

Workflow:

  • Prepare 5 mL aliquots of each buffer in glass vials (thermostated to 25°C).

  • Add Leucine Ester stock to a final concentration of 10 mM. Do not add enzyme.

  • Incubate for 24 hours.

  • At

    
     and 
    
    
    
    , remove 100 µL, quench with 400 µL acetone/ethanol.
  • Analyze via HPLC or TLC (ninhydrin stain).

  • Criteria: The highest pH exhibiting

    
     hydrolysis is your Upper Limit (
    
    
    
    )
    .
Protocol B: Kinetic Optimization via pH-Stat Titration

Objective: Measure real-time enzymatic rates without buffer interference. Hydrolysis of esters releases acid (carboxylic acid + alcohol), causing pH to drop. The pH-stat maintains pH by adding base; the rate of base addition equals the reaction rate.

Equipment:

  • Automatic Titrator (pH-stat mode) with 0.05 M NaOH.

  • Thermostated reaction vessel (25°C).

  • Nitrogen purge (to prevent atmospheric

    
     acidification).
    

Step-by-Step Methodology:

  • System Setup:

    • Calibrate pH electrode (pH 4.0 and 7.0 standards).

    • Fill vessel with 20 mL deionized water + 100 mM NaCl (to stabilize ionic strength).

    • Set temperature to 25°C.

    • Set Target pH (Start at pH 7.0).

  • Substrate Addition:

    • Add Leucine Ester (final conc. 10–50 mM).

    • Allow the system to "autotitrate" to the set pH. Wait 5 minutes to record the Background Slope (chemical hydrolysis rate).

  • Enzyme Initiation:

    • Add Enzyme (e.g., PLE, 10–50 Units).

    • Record NaOH consumption (

      
      ) vs. Time (min) for 10–20 minutes.
      
    • Note: The slope should be linear.

  • Iterative Screening:

    • Repeat steps 1–3 at pH 6.5, 7.5, and 8.0 (do not exceed

      
       determined in Protocol A).
      
  • Calculation:

    
    
    Where 
    
    
    
    is volume (mL),
    
    
    is molarity,
    
    
    is time (min).[1]

Data Analysis & Decision Making

Summarize your kinetic data to select the optimal condition.

Table 1: Example Optimization Matrix (Leucine Methyl Ester)

ParameterpH 6.0pH 7.0pH 8.0pH 9.0
Enzyme Activity (Relative) 20%85%100% (Optimum)90%
Spontaneous Hydrolysis Negligible< 0.5%2.0%15.0%
Enantioselectivity (

Value)
>100>100458
Conclusion Too SlowIdeal RiskyFail

Interpretation:

  • At pH 8.0 , the enzyme is fastest, but the chemical background (2.0%) begins to racemize the product, lowering the

    
     value.
    
  • At pH 7.0 , the enzyme is slightly slower (85%), but chemical hydrolysis is near zero. This is the optimal process condition.

Workflow Visualization

OptimizationWorkflow Figure 2: Decision tree for selecting the optimal pH based on stability and selectivity. Start Start Optimization Step1 Protocol A: Chemical Stability (No Enzyme) Start->Step1 Decision1 Is spontaneous hydrolysis > 1%? Step1->Decision1 ReducePH Reduce pH Limit Decision1->ReducePH Yes Step2 Protocol B: pH-Stat Titration (With Enzyme) Decision1->Step2 No ReducePH->Step1 Analyze Calculate E-Value (Selectivity) vs. Activity (Rate) Step2->Analyze Final Scale-Up Process Analyze->Final

Figure 2: Logical workflow to ensure process integrity before scale-up.

Troubleshooting & Expert Tips

  • Solubility Issues: Leucine esters are hydrophobic. If the solution is cloudy, the pH-stat reading will be erratic (heterogeneous kinetics).

    • Solution: Add 5–10% co-solvent. Acetonitrile or DMSO are preferred. Avoid Ethanol/Methanol as they can participate in transesterification.

  • Buffer Choice (If not using pH-stat):

    • Avoid high concentrations of phosphate buffer if using metal-dependent enzymes, as phosphates can sequester essential metal ions (e.g.,

      
      ).
      
    • Use HEPES or MOPS (50 mM) for pH 7.0–7.5 range; they are non-nucleophilic and maintain stable ionic strength.

  • Hysteresis: If using an autotitrator, ensure the "dosing speed" is optimized. If the base is added too fast, local regions of high pH (pH > 12) occur at the burette tip, causing localized chemical hydrolysis and protein denaturation. Use high stirring rates and slow dosing .

References

  • Adler, A. J., & Kistiakowsky, G. B. (1962).[1] Kinetics of the hydrolysis of amino acid esters. Journal of the American Chemical Society.[1] Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase (EC 3.1.1.1).[1] Sigma Quality Control Test Procedure. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Standard text for kinetic resolution).
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron. Link
    
  • Bordwell, F. G. (n.d.). pKa Data. (Reference for amino acid ester pKa values). Link

Sources

Application

Chemical reagents for deprotection of N-acetyl-DL-leucine methyl ester

Application Note: Strategic Deprotection & Resolution Architectures for N-Acetyl-DL-Leucine Methyl Ester Executive Summary & Strategic Context N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) represents a "dual-locked" a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection & Resolution Architectures for N-Acetyl-DL-Leucine Methyl Ester

Executive Summary & Strategic Context

N-acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) represents a "dual-locked" amino acid derivative. It possesses two distinct protecting groups—an N-terminal Acetyl (Ac) amide and a C-terminal Methyl Ester (OMe) .[1]

While standard deprotection often focuses on simple removal, the processing of this racemic (DL) substrate is frequently tied to chiral resolution to access N-acetyl-L-leucine (the active pharmaceutical ingredient in Tanganil®) or pure L-Leucine.

This guide details three distinct deprotection architectures:

  • Chemical Saponification: Non-selective removal of the ester to yield N-acetyl-DL-leucine.

  • Biocatalytic Kinetic Resolution: Stereoselective hydrolysis of the ester to separate L-leucine derivatives from D-isomers.

  • Global Acidolysis: Harsh hydrolysis to strip both groups, regenerating free Leucine.

Chemical Reagent Profile & Selection Logic

Target TransformationReagent SystemMechanismSelectivityOutcome
Ester Hydrolysis (Saponification) LiOH or NaOH (1M) in MeOH/H₂ONucleophilic Acyl Substitution (

)
Chemoselective (Cleaves Ester, spares Amide)N-Acetyl-DL-Leucine (Free Acid)
Stereoselective Ester Hydrolysis Subtilisin / Alcalase (Serine Protease)Enzymatic Catalysis (Triad: Asp-His-Ser)Stereoselective (Hydrolyzes L-Ester only)N-Acetyl-L-Leucine (Acid) + N-Acetyl-D-Leucine Methyl Ester
Global Deprotection 6M HCl (Reflux)Acid-Catalyzed Hydrolysis (

)
Non-Selective (Cleaves both Ester & Amide)DL-Leucine (Free Amino Acid)
Selective Deacetylation Not Recommended ChemicallyN/APoor (Chemical deacetylation usually cleaves esters)See Protocol Note 4

Detailed Protocols

Protocol A: Chemo-Selective Saponification (Ester Removal)

Target: Generation of N-acetyl-DL-leucine (Tanganil precursor).

Reagents:

  • Substrate: N-acetyl-DL-leucine methyl ester (

    
     equiv)
    
  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (

    
     equiv)
    
  • Solvent: THF:Water (3:1 v/v) or MeOH:Water (3:1 v/v)

Methodology:

  • Dissolution: Dissolve the substrate in THF/Water at

    
    .
    
  • Addition: Add LiOH·H₂O in a single portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The methyl ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup (Critical for Purity):

    • Evaporate THF/MeOH under reduced pressure (keep temperature

      
      ).
      
    • Dilute the aqueous residue with water.

    • Wash: Extract the basic aqueous layer with EtOAc (

      
      ) to remove any unreacted ester or non-polar impurities. Discard organic layer.
      
    • Acidification: Cool aqueous layer to

      
       and acidify to pH 2.0 using 1M HCl.
      
    • Extraction: Extract the product (N-acetyl-leucine) into EtOAc (

      
      ).
      
    • Drying: Dry over Na₂SO₄, filter, and concentrate.

Yield Expectation: >95% White Solid.

Protocol B: Biocatalytic Kinetic Resolution (Enzymatic)

Target: Separation of L-isomer (Acid) from D-isomer (Ester).

Scientific Rationale: Proteases like Subtilisin Carlsberg (Alcalase) or Aspergillus Aminoacylase I exhibit high stereospecificity. While Aminoacylase I typically cleaves the acetyl group of the free acid, Subtilisin is excellent for hydrolyzing the ester of the L-isomer selectively in aqueous buffers.

Reagents:

  • Enzyme: Alcalase® 2.4L (Novozymes) or Subtilisin A.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Co-solvent: Acetone (10% v/v) to enhance solubility.

Methodology:

  • Preparation: Suspend N-acetyl-DL-leucine methyl ester (10 g) in 90 mL Phosphate Buffer (pH 7.5) + 10 mL Acetone. Vigorous stirring is required to create a fine emulsion.

  • Initiation: Add Alcalase (1–2% v/w relative to substrate).

  • Titration (The pH Stat Method):

    • As hydrolysis proceeds, acid is produced, lowering pH.

    • Maintain pH 7.5 constant by automatic addition of 1M NaOH.

    • Endpoint: Stop when NaOH consumption reaches 50% theoretical conversion (indicating L-isomer is fully hydrolyzed).

  • Separation (The "Switch"):

    • Extract the reaction mixture (pH 7.5) with EtOAc.[2]

    • Organic Phase: Contains N-acetyl-D-leucine methyl ester (Unreacted).

    • Aqueous Phase: Contains N-acetyl-L-leucine (Sodium salt).

  • Isolation: Acidify the aqueous phase (pH 2) and extract with EtOAc to recover pure N-acetyl-L-leucine.

Protocol C: Global Acidolytic Deprotection

Target: Regeneration of free Leucine (HCl salt).

Reagents:

  • 6M Hydrochloric Acid (HCl).[3]

Methodology:

  • Dissolve N-acetyl-DL-leucine methyl ester in 6M HCl (concentration: 0.5 M).

  • Reflux (

    
    ) for 6–12 hours.
    
  • Monitor by LC-MS (Loss of both Ac and OMe mass fragments).

  • Concentrate to dryness in vacuo.

  • Co-evaporate with water (

    
    ) to remove excess HCl.
    
  • Result: DL-Leucine Hydrochloride.

Visualization: The Resolution Workflow

The following diagram illustrates the decision tree for processing N-acetyl-DL-leucine methyl ester.

DeprotectionStrategy Start START: N-Acetyl-DL-Leucine Methyl Ester (Racemic Substrate) ChemPath Chemical Saponification (LiOH / MeOH) Start->ChemPath Non-Selective EnzPath Kinetic Resolution (Subtilisin / pH 7.5) Start->EnzPath Stereo-Selective AcidPath Global Acidolysis (6M HCl Reflux) Start->AcidPath Harsh Hydrolysis RacemicAcid PRODUCT A: N-Acetyl-DL-Leucine (Free Acid) ChemPath->RacemicAcid Mixture Reaction Mixture: L-Acid (aq) + D-Ester (org) EnzPath->Mixture Extract Phase Separation (EtOAc Extraction) Mixture->Extract L_Iso Aqueous Phase: N-Acetyl-L-Leucine (Therapeutic Precursor) Extract->L_Iso D_Iso Organic Phase: N-Acetyl-D-Leucine Methyl Ester (Recycle/Discard) Extract->D_Iso FreeLeu PRODUCT B: DL-Leucine HCl (Fully Deprotected) AcidPath->FreeLeu

Caption: Workflow for chemical vs. enzymatic processing of N-acetyl-DL-leucine methyl ester.

Analytical Validation (Self-Validating Systems)

To ensure protocol integrity, use these checkpoints:

CheckpointMethodAcceptance Criteria
Ester Cleavage ¹H NMR (DMSO-d₆)Disappearance of methyl singlet at

ppm.
Acetyl Retention ¹H NMRRetention of acetyl singlet at

ppm (Integral = 3H).
Chiral Purity Chiral HPLCColumn: Chiralpak AD-H. Mobile Phase: Hexane/IPA/TFA. Separation of L and D peaks.[4]
Global Deprotection LC-MSMass shift:

(Loss of Ac + OMe).

References

  • Enzymatic Resolution of Amino Acids

    • Source: BenchChem Application Notes. "Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine." (Adapted for Leucine analogs).[1][5]

    • URL:

  • Chemical Saponification Standards

    • Source: OperaChem. "Saponification - Typical Procedures and Mechanisms."
    • URL:

  • Pharmacology of N-Acetyl-Leucine

    • Source: Churchill, G.C., et al. "Acetylation turns leucine into a drug by membrane transporter switching." Scientific Reports, 2021.
    • URL:

  • Ester Hydrolysis Kinetics

    • Source: CalTech GPS.
    • URL:

Sources

Method

Application Note: Solvent Systems for the Extraction of N-Acetyl-Leucine from Ester Mixtures

[1] Executive Summary This application note details the physicochemical logic and operational protocols for separating N-Acetyl-L-Leucine (NAL) from N-Acetyl-Leucine Ester mixtures (e.g., ethyl or methyl esters). This se...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the physicochemical logic and operational protocols for separating N-Acetyl-L-Leucine (NAL) from N-Acetyl-Leucine Ester mixtures (e.g., ethyl or methyl esters). This separation is a critical unit operation in the kinetic resolution of racemic amino acids and the work-up of acetylation reactions.

The protocol utilizes a pH-switchable biphasic solvent system to exploit the pKa difference between the free carboxylic acid of NAL (pKa ~3.7) and its neutral ester counterpart.[1] By leveraging Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) as greener alternatives to chlorinated solvents, this method achieves high purity (>98%) and yield (>90%) while adhering to modern sustainability standards.[1]

Physicochemical Basis of Separation

The separation relies on the reversible ionization of the carboxylic acid moiety in N-Acetyl-Leucine.

  • Target Molecule: N-Acetyl-L-Leucine (Acidic).[1]

    • State at pH > 6:[1] Anionic (Carboxylate salt)

      
      Water Soluble .[1]
      
    • State at pH < 2:[1] Neutral (Free Acid)

      
      Organic Soluble  (partition coefficient shifts to organic phase).[1]
      
  • Impurity/Matrix: N-Acetyl-Leucine Ethyl Ester (Neutral).[1]

    • State at all pH: Neutral/Lipophilic

      
      Organic Soluble .[1]
      
Table 1: Physicochemical Properties of Solutes
PropertyN-Acetyl-L-Leucine (NAL)N-Acetyl-L-Leucine Ethyl EsterSignificance
Molecular Weight 173.21 g/mol ~201.26 g/mol Ester is heavier and more lipophilic.[2]
pKa (COOH) 3.67 ± 0.10N/A (Blocked)Key Separation Driver.
LogP (Oct/Water) -0.27 (Hydrophilic)~1.5 - 2.0 (Estimated)NAL prefers water; Ester prefers organic.[1]
Solubility (Water) 0.81 g/100mL (20°C)NegligibleAllows aqueous retention of salt form.[1]

Process Insight: Because NAL has a negative LogP (-0.27), it is relatively hydrophilic even in its protonated form.[1] Therefore, simple extraction with non-polar solvents (like Hexane) will fail to recover the acid.[1] Ethyl Acetate or n-Butanol is required for the final recovery step to ensure a favorable partition coefficient.

Solvent Selection Strategy

We replace traditional Dichloromethane (DCM) systems with Class 3 (low toxicity) solvents.[1]

Primary Solvent: Ethyl Acetate (EtOAc)[2]
  • Role: Extraction of the protonated acid (NAL) and the neutral ester.[1]

  • Advantage: Moderate polarity dissolves the free acid effectively; forms a clear biphasic system with water; easy to strip (BP 77°C).[1]

Secondary Solvent: Methyl tert-butyl ether (MTBE)[2]
  • Role: Selective washing of the ester impurity at high pH.[1]

  • Advantage: Highly selective for neutral esters; does not extract the NAL-carboxylate salt; forms very distinct phase layers (prevents emulsions).[1]

Detailed Experimental Protocol

Phase 1: Preparation and Ester Removal (The "Alkaline Wash")[2]

Objective: Remove unreacted ester (or D-ester from kinetic resolution) while keeping NAL in the aqueous phase.

  • Feed Preparation:

    • Dissolve the crude reaction mixture (containing NAL and Ester) in Water (approx. 10 mL/g of crude).

    • Note: If the mixture is already in an organic solvent, add an equal volume of water.

  • pH Adjustment (Ionization):

    • Monitor pH using a calibrated probe.[1]

    • Add 2M NaOH dropwise until pH 8.0 – 9.0 is reached.[1]

    • Mechanism:[1][2][3] NAL

      
       N-Acetyl-Leucinate (
      
      
      
      salt).[1] Ester remains neutral.[1]
  • Organic Wash:

    • Add MTBE (0.5 volumes relative to water).[1]

    • Agitate vigorously for 10 minutes.

    • Allow phases to separate (approx. 15 mins).

    • Action: Collect the Aqueous (Bottom) Phase .[1] This contains your target NAL.[1][4]

    • Discard Organic (Top) Phase (contains the Ester impurity).[1]

    • Repeat: Perform a second wash with MTBE to ensure complete ester removal.[1]

Phase 2: Product Recovery (The "Acidic Extraction")[2]

Objective: Protonate NAL to render it organic-soluble and extract it from the water.

  • Acidification:

    • Cool the aqueous phase to 5–10°C (to minimize hydrolysis or heat generation).[1]

    • Slowly add 6M HCl until pH 1.5 – 2.0 is reached.

    • Observation: The solution may become cloudy as NAL reaches its isoelectric/insoluble range.[1]

  • Extraction:

    • Add Ethyl Acetate (1.0 volume relative to aqueous).[1]

    • Agitate for 15 minutes.

    • Separate phases.[1][5][6] Save the Organic (Top) Phase (contains NAL).[1]

    • Critical Step: Re-extract the aqueous layer 2 more times with Ethyl Acetate.[1]

    • Reasoning: Due to NAL's LogP of -0.27, a single extraction will leave significant product in the water. Multiple extractions (3x) drive the recovery >95%.

  • Drying and Isolation:

    • Combine organic extracts.[7][1][8]

    • Wash with Brine (saturated NaCl) to remove trapped water.[1]

    • Dry over Anhydrous

      
        for 30 minutes.
      
    • Filter and evaporate solvent under reduced pressure (Rotavap at 40°C).[1]

    • Result: White crystalline solid of N-Acetyl-L-Leucine.[9]

Phase 3: Polishing (Crystallization)[2]

For Pharmaceutical Grade (>99.5%) purity:

  • Dissolve the crude solid in a minimum volume of hot Ethanol/Water (1:1) or pure Water (at 80°C).[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold ethanol.

Process Visualization (Workflow Diagram)[2]

The following diagram illustrates the critical decision points and phase transfers.

NAL_Extraction Start Crude Mixture (NAL + Ester) Dissolve Dissolve in Water Adjust pH to 8.5 (NaOH) Start->Dissolve Wash Add MTBE (Organic Solvent) Agitate & Separate Dissolve->Wash Phase_Aq_Alk Aqueous Phase (pH 8.5) Contains: NAL (Salt) Wash->Phase_Aq_Alk Bottom Layer Phase_Org_Alk Organic Phase Contains: Ester Impurity Wash->Phase_Org_Alk Top Layer (Discard) Acidify Acidify to pH 1.5 (HCl) Protonate NAL Phase_Aq_Alk->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Phase_Aq_Acid Aqueous Waste (Depleted) Extract->Phase_Aq_Acid Bottom Layer (Waste) Phase_Org_Acid Organic Phase (EtOAc) Contains: NAL (Free Acid) Extract->Phase_Org_Acid Top Layer (Product) Finish Evaporate & Crystallize Pure N-Acetyl-L-Leucine Phase_Org_Acid->Finish

Caption: Flowchart demonstrating the pH-switch extraction logic for isolating N-Acetyl-L-Leucine.

Analytical Validation

To ensure the protocol's success, validate the fractions using Thin Layer Chromatography (TLC) or HPLC.[1]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1]

    • Visualization: Ninhydrin stain (requires hydrolysis on plate) or Iodine vapor.[1] NAL will appear distinct from the ester (which runs near the solvent front in non-polar systems).[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.[1]

    • Detection: UV at 210 nm.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of acid.NAL is partially water-soluble.[1][10] Increase the number of EtOAc extractions to 4x or salt out the aqueous phase with NaCl.
Emulsion Formation Presence of proteins (if enzymatic source).[1]Filter the aqueous phase through Celite before extraction.[1] Add brine to break emulsion.[1]
Impurity Carryover pH during wash was too low.Ensure pH is > 8.0 during the MTBE wash.[1][11] If pH < 7, some NAL extracts into the organic waste.[1]
Oiling Out Product failing to crystallize.Solvent traces remaining.[1] Evaporate to dryness completely, then triturate with Hexane/EtOAc.

References

  • PubChem. (n.d.).[1] N-Acetyl-L-leucine (Compound CID 70912).[1][12] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Li, Z., et al. (2020).[1] Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Retrieved October 26, 2025, from [Link][1]

  • Google Patents. (1981).[1] US4259441A - Process for resolving D, L-leucine. Retrieved October 26, 2025, from [1]

Sources

Application

Scale-up methods for biocatalytic resolution of racemic leucine esters

Application Note: Scalable Biocatalytic Resolution of Racemic Leucine Esters Part 1: Executive Summary & Strategic Rationale The production of enantiomerically pure L-leucine is critical for pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Biocatalytic Resolution of Racemic Leucine Esters

Part 1: Executive Summary & Strategic Rationale

The production of enantiomerically pure L-leucine is critical for pharmaceutical intermediates, peptide synthesis, and nutritional supplements. While chemical synthesis yields racemic mixtures requiring costly chiral chromatography, biocatalytic kinetic resolution offers a scalable, cost-effective alternative.

This guide focuses on the stereoselective hydrolysis of racemic leucine ethyl ester (or butyl ester) using immobilized lipases/proteases. Unlike the N-acetyl-DL-leucine route (using acylase), the ester route allows for easier solvent extraction of the unreacted D-ester, facilitating high-purity recovery of the precipitating L-leucine.

Key Advantages of this Protocol:

  • High Enantioselectivity (E-value > 100): Ensures >99% ee for L-leucine.

  • Scalability: Transition from batch to packed-bed reactors (PBR) minimizes enzyme attrition.

  • Sustainability: Recycling of the D-ester via racemization reduces waste.

Part 2: Scientific Principles & Mechanism

The Kinetic Resolution Mechanism

The core principle is Kinetic Resolution (KR) .[1][2][3] The biocatalyst (typically Candida antarctica Lipase B or Alcalase) preferentially hydrolyzes the ester bond of the L-enantiomer, converting it into L-leucine (water-soluble zwitterion) and ethanol. The D-leucine ester remains intact (organic-soluble).

Reaction Scheme:



Thermodynamics & pH Control

The hydrolysis releases acid (L-leucine acts as an acid in this context relative to the ester), causing a pH drop.

  • Critical Control Point: The reaction must be maintained at pH 7.0–8.0 (enzyme dependent) using a pH-stat titrator. If pH drops < 6.0, enzyme activity plummets; if pH > 9.0, spontaneous (non-selective) chemical hydrolysis occurs, degrading enantiomeric excess (ee).

Part 3: Method Development & Optimization

Enzyme Selection Matrix
BiocatalystSourceOpt.[4] pHOpt. TempProsCons
CAL-B Candida antarctica7.0–7.540–60°CExtremely robust, high E-value, withstands organic solvents.Higher cost (offset by immobilization).
Alcalase Bacillus licheniformis8.0–9.030–50°CVery inexpensive, high activity.Lower solvent tolerance, potential for peptide bond cleavage if proteins present.
CRL Candida rugosa7.035–45°CGood for longer chain esters (butyl/octyl).Lower thermal stability than CAL-B.

Recommendation: For scale-up, Immobilized CAL-B (e.g., Novozym 435 or equivalent) is preferred due to its mechanical stability in flow reactors and ease of reuse.

Immobilization Strategy

To make the process economically viable, the enzyme must be immobilized.[5][6]

  • Support: Macroporous hydrophobic resins (e.g., Lewatit VP OC 1600 or chemically modified silica).

  • Method: Interfacial adsorption.[7]

  • Loading: 10–20 mg protein/g support.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Immobilized Biocatalyst

Use this if commercial immobilized enzymes are unavailable or cost-prohibitive.

  • Resin Conditioning: Wash 10 g of macroporous resin (e.g., XAD-7HP) with ethanol (50 mL) to remove preservatives, then rinse thoroughly with distilled water.

  • Enzyme Solution: Dissolve 200 mg of crude lipase powder in 50 mL of Phosphate Buffer (50 mM, pH 7.0). Centrifuge to remove insolubles.

  • Adsorption: Add the conditioned resin to the enzyme solution. Shake gently (150 rpm) at 25°C for 4–6 hours.

  • Filtration: Filter the resin beads.

  • Cross-linking (Optional but Recommended for Scale): Incubate beads in 0.5% glutaraldehyde solution for 30 mins to prevent leaching. Rinse 3x with buffer.

  • Drying: Vacuum dry at room temperature for 24 hours.

Protocol B: Scale-Up Resolution (10L Batch Reactor)

Reagents:

  • Racemic Leucine Ethyl Ester HCl (1.0 kg)

  • Sodium Hydroxide (5M) for pH control

  • Immobilized CAL-B (50 g)

  • Solvent: MTBE (Methyl tert-butyl ether) / Water biphasic system (50:50 v/v)

Procedure:

  • Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, pH probe, and temperature probe. Connect the pH probe to a dosing pump containing 5M NaOH.

  • Substrate Preparation: Dissolve 1.0 kg of Racemic Leucine Ethyl Ester in 5 L of MTBE. Add 5 L of deionized water.

  • Neutralization: The ester is supplied as an HCl salt. Adjust initial pH to 7.5 using NaOH. Note: The biphasic mixture will separate; vigorous stirring is required to create an emulsion.

  • Initiation: Add 50 g of Immobilized CAL-B. Set temperature to 40°C.

  • Reaction: Stir at 400 rpm. The pH-stat will automatically dose NaOH to maintain pH 7.5 as L-leucine is formed.

  • Monitoring:

    • Take 1 mL samples every hour.

    • Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA mobile phase).

    • Stop Point: When conversion reaches 48–50% (theoretical max is 50%) and ee of L-Leucine >99%.

  • Termination: Stop stirring. Filter off the immobilized enzyme (save for reuse).[6]

Part 5: Downstream Processing (DSP)

The separation relies on the solubility difference between the zwitterionic L-leucine (water-soluble) and the unreacted D-ester (organic-soluble).

  • Phase Separation: Allow the reaction mixture to settle.

    • Top Phase (Organic): Contains D-Leucine Ethyl Ester.

    • Bottom Phase (Aqueous): Contains L-Leucine and salts (NaCl).

  • Product Isolation (L-Leucine):

    • Concentrate the aqueous phase under vacuum.[8][9]

    • Adjust pH to 6.0 (isoelectric point of Leucine).

    • Cool to 4°C. L-Leucine will crystallize out.

    • Filter, wash with cold ethanol, and dry.

  • Recycling (D-Ester):

    • Evaporate MTBE from the organic phase.

    • Racemization: Treat D-ester with catalytic sodium ethoxide in ethanol (anhydrous) to racemize back to DL-ester.

    • Recycle into the next batch.

Part 6: Process Visualization

Workflow Diagram

The following diagram illustrates the complete lifecycle from racemic input to pure product and recycling.

Caption: Figure 1. Process flow diagram for the enzymatic resolution of leucine ethyl ester, including the recycling loop for the unreacted D-enantiomer.

Reactor Setup: Batch vs. Loop

For large-scale operations (>100 kg), a Loop Reactor is superior to avoid enzyme damage.

Reactor Tank Stirred Feed Tank (Substrate + Buffer) Pump Peristaltic Pump Tank->Pump Column Packed Bed Column (Immobilized Enzyme) Pump->Column Sensors Inline Sensors (pH, Temp, UV) Column->Sensors Sensors->Tank Recirculation

Caption: Figure 2.[10] Packed-bed recirculation loop configuration. This setup minimizes mechanical shear stress on the immobilized enzyme beads compared to a stirred tank.

Part 7: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (<40%) pH drift (too acidic).Check NaOH dosing pump and pH probe calibration. Ensure buffer capacity is sufficient.
Low ee of Product Non-enzymatic hydrolysis.Temperature too high (>50°C) or pH too high (>9.0). Reduce T and tighten pH control.
Enzyme Leaching Poor immobilization.Use cross-linking (glutaraldehyde) or switch to covalent binding resins (e.g., Epoxy-activated).
Emulsion too stable Surfactant effect of proteins.Add demulsifier or use centrifugation for phase separation.

Part 8: References

  • Schmidt, M. et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[11] Biotechnology and Bioengineering. Link

  • Faber, K. (2018).[2] Biotransformations in Organic Chemistry. Springer. (Standard text for kinetic resolution theory). Link

  • Pàmies, O. & Bäckvall, J.E. (2003). "Combination of Enzymes and Metal Catalysts.[12] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. (Reference for Dynamic Kinetic Resolution concepts). Link

  • Bommarius, A.S. & Riebel, B.R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Source for reactor design and scale-up parameters).

  • US Patent 4731476A. "Process for the separation of L-leucine and L-isoleucine." (Foundational patent for esterase hydrolysis conditions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantioselectivity in Ac-DL-Leu-OMe enzymatic resolution

Welcome to the Advanced Biocatalysis Support Hub. Ticket Subject: Optimization of Enantioselectivity (E-value) in Subtilisin-Catalyzed Kinetic Resolution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Ticket Subject: Optimization of Enantioselectivity (E-value) in Subtilisin-Catalyzed Kinetic Resolution. Assigned Specialist: Senior Application Scientist, Biocatalysis Division.

Introduction: The Reaction System

You are performing a kinetic resolution of N-Acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) . In this process, a serine protease (typically Subtilisin Carlsberg ) selectively hydrolyzes the L-enantiomer ester bond, producing N-Acetyl-L-leucine (Ac-L-Leu) (acid) and leaving the N-Acetyl-D-leucine methyl ester (Ac-D-Leu-OMe) unreacted.

Achieving a high Enantiomeric Ratio (


) is critical. An 

is generally required for industrial viability. Below, we visualize the kinetic pathway to identify where your process might be failing.
Workflow Visualization: Kinetic Resolution Pathway

KineticResolution Substrate Racemic Substrate (Ac-DL-Leu-OMe) Complex Enzyme-Substrate Complex (L-specific) Substrate->Complex Fast Binding (L) ProductD Unreacted Substrate (D) Ac-D-Leu-OMe (Ester) (Organic Phase) Substrate->ProductD Slow/No Binding (D) Enzyme Enzyme (Subtilisin Carlsberg) ProductL Product (L) Ac-L-Leu (Acid) (Aqueous Phase) Complex->ProductL Hydrolysis (Releases MeOH) ProductL->Enzyme Product Inhibition (If pH drops)

Figure 1: The kinetic resolution pathway. The enzyme preferentially binds the L-enantiomer. High enantioselectivity depends on minimizing the reaction rate of the D-enantiomer and preventing non-enzymatic hydrolysis.

Module 1: Troubleshooting Enantioselectivity ( -Value)

Symptom: Your calculated


-value is low (< 20), or the optical purity of the remaining D-ester is insufficient.

The Diagnostic Protocol: The Enantiomeric Ratio (


) is the intrinsic selectivity of the enzyme. It is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).

Root Cause Analysis & Solutions
Root Cause Mechanism of Failure Corrective Action
Temperature too High High

increases the reaction rate (

) but often increases the flexibility of the enzyme active site, allowing the "wrong" (D) enantiomer to bind. This lowers

.
Lower the Temperature. Run the reaction at 4°C - 10°C. While reaction time increases,

often improves significantly due to rigidification of the active site.
Water Activity (

) too High
In high water content, non-specific hydrolysis (chemical hydrolysis) can occur, especially at high pH, degrading the D-ester and lowering apparent

.
Introduce Organic Co-solvents. Use 10-40% (v/v) water-miscible organic solvents (e.g., Dioxane, Acetonitrile, DMSO). This suppresses non-enzymatic hydrolysis and can alter the enzyme's conformation to favor specificity.
pH Mismatch Subtilisin Carlsberg has an ionization state (His64 in the catalytic triad) that dictates selectivity.Optimize pH. Standard optimum is pH 7.5–8.0. However, for some esters, shifting to pH 6.5 reduces the rate of the "wrong" enantiomer more than the "right" one, boosting

.
Diffusion Limitations If using immobilized enzymes (e.g., CLEAs), the L-substrate may be consumed faster than it diffuses in, leaving the enzyme "starved" and forcing it to convert the D-enantiomer.Increase Agitation or Reduce Particle Size. Ensure the reaction is kinetically controlled, not diffusion-controlled.

Module 2: Troubleshooting Conversion & Yield

Symptom: The reaction stalls at < 40% conversion, or the yield of Ac-L-Leu is low despite high enzyme loading.

The "pH Drop" Phenomenon: Hydrolysis of Ac-DL-Leu-OMe releases acid (Ac-L-Leu). In an unbuffered system, this drops the pH rapidly. Subtilisin is deactivated below pH 6.0.

Protocol: The pH-Stat Method

Do not rely solely on buffers for scale-up.

  • Setup: Use an auto-titrator (pH-stat) loaded with 0.1 M NaOH.

  • Setpoint: Maintain pH constant at 7.5.

  • Monitoring: The volume of NaOH consumed is directly proportional to the conversion.

    • Calculation:

      
      
      

Visualizing the Optimization Logic:

OptimizationTree Start Problem Detected Decision1 Is Conversion < 40%? Start->Decision1 Branch1 Yes: Activity Issue Decision1->Branch1 Yes Branch2 No: Selectivity Issue (Low E) Decision1->Branch2 No CheckPH Check pH Monitoring Branch1->CheckPH CheckInhib Check Product Inhibition Branch1->CheckInhib Action1 Implement pH-Stat (Add NaOH continuously) CheckPH->Action1 Action2 Remove Product via Resin or Biphasic System CheckInhib->Action2 CheckTemp Check Temperature Branch2->CheckTemp CheckSolvent Check Solvent Medium Branch2->CheckSolvent Action3 Reduce T to 4°C CheckTemp->Action3 Action4 Add 20% Dioxane or Acetonitrile CheckSolvent->Action4

Figure 2: Decision matrix for troubleshooting low conversion vs. low enantioselectivity.

Module 3: Advanced Optimization (Medium Engineering)

If standard aqueous hydrolysis fails to achieve


, you must engineer the reaction medium.
Organic Co-solvent Tuning

Proteases like Subtilisin exhibit "solvent memory" and altered specificity in organic media.

  • Recommendation: Use Acetonitrile or 1,4-Dioxane as co-solvents (up to 30% v/v).

  • Mechanism: Hydrophilic solvents strip essential water from the enzyme surface, rigidifying the structure. This often prevents the slightly larger or mismatched D-enantiomer from fitting into the S1 binding pocket.

Immobilization (CLEAs)

Cross-Linked Enzyme Aggregates (CLEAs) are highly recommended for Ac-DL-Leu-OMe resolution to allow catalyst recycling.

  • Protocol: Precipitate Subtilisin Carlsberg with Ammonium Sulfate, then cross-link with Glutaraldehyde.

  • Benefit: CLEAs are stable in higher concentrations of organic solvent, allowing you to run the reaction in 50% organic media, which favors high

    
     values [1].
    

Frequently Asked Questions (FAQ)

Q: Why does my reaction racemize spontaneously? A: If you are running at pH > 8.5 to boost enzyme activity, you risk chemical racemization of the ester substrate. The


-proton of the amino acid ester is acidic. High pH promotes abstraction of this proton, causing racemization. Limit pH to < 8.0. 

Q: Can I use salt-activated enzymes for this hydrolysis? A: Salt activation (lyophilizing enzyme with KCl) is primarily effective for transesterification in nearly anhydrous organic solvents [2]. For hydrolysis in aqueous buffer, salt activation provides minimal benefit. However, if you switch to a transesterification setup (e.g., Ac-DL-Leu-OMe + Butanol in Hexane), salt-activated Subtilisin is essential for acceptable rates.

Q: How do I separate the products? A: Leverage the pKa difference.

  • Stop reaction at 50% conversion.

  • Adjust pH to 9.0.

  • Extract with Ethyl Acetate. The Ac-D-Leu-OMe (ester) will partition into the organic layer.

  • The aqueous layer contains Ac-L-Leu (acid) as a salt. Acidify aqueous layer to pH 2.0 and extract to recover the L-product.

References

  • Preparation and characterization of cross-linked enzyme aggregates (CLEA) of Subtilisin. Source: International Journal of Biological Macromolecules (via ResearchGate). Relevance: Defines the protocol for stabilizing Subtilisin for use in organic co-solvents to improve selectivity. URL:[Link]

  • Variations in the enantioselectivity of salt-activated subtilisin induced by lyophilization. Source: Biotechnology and Bioengineering (PubMed). Relevance: Explains the mechanism of salt activation for enhancing enantioselectivity in organic media. URL:[Link]

  • Improved Enantioselectivity of Subtilisin Carlsberg towards Secondary Alcohols by Protein Engineering. Source: ChemBioChem (PubMed).[1] Relevance: Discusses mutagenesis and medium engineering strategies to boost E-values. URL:[Link]

Sources

Optimization

Technical Support Center: A Troubleshooter's Guide to N-acetyl-DL-leucine Methyl Ester Synthesis

Welcome to the Technical Support Center for the synthesis of N-acetyl-DL-leucine methyl ester. As Senior Application Scientists, we have compiled this in-depth guide to assist researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-acetyl-DL-leucine methyl ester. As Senior Application Scientists, we have compiled this in-depth guide to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during this two-step synthesis. This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-acetyl-DL-leucine methyl ester?

The synthesis is typically a two-step process. First, DL-leucine is N-acetylated using acetic anhydride to form N-acetyl-DL-leucine. The second step is a Fischer esterification of the N-acetyl-DL-leucine intermediate with methanol in the presence of an acid catalyst to yield the final product, N-acetyl-DL-leucine methyl ester.

Q2: Why is the Fischer esterification the preferred method for the second step?

Fischer esterification is a cost-effective and straightforward method for converting carboxylic acids and alcohols to esters using an acid catalyst.[1] While it is an equilibrium-controlled process, simple techniques can be employed to drive the reaction to completion, making it a robust choice for this synthesis.[2][3]

Q3: What are the most critical parameters to control for a successful synthesis?

For the N-acetylation step, controlling the stoichiometry of acetic anhydride and the reaction pH is crucial to prevent side reactions. In the Fischer esterification step, the removal of water is the most critical factor for achieving high yields. Additionally, careful monitoring of reaction progress via Thin-Layer Chromatography (TLC) is essential for both steps.

Troubleshooting Guide: Low Yields and Purity Issues

Part 1: N-Acetylation of DL-Leucine

Problem 1: Low yield of N-acetyl-DL-leucine.

  • Question: My yield of N-acetyl-DL-leucine is significantly lower than expected. What are the likely causes and how can I fix this?

  • Answer: Low yields in the N-acetylation step often stem from incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:

    • Incomplete Reaction:

      • Insufficient Acetic Anhydride: The stoichiometry of acetic anhydride to leucine is critical. A molar ratio of less than 2:1 (acetic anhydride:leucine) can result in lower yields.[4]

        • Solution: Increase the molar equivalents of acetic anhydride to 2.5-3.0 to ensure complete acetylation.

      • Incorrect pH: The reaction is typically performed under basic conditions to deprotonate the amino group of leucine, making it more nucleophilic. If the pH is too low, the reaction will be slow or incomplete.

        • Solution: Maintain the pH of the reaction mixture between 8 and 10 using an aqueous solution of a base like sodium hydroxide.[5]

    • Side Reactions:

      • Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water, especially under basic conditions.[4] This competitive reaction consumes the acetylating agent.

        • Solution: Add the acetic anhydride to the reaction mixture gradually at a controlled temperature (e.g., 0-10 °C) to minimize hydrolysis.

      • Diacylation: Although less common, excessive acetic anhydride and harsh conditions could potentially lead to the formation of a diacylated byproduct.

        • Solution: Adhere to the recommended stoichiometry and monitor the reaction progress closely by TLC to avoid over-reaction.

Problem 2: Difficulty in isolating pure N-acetyl-DL-leucine.

  • Question: After acidification, I'm struggling to obtain a pure solid product. What are the best practices for isolation?

  • Answer: The purity of the isolated N-acetyl-DL-leucine is crucial for the subsequent esterification step. Here are some tips for effective isolation:

    • Incomplete Precipitation:

      • Cause: The product may have some solubility in the aqueous solution, even after acidification.

      • Solution: After acidifying the reaction mixture to a pH of 1-2 with a strong acid like HCl, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation. If the product remains in solution, extraction with an organic solvent like ethyl acetate is necessary.

    • Contamination with Unreacted Leucine:

      • Cause: If the acetylation was incomplete, unreacted leucine will co-precipitate with the product upon acidification.

      • Solution: The most effective way to remove unreacted leucine is through recrystallization of the crude N-acetyl-DL-leucine from water or an ethanol/water mixture.

Part 2: Fischer Esterification of N-acetyl-DL-leucine

Problem 3: Very low conversion to the methyl ester.

  • Question: My Fischer esterification reaction shows very little product formation, even after prolonged reaction times. What's going wrong?

  • Answer: The Fischer esterification is a reversible reaction. Low conversion is almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.[1][2][3]

    • Presence of Water:

      • Sources: Water can be introduced from wet reagents or glassware, or it is produced as a byproduct of the reaction itself.

      • Solutions:

        • Use Anhydrous Reagents and Glassware: Ensure your methanol and acid catalyst (e.g., sulfuric acid) are anhydrous and that all glassware is thoroughly dried.

        • Remove Water as it Forms:

          • Dean-Stark Apparatus: For larger scale reactions, refluxing with a solvent like toluene and using a Dean-Stark trap is highly effective at removing water azeotropically.[6]

          • Drying Agents: The inclusion of a drying agent like molecular sieves in the reaction mixture can absorb the water as it is formed.[2]

        • Use a Large Excess of Methanol: Using methanol as the solvent drives the equilibrium towards the product side.[4]

    • Insufficient Catalyst:

      • Cause: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. An insufficient amount of catalyst will result in a very slow reaction.

      • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.

Problem 4: The product is hydrolyzing back to the carboxylic acid during workup.

  • Question: I seem to be losing my product during the extraction and washing steps. Is it possible it's hydrolyzing?

  • Answer: Yes, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic aqueous conditions, especially with prolonged exposure or elevated temperatures.[3]

    • Workup Conditions:

      • Cause: Washing with aqueous base (like sodium bicarbonate) to neutralize the acid catalyst can lead to saponification (base-catalyzed hydrolysis) of the ester. Similarly, prolonged contact with aqueous acid during extraction can also cause hydrolysis.

      • Solution:

        • Minimize Contact Time: Perform aqueous washes quickly and avoid vigorous, prolonged stirring.

        • Use a Mild Base: Use a saturated solution of sodium bicarbonate for neutralization, and add it carefully to control effervescence.

        • Work at Lower Temperatures: Conduct the workup at room temperature or below to slow down the rate of hydrolysis.

Experimental Protocols

Step 1: N-Acetylation of DL-Leucine
  • Dissolve DL-leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:acetic acid, 95:5).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of N-acetyl-DL-leucine should form. Continue to stir the mixture in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from hot water or an ethanol/water mixture to improve purity.

Step 2: Fischer Esterification to N-acetyl-DL-leucine Methyl Ester
  • To a round-bottom flask containing the dried N-acetyl-DL-leucine (1.0 eq), add anhydrous methanol (at least 10-20 eq, serving as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexanes, 1:1). The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (carefully, to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-DL-leucine methyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

StepProblemPotential CauseRecommended Solution
N-Acetylation Low Yield of N-acetyl-DL-leucineIncomplete Reaction (Insufficient Acetic Anhydride)Increase molar equivalents of acetic anhydride to 2.5-3.0.
Incomplete Reaction (Incorrect pH)Maintain pH between 8 and 10.
Side Reaction (Hydrolysis of Acetic Anhydride)Add acetic anhydride slowly at low temperature (0-10 °C).
Esterification Low Conversion to Methyl EsterPresence of WaterUse anhydrous reagents/glassware; remove water with a Dean-Stark trap or drying agents.
Insufficient CatalystEnsure an adequate amount of a strong acid catalyst is used.
Product Hydrolysis During WorkupProlonged contact with aqueous acid/baseMinimize workup time; use a mild base for neutralization; work at lower temperatures.

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Fischer Esterification Leucine DL-Leucine NAcetylLeucine N-acetyl-DL-leucine Leucine->NAcetylLeucine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NAcetylLeucine Base NaOH (aq) Base->NAcetylLeucine FinalProduct N-acetyl-DL-leucine Methyl Ester NAcetylLeucine->FinalProduct Esterification Methanol Methanol Methanol->FinalProduct AcidCatalyst H₂SO₄ (cat.) AcidCatalyst->FinalProduct Troubleshooting_Esterification Start Low Yield in Esterification Step CheckWater Is the reaction rigorously anhydrous? Start->CheckWater CheckCatalyst Is there sufficient acid catalyst? CheckWater->CheckCatalyst Yes SolutionWater Use anhydrous reagents. Add drying agent or use a Dean-Stark trap. CheckWater->SolutionWater No CheckWorkup Is product hydrolysis occurring during workup? CheckCatalyst->CheckWorkup Yes SolutionCatalyst Increase catalyst loading. CheckCatalyst->SolutionCatalyst No SolutionWorkup Minimize contact with water. Use mild base for neutralization. Work at low temperature. CheckWorkup->SolutionWorkup Yes

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During Esterification of N-Acetyl-Leucine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the esterification of N-acetyl-leucine and are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the esterification of N-acetyl-leucine and are encountering challenges with maintaining its chiral integrity. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the esterification of N-acetyl-leucine?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, like N-acetyl-L-leucine, converts into a mixture of both its L and D forms.[1] In pharmaceutical development, the biological activity of a molecule is often specific to one enantiomer. For instance, the therapeutic effects of N-acetyl-DL-leucine have been attributed to the L-enantiomer.[2] The presence of the D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[2] Therefore, maintaining the stereochemical integrity of N-acetyl-L-leucine during esterification is paramount for producing a final product with the desired therapeutic properties and for simplifying subsequent purification steps.[3]

Q2: What is the primary chemical mechanism that leads to racemization during the esterification of N-acetyl-leucine?

A2: The most prevalent mechanism for racemization during the activation of N-acetyl amino acids is through the formation of a 5(4H)-oxazolone, also known as an azlactone.[1][4][5] The process unfolds as follows:

  • Activation of the Carboxylic Acid: The esterification reaction is initiated by activating the carboxylic acid group of N-acetyl-leucine, typically with a coupling reagent.

  • Oxazolone Formation: The activated carboxyl group undergoes an intramolecular cyclization to form the oxazolone intermediate.

  • Loss of Chirality: The proton on the alpha-carbon of this oxazolone ring is highly acidic and can be readily removed by a base present in the reaction mixture.[1][5] This abstraction results in the formation of an achiral, planar intermediate.

  • Racemization: When this achiral intermediate is subsequently protonated or attacked by the alcohol, it can occur from either face of the planar structure, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer.[5][6]

A less common pathway, direct enolization, involves the direct removal of the alpha-proton from the activated amino acid by a strong base.[5]

Q3: How does the choice of base impact the extent of racemization?

A3: The selection and stoichiometry of the base are critical factors in controlling racemization.[7] Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are known to significantly promote racemization, likely by facilitating the formation of the oxazolone intermediate.[4] Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred as they are less likely to abstract the alpha-proton, thus preserving the chiral integrity of the N-acetyl-leucine.[7][8] It is also crucial to use the minimum necessary amount of base, as excess base can increase the rate of racemization.

Q4: Which coupling reagents are recommended to minimize racemization?

A4: The choice of coupling reagent is a pivotal decision in minimizing racemization. While traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective for esterification, they are also prone to inducing racemization when used alone.[1][8][9]

For preserving stereochemical integrity, the following are generally recommended:

  • Carbodiimides with Additives: When using DCC or DIC, the addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[3][8][9] These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the alcohol and less prone to cyclizing into the problematic oxazolone.[4][9]

  • Onium Salt Reagents: Uronium and phosphonium-based reagents such as HATU, HBTU, and PyBOP are generally considered "low-racemization" coupling agents.[1][8][10] They rapidly form active esters that favor the desired esterification pathway over oxazolone formation.[10]

Q5: Are there alternative, milder esterification methods that can prevent racemization?

A5: Yes, for particularly sensitive substrates or when maximum chiral purity is essential, milder esterification methods can be employed. One such method involves the use of polymer-bound alkyltriazenes.[11] This approach allows for the esterification of N-acetyl-leucine under exceptionally mild conditions without the need for prior activation of the carboxylic acid, thereby avoiding the intermediates that lead to racemization.[11] Enzymatic esterification is another gentle method that can be highly specific and avoid racemization.[12]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant formation of the D-enantiomer of the N-acetyl-leucine ester (e.g., >5% as determined by chiral HPLC). 1. Inappropriate Base: Use of a strong, sterically hindered base like DIPEA. 2. Excess Base: Stoichiometry of the base is too high. 3. Suboptimal Coupling Reagent: Use of a carbodiimide (DCC, DIC) without a racemization-suppressing additive.1. Change the Base: Switch to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8] 2. Optimize Base Stoichiometry: Carefully control the amount of base used, aiming for the minimum required for the reaction to proceed. 3. Use Additives or Change Reagent: If using a carbodiimide, add an equivalent of HOBt or Oxyma.[3][9] Alternatively, switch to a low-racemization onium salt reagent like HATU or PyBOP.[1][10]
Moderate racemization (1-5%) is still observed despite using a weaker base and a suitable coupling reagent. 1. Reaction Temperature: Elevated temperatures can increase the rate of racemization. 2. Prolonged Reaction Time: Longer exposure to reaction conditions can lead to gradual racemization. 3. Solvent Effects: The polarity of the solvent can influence the stability of the oxazolone intermediate.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of oxazolone formation. 2. Monitor Reaction Progress: Closely monitor the reaction by a suitable technique (e.g., TLC or LC-MS) and quench it as soon as the starting material is consumed. 3. Solvent Screening: Experiment with different solvents to find one that minimizes racemization. Less polar solvents may be beneficial in some cases.
Difficulty in accurately determining the enantiomeric excess of the final product. 1. Inadequate Analytical Method: The chosen analytical technique lacks the necessary resolution to separate the enantiomers. 2. Derivatization Issues: If using a derivatization-based method, the derivatization itself might not be quantitative or could introduce chiral bias.1. Develop a Robust Chiral HPLC Method: Utilize a chiral stationary phase (CSP) specifically designed for the separation of amino acid derivatives. Polysaccharide-based CSPs are often effective.[13] Alternatively, macrocyclic glycopeptide-based CSPs like teicoplanin-based columns can be used for the direct analysis of underivatized amino acids and their derivatives.[14] 2. Consider Alternative Analytical Techniques: Explore other methods such as chiral capillary electrophoresis or mass spectrometry-based techniques for determining enantiomeric excess.[15][16]

Experimental Protocols

Protocol 1: Recommended Esterification of N-Acetyl-L-Leucine with Minimized Racemization

This protocol utilizes a carbodiimide coupling reagent in combination with HOBt to suppress racemization.

Materials:

  • N-acetyl-L-leucine

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve N-acetyl-L-leucine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a stir bar.

  • Add the alcohol (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.1 equivalents) to the reaction mixture.

  • Add NMM (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general guideline for analyzing the enantiomeric excess of the N-acetyl-leucine ester. The specific column and mobile phase may need to be optimized for your particular ester.

Materials:

  • N-acetyl-leucine ester sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA or a similar CSP)

Procedure:

  • Prepare a standard solution of the racemic N-acetyl-DL-leucine ester to establish the retention times of both enantiomers.

  • Prepare a dilute solution of your N-acetyl-L-leucine ester sample in the mobile phase.

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol, the exact ratio will depend on the column and the specific ester).

  • Inject the racemic standard and record the chromatogram to identify the peaks corresponding to the D and L enantiomers.

  • Inject your sample and record the chromatogram.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Visualizing the Racemization Pathway

racemization_pathway start N-Acetyl-L-Leucine activated Activated Intermediate start->activated Coupling Reagent ester Desired L-Ester activated->ester + Alcohol (Desired Pathway) oxazolone 5(4H)-Oxazolone (Azlactone) activated->oxazolone Intramolecular Cyclization achiral Achiral Intermediate oxazolone->achiral + Base - H+ achiral->ester + Alcohol achiral->oxazolone + H+ d_ester Undesired D-Ester achiral->d_ester + Alcohol

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected q_base Is a strong base (e.g., DIPEA) being used? start->q_base sol_base Switch to a weaker base (NMM, 2,4,6-collidine) q_base->sol_base Yes q_reagent Is a carbodiimide used without an additive? q_base->q_reagent No sol_base->q_reagent sol_reagent Add HOBt/Oxyma or switch to an onium salt reagent (HATU, PyBOP) q_reagent->sol_reagent Yes q_conditions Are reaction temperature and time optimized? q_reagent->q_conditions No sol_reagent->q_conditions sol_conditions Lower temperature (e.g., 0°C) and monitor reaction to minimize time q_conditions->sol_conditions No end Racemization Minimized q_conditions->end Yes sol_conditions->end

Caption: A logical workflow for troubleshooting racemization issues.

References

  • Int J Pept Protein Res. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. [Link]

  • Oxford Academic. Racemization of Optically Active Aromatic N-Acetylamino Acids and Asymmetric Transformation of N-Acetyl-2-(4-hydroxyphenyl)glycine via Salt Formation with Optically Active α-Methylbenzylamine. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • F. Viani, D. Tessaro. (2011). Base catalyzed racemization of amino acids derivatives. Tetrahedron: Asymmetry 22:851-856.
  • Analytical Chemistry. (1998). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]

  • Medicilon. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • PMC. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. [Link]

  • PubMed. (2002). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. [Link]

  • Springer. (2023). Green Chiral Separation of Racemic Mixture Via One-Step Crystallization Induced Deracemization Process Synergistically Intensified by Ultrasound and Temperature Cycling. [Link]

  • PMC. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. [Link]

  • Google Patents.
  • PubMed. (2018). A Novel Modified Lipid: Enzymatic Esterification of 2-Monoacylglycerol with N-acetyl-l-leucine. [Link]

  • Google Patents. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • ResearchGate. Chemical structure of N-acetyl-leucine (a) Stereochemistry of the.... [Link]

  • PubMed. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. [Link]

  • ResearchGate. (2025). Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted N-Acetyl-DL-Leucine Methyl Ester

Topic: Purification of N-Acetyl-DL-Leucine following Methyl Ester Hydrolysis Audience: Organic Chemists, Process Development Scientists, and Biochemists Version: 2.1 (Current Standards) Core Principle: The Physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of N-Acetyl-DL-Leucine following Methyl Ester Hydrolysis Audience: Organic Chemists, Process Development Scientists, and Biochemists Version: 2.1 (Current Standards)

Core Principle: The Physicochemical Switch

To successfully separate N-acetyl-DL-leucine methyl ester (Substrate) from N-acetyl-DL-leucine (Product), you must exploit the drastic change in ionization properties that occurs during hydrolysis.

  • The Ester (Impurity): Neutral, hydrophobic, and non-ionizable at physiological pH. It prefers organic solvents.

  • The Acid (Product): Contains a carboxylic acid group (

    
    ). It acts as a "switch":
    
    • pH > 5: Exists as a water-soluble carboxylate salt (

      
      ).
      
    • pH < 2: Exists as a less water-soluble, organic-soluble free acid (

      
      ).
      

The Strategy: We utilize a pH-Switch Extraction (Acid/Base Workup). By manipulating the pH, we force the product into the aqueous phase to wash away the ester, then force it back into the organic phase to isolate it.

The "Golden Path" Protocol

This workflow assumes a standard hydrolysis reaction (enzymatic or chemical) has just finished.

Phase 1: The Basic Wash (Removing the Ester)

Goal: Solubilize the product in water while extracting the unreacted ester into organic solvent.

  • Quench & Basify:

    • If the reaction is enzymatic, quench by adjusting pH to > 9.0 using 1M NaOH.

    • If the reaction was chemical (LiOH/NaOH), the pH is likely already high. Ensure it is pH 9–10 .

    • Why? At pH 9, the product is 100% deprotonated (

      
      ) and stays in the water.
      
  • Solvent Wash:

    • Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Shake vigorously and let layers separate.

  • Separation:

    • Organic Layer (Top if EtOAc, Bottom if DCM): Contains the unreacted methyl ester . Keep this if you are doing kinetic resolution and need the ester; otherwise, discard as waste.

    • Aqueous Layer: Contains your N-acetyl-DL-leucine product (as a sodium salt).

Phase 2: The Acidic Extraction (Isolating the Product)

Goal: Protonate the product to move it into the organic phase.

  • Acidification:

    • Cool the aqueous layer on ice (exothermic reaction).

    • Slowly add 1M (or 6M) HCl until the pH reaches pH 1–2 .

    • Why? You must drop significantly below the

      
       (3.67) to ensure the species is fully protonated (
      
      
      
      ).
  • Extraction:

    • Add fresh EtOAc (approx. 1:1 volume ratio). Shake well.

    • Separate the layers. The product is now in the Organic Layer .

    • Optional: Repeat this extraction 2x to maximize yield.

  • Finishing:

    • Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and evaporate solvent under reduced pressure.

Workflow Visualization

The following diagram illustrates the critical decision points and phase transfers required for high-purity isolation.

G Start Crude Hydrolysis Mixture (Ester + Acid) pH_Check Adjust pH to > 9.0 (NaOH) Start->pH_Check Wash_1 Add Organic Solvent (EtOAc or DCM) pH_Check->Wash_1 Ensure Deprotonation Split_1 Phase Separation Wash_1->Split_1 Org_1 Organic Phase (Contains Unreacted Ester) Split_1->Org_1 Removes Impurity Aq_1 Aqueous Phase (Contains Product as Salt) Split_1->Aq_1 Retains Product Acidify Acidify to pH < 2.0 (HCl) Aq_1->Acidify Extract_2 Extract with EtOAc (x2) Acidify->Extract_2 Protonation Split_2 Phase Separation Extract_2->Split_2 Aq_Waste Aqueous Waste (Salts) Split_2->Aq_Waste Org_Product Organic Phase (Product: N-Ac-Leu-OH) Split_2->Org_Product Dry Dry (Na2SO4) & Evaporate Org_Product->Dry Final Pure N-Acetyl-DL-Leucine Dry->Final

Caption: Logic flow for the Acid-Base separation of N-acetyl-leucine (Product) from its methyl ester (Impurity).

Troubleshooting Guide

Scenario A: "I still see ester spots on my TLC after workup."

Diagnosis: Inefficient Phase 1 separation.

  • Cause 1 (pH too low): If the pH during the first wash was < 7, some product remained protonated and extracted into the organic layer along with the ester.

  • Cause 2 (Entrainment): If an emulsion formed, ester micro-droplets may have been trapped in the aqueous phase.

  • Solution:

    • Verify pH is > 9.0 before the first wash.

    • Back-extract: Take the final product (contaminated), dissolve in 1M NaOH, wash with EtOAc again, then re-acidify.

Scenario B: "My yield is extremely low."

Diagnosis: Loss of product to the aqueous phase.

  • Cause 1 (Water Solubility): N-Acetyl-Leucine has a water solubility of ~8 mg/mL [1].[1] If your aqueous volume is huge, you will lose significant mass.

  • Cause 2 (pH not low enough): If pH is ~4 during the second extraction, 50% of your product is still a salt and stays in the water.

  • Solution:

    • Saturate with Salt: Add solid NaCl to the acidic aqueous phase before the final extraction. This "salting out" effect reduces the solubility of organic compounds in water.

    • Check pH: Ensure pH is < 2 using broad-range pH paper or a meter.

Scenario C: "I have a terrible emulsion."

Diagnosis: Common with N-acetylated amino acids due to their surfactant-like properties.

  • Solution:

    • Wait: Give it time (20+ mins).

    • Filtration: Filter the emulsion through a pad of Celite.

    • Brine: Add saturated brine to increase the density difference between phases.

Data & Comparison

Solubility Profile

Understanding these values is critical for calculating solvent volumes.

SpeciesState at pH 2State at pH 10Solubility (Water)Solubility (EtOAc)
N-Acetyl-Leucine Methyl Ester NeutralNeutralLowHigh
N-Acetyl-Leucine (Product) Free Acid Anionic Salt ~8 mg/mL (Acid)High (Salt) [1]High (Acid) Insoluble (Salt)
Method Comparison
MethodPurity PotentialScalabilityCostNotes
Acid/Base Extraction High (>98%)ExcellentLowBest for bulk removal of ester.
Column Chromatography Very High (>99%)PoorHighUse only if extraction fails or for trace impurities.
Recrystallization HighMediumMediumCan be difficult due to low melting point of some derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use this method for Kinetic Resolution (separating L-product from D-ester)? A: Yes. This is the standard industrial method for acylase-mediated resolution. The unreacted D-ester will be in the organic layer of the first wash. Do not discard it; evaporate the solvent to recover the D-enantiomer for racemization and recycling [2].

Q: Why use Ethyl Acetate instead of Ether? A: Ethyl Acetate is less flammable and has better solubilizing power for polar N-acetylated amino acids than diethyl ether. However, ensure your aqueous phase is not extremely basic (> pH 12) for long periods, or the Ethyl Acetate itself can hydrolyze (though this is slow at room temp).

Q: My product is an oil, not a solid. Is this normal? A: Yes. N-acetyl-DL-leucine can be difficult to crystallize immediately after evaporation due to trace solvent retention. Trituration with hexanes or pentane can often induce solidification.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of N-Acetyl-N-methyl-L-leucine. Retrieved from

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.[2] (Classic reference for amino acid resolution and workup).

  • Cayman Chemical. (2022).[3] N-acetyl-D-Leucine Product Information. Retrieved from

  • PubChem. (n.d.).[4] N-Acetyl-L-leucine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Esterase Kinetics &amp; Thermal Profiling

Topic: Effect of Temperature on Esterase Activity towards Ac-DL-Leu-OMe Status: Operational | Tier: Level 3 (Advanced Application Support) Welcome to the Application Support Hub User: Research Scientist / Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Esterase Activity towards Ac-DL-Leu-OMe

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Application Support Hub

User: Research Scientist / Drug Development Lead Subject: Optimization of thermal profiling for N-Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe) hydrolysis.

As a Senior Application Scientist, I understand that you are not just looking for a "recipe." You are likely observing non-linear Arrhenius plots, high background rates at elevated temperatures, or solubility issues with this hydrophobic substrate. This guide deconstructs the thermodynamic and kinetic variables affecting your specific assay.

Module 1: The Core Protocol (pH-Stat Method)

Why this method? Ac-DL-Leu-OMe is a non-chromogenic substrate. Unlike p-nitrophenyl esters, its hydrolysis does not yield a visible product. The reaction releases N-acetyl-leucine (acid) and methanol. Therefore, the pH-Stat Titration method is the gold standard for real-time kinetics, as it maintains constant pH (preventing enzyme ionization changes) while measuring the rate of acid production.

Standard Operating Procedure (SOP-T01)

Reagents:

  • Substrate: Ac-DL-Leu-OMe (dissolved in minimal methanol or DMSO; final organic solvent <5%).

  • Buffer: 5 mM Tris or Borate (low capacity is crucial so the titrator detects acid production immediately).

  • Titrant: 0.01 N NaOH (standardized).[1]

Workflow:

  • Blanking (Critical): Add buffer + substrate without enzyme. Equilibrate to target temperature (e.g., 37°C). Record slope (NaOH consumption) for 5 minutes. This is your spontaneous hydrolysis rate (

    
    ).
    
  • Enzyme Equilibration: Incubate enzyme stock at the target temperature for 3-5 minutes. Do not overheat before the assay starts.

  • Reaction Initiation: Inject enzyme into the thermostated reaction vessel containing buffer + substrate.

  • Titration: The pH-stat maintains pH (typically 7.5–8.0) by adding NaOH.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    is slope (mL/min),
    
    
    is normality, and
    
    
    is enzyme volume.
Visual Workflow: pH-Stat Assay

G Start Start Assay Prep 1. Substrate Prep (Solvent: DMSO/MeOH) Start->Prep Blank 2. Measure Blank (Spontaneous Hydrolysis) Prep->Blank T = Setpoint Equilib 3. Thermal Equilibration (Enzyme + Buffer) Blank->Equilib Inject 4. Inject Enzyme Equilib->Inject Measure 5. Record NaOH Vol vs. Time Inject->Measure Calc 6. Calculate Rate (Slope - Blank) Measure->Calc Calc->Equilib Next Temp Point (+5°C)

Figure 1: Step-by-step workflow for the pH-stat kinetic assay. Note the critical "Blank" step before enzyme addition to account for thermal instability of the substrate.

Module 2: Troubleshooting & Optimization

This section addresses the specific "pain points" users encounter when varying temperature with this substrate.

Issue 1: The "False Positive" at High Temperatures

Symptom: You see increasing activity at 60°C+ even though the enzyme should be denatured. Root Cause: Spontaneous Hydrolysis. Methyl esters are thermally unstable in alkaline water. As


 increases, the hydroxide ion attack on the ester bond accelerates non-enzymatically.
Solution: 
  • You must run a substrate-only blank at every temperature point.

  • Subtract the blank slope from the enzyme slope.

  • Rule of Thumb: If

    
     of 
    
    
    
    , your data quality is compromised. Lower the pH slightly (e.g., from 8.0 to 7.5) to reduce chemical hydrolysis.
Issue 2: Non-Linear Arrhenius Plots

Symptom: The plot of


 vs 

curves downward at high temperatures. Root Cause: This is the intersection of Activation and Inactivation .
  • Phase A (Low T): Rate increases due to increased kinetic energy (Boltzmann distribution).

  • Phase B (High T): Enzyme unfolding (denaturation) reduces the concentration of active catalyst

    
    .
    Solution: 
    
  • Do not fit a linear regression to the whole dataset.

  • Calculate Activation Energy (

    
    ) only from the linear (low temperature) portion.
    
  • Use the inflection point to define

    
     (Optimum Temperature).
    
Issue 3: Substrate Precipitation (Cloudy Buffer)

Symptom: Reaction mix turns turbid upon adding substrate. Root Cause: Ac-DL-Leu-OMe is hydrophobic. Low temperatures decrease its solubility limit. Solution:

  • Use a surfactant (e.g., 0.01% Triton X-100) if validated not to inhibit the esterase.

  • Ensure the organic co-solvent (DMSO) is warm before adding to the buffer.

Module 3: Advanced Kinetics (Thermodynamics)

To publish your data, you need to move beyond "Activity vs. Temperature" graphs. You need thermodynamic parameters.

The Kinetic Pathway

Kinetics E_S E + S (Enzyme + Ac-DL-Leu-OMe) ES ES Complex (Transition State) E_S->ES k1 (Temp Dependent) E_den E_denatured (Inactive) E_S->E_den k_inact (High T) ES->E_S k-1 E_P E + P (Enzyme + Acid + MeOH) ES->E_P k_cat (Rate Limiting) ES->E_den Thermal Unfolding

Figure 2: Kinetic pathway showing the competition between catalytic turnover (


) and thermal denaturation (

).
Data Analysis Table

Use this structure to organize your results.

ParameterSymbolFormula / MethodTypical Value (Ref)
Activation Energy

Slope of Arrhenius plot

30–60 kJ/mol
Temp Coefficient


~2.0 (at physiological T)
Optimum Temp

Peak of Activity vs. T curve37°C (Mammalian) / 50°C+ (Thermophilic)
Half-life

Time to lose 50% activity at fixed TVaries widely

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the pH of my buffer change when I heat it up? A: Buffer pKa is temperature-dependent. Tris buffer, for example, drops approximately 0.03 pH units per degree Celsius increase.

  • Fix: Adjust the pH of your buffer at the temperature of use, or use a buffer with low thermal sensitivity like Phosphate or HEPES (though Phosphate can inhibit some esterases).

Q2: Can I freeze the Ac-DL-Leu-OMe stock solution? A: Yes, but repeated freeze-thaw cycles promote hydrolysis. Store as small aliquots in anhydrous DMSO at -20°C. Discard aliquots after use.

Q3: My


 is less than 1.5. Is my enzyme dead? 
A:  Not necessarily. A low 

often indicates diffusion limitation rather than chemical limitation. Ensure your mixing speed (stir bar rpm) is sufficient, especially if using an immobilized enzyme or viscous solution.

References

  • Determination of Lipase/Esterase Activity (pH-Stat Method). Cliscent Protocols. (Standard titration methodology for ester hydrolysis). 2

  • Enzymatic Assay of Esterase (Spectrophotometric). Sigma-Aldrich / Merck Millipore. (General principles for esterase kinetics and unit definitions). 3

  • Convex Arrhenius Plots and Their Interpretation. National Institutes of Health (PMC). (Advanced interpretation of non-linear temperature dependence in enzymology). 4

  • The Arrhenius Law and Plots. Chemistry LibreTexts. (Fundamental derivation of activation energy from kinetic data). 5

  • Thermal Inactivation of Esterases. National Institutes of Health (PMC). (Case study on esterase stability and inactivation kinetics). 6[7]

Sources

Optimization

Technical Support Center: pH Control in Amino Acid Ester Hydrolysis

Welcome to the Advanced Synthesis Support Module. Current Topic: Controlling pH shifts during the hydrolysis of amino acid esters.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Topic: Controlling pH shifts during the hydrolysis of amino acid esters. Ticket ID: #HYD-AA-001

Core Concept: Why does the pH shift?

Q: Why does the pH drop drastically during amino acid ester hydrolysis?

A: The hydrolysis of an amino acid ester is an acid-generating process. Whether catalyzed chemically or enzymatically, the cleavage of the ester bond releases a carboxylic acid and an alcohol.

In a neutral aqueous environment (pH ~7.0), the newly formed carboxylic acid (


) immediately dissociates, releasing a proton (

).


The Consequence: In an unbuffered system, this proton release causes a rapid acidification of the reaction medium.

  • Enzymatic Impact: Most esterases/lipases (e.g., PLE, CALB) have an optimal pH range of 7.0–8.5. A drop to pH 4.0 can denature the enzyme or render the catalytic triad inactive.

  • Chemical Impact: In base-promoted hydrolysis (saponification), the hydroxide ion is a reagent, not just a catalyst. As the reaction proceeds,

    
     is consumed to neutralize the generated acid, causing the reaction rate to decelerate as 
    
    
    
    drops.

Enzymatic Hydrolysis: The pH-Stat Method

Recommended for: Kinetic resolution, enantioselective synthesis, and scale-up.

Q: Buffers vs. pH-Stat: Which should I use?

FeatureBuffer System pH-Stat (Autotitrator)
Mechanism Resists pH change via equilibrium.Actively adds base to neutralize acid.
Capacity Limited by concentration (usually <0.5 M).Theoretically unlimited (depends on reservoir).
Enzyme Stability High ionic strength can inhibit some enzymes.Low ionic strength (ideal for enzymes).
Product Isolation Difficult (requires salt separation).Easy (minimal salt accumulation).
Reaction Monitoring Requires HPLC/GC sampling.Real-time (Base consumption

Conversion).

Recommendation: Use buffers for small-scale screening (<10 mg). Use pH-Stat for preparative scale (>100 mg) or kinetic studies.

Protocol: Setting up a pH-Stat Experiment

Objective: Maintain constant pH (e.g., 7.5) by automatically adding NaOH as the ester hydrolyzes.

Step-by-Step Workflow:

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.0, 7.0, 10.0). Critical: Slope must be >95%.

  • Blank Rate Determination (Autohydrolysis):

    • Add substrate and solvent (e.g., 10% DMSO/Water) to the vessel without enzyme.

    • Set pH-Stat to 7.[1]5. Monitor base consumption for 10 minutes.

    • Result: This is your background chemical hydrolysis rate. Subtract this from your enzymatic rate.

  • Enzyme Initiation:

    • Add the enzyme (dissolved in minimal buffer).

    • The autotitrator will immediately begin dosing NaOH to counteract the acid release.

  • Endpoint: Reaction is complete when base consumption plateaus.

Visualization: The pH-Stat Feedback Loop

pH_Stat_Loop cluster_0 Self-Validating Cycle Reactor Reactor (Substrate + Enzyme) Sensor pH Electrode (Detects H+ Release) Reactor->Sensor pH Drop Controller PID Controller (Calculates Error) Sensor->Controller Signal < Setpoint Actuator Dosing Pump (Adds NaOH) Controller->Actuator Command Data Data Output (Conversion vs. Time) Controller->Data Record Volume Actuator->Reactor Neutralization

Caption: The pH-stat feedback loop ensures real-time neutralization of the acid produced during hydrolysis, maintaining optimal enzyme conditions.

Chemical Hydrolysis & Racemization Risks

Recommended for: Non-chiral substrates or when racemization is not a concern.

Q: I am using NaOH to hydrolyze a chiral amino acid ester. Why is my product racemic?

A: High pH values promote racemization via the enolization mechanism .

The Mechanism: The


-proton of an amino acid ester is acidic due to the electron-withdrawing effect of the ester carbonyl and the ammonium group. At high pH (excess base), this proton is abstracted, forming a planar enolate intermediate. When this intermediate reprotonates, it can do so from either face, destroying the stereocenter.

Risk Factors:

  • pH > 10: The rate of racemization increases exponentially with alkalinity.

  • Leaving Group: Activated esters (e.g., phenyl esters) are more prone to racemization than methyl/ethyl esters.

  • Temperature: High heat accelerates proton abstraction.

Visualization: Racemization Pathway

Racemization L_Ester L-Amino Acid Ester (Chiral) Transition Planar Enolate (Achiral Intermediate) L_Ester->Transition Alpha-proton abstraction (High pH) Base Base (OH-) Base->Transition L_Product L-Isomer Transition->L_Product Reprotonation D_Product D-Isomer Transition->D_Product Reprotonation

Caption: High pH facilitates the removal of the alpha-proton, creating a planar intermediate that destroys chirality.

Troubleshooting Guide (FAQ)

Issue: The pH-Stat is "overshooting" (pH oscillates wildly).
  • Cause: The dosing speed is too fast or the mixing is too slow. The electrode detects a local "hotspot" of base, stops dosing, then the base disperses, pH drops, and it overdoses again.

  • Fix:

    • Increase Stirring: Ensure a vortex is visible.

    • Dilute Titrant: If using 1.0 M NaOH, switch to 0.1 M or 0.5 M to reduce the impact of each drop.

    • Adjust PID: Lower the "Proportional Band" or dosing rate limit on the autotitrator.

Issue: The reaction stops at 50% conversion.
  • Context: Enzymatic resolution of a racemic ester.

  • Cause: This is likely a successful Kinetic Resolution . The enzyme is enantioselective (e.g., hydrolyzing only the L-ester). The remaining 50% is the unreacted D-ester.

  • Verification: Analyze the unreacted ester and the product acid via Chiral HPLC. If the ester is 99% ee (D-isomer), the reaction worked perfectly.

Issue: Substrate is not dissolving.
  • Cause: Amino acid esters are often hydrophobic, while the optimal hydrolytic conditions are aqueous.

  • Fix: Use a co-solvent.

    • Safe: DMSO (up to 10-20%), Methanol/Ethanol (up to 10%, but risk of transesterification).

    • Advanced: Use a biphasic system (Water/Toluene) if the enzyme is immobilized (e.g., Novozym 435).

References

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Standard text on enzymatic hydrolysis mechanisms and pH control).
  • Sivakumar, A., & Smith, K. (2023).[2] "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools." MDPI. Link

  • University of Padua. "Chemically fuelled deracemization of amino acids." (Detailed mechanism of Schiff base and ester-mediated racemization). Link

  • ChemGuide. "Hydrolysis of Esters." (Fundamental chemical mechanisms for acid/base hydrolysis). Link

  • NovoPro Bioscience. "Why is enzymatic activity usually pH dependent?" (Enzyme active site ionization). Link

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation in Leucine Ester Extraction

Topic: Troubleshooting and preventing emulsions during the liquid-liquid extraction (LLE) of leucine esters (e.g., Leucine Ethyl Ester, Leucine Methyl Ester). Audience: Organic Chemists, Process Engineers, and Drug Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and preventing emulsions during the liquid-liquid extraction (LLE) of leucine esters (e.g., Leucine Ethyl Ester, Leucine Methyl Ester). Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1]

The Mechanics of the Problem: Why Leucine Esters Emulsify

Before attempting to break an emulsion, you must understand the thermodynamic trap you have created. Leucine esters are amphiphiles .[1] They possess a hydrophobic tail (the isobutyl side chain + the ester group) and a hydrophilic head (the amine/ammonium group).

In a biphasic system (e.g., Dichloromethane/Water or Ethyl Acetate/Water), leucine esters migrate to the interface, lowering the interfacial tension exactly like a surfactant (soap).[1] When you agitate this mixture, you create micro-droplets stabilized by this surfactant layer, resulting in a stable emulsion.[1]

The "Amphiphilic Trap"

The following diagram illustrates the molecular arrangement causing the emulsion.

EmulsionMechanism cluster_0 The Surfactant Effect Amphiphile Leucine Ester Molecule (Amphiphilic) Interface Oil/Water Interface Amphiphile->Interface Migrates to Micelle Stabilized Droplet (Emulsion) Interface->Micelle Stabilizes droplets Agitation Vigorous Agitation (Shear Force) Agitation->Micelle Creates surface area

Figure 1: Mechanism of emulsion stabilization by leucine esters acting as surfactants at the interface.

Emergency Triage: Breaking an Active Emulsion

CRITICAL WARNING: The Hydrolysis Clock If you are extracting the free base of the leucine ester (typically at pH 9–10), you are racing against time. Leucine esters hydrolyze rapidly in aqueous alkaline solutions back to leucine (zwitterion), which is water-soluble and will be lost to the aqueous phase [1, 2].[1]

  • If pH > 8: Do NOT wait for the emulsion to settle naturally. Use active breaking methods immediately.[1]

  • If pH < 7: You have time.[1] Gravity settling or salting out is safe.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Active Emulsion Detected CheckPH Check Aqueous pH Start->CheckPH HighPH pH > 8.0 (Hydrolysis Risk) CheckPH->HighPH LowPH pH < 7.0 (Stable) CheckPH->LowPH Centrifuge Method A: Centrifugation (Fastest/Safest) HighPH->Centrifuge Preferred ColdBrine Method B: Add Cold Brine (Salting Out) HighPH->ColdBrine If no centrifuge Wait Wait 20-30 mins LowPH->Wait Filter Method C: Filtration (Celite/Glass Wool) Wait->Filter If still emulsified

Figure 2: Decision matrix for breaking emulsions based on pH stability risks.

Protocol A: The "Salting Out" Method (Brine Wash)

Best for: Mild emulsions where density difference is the issue.

  • Add saturated NaCl solution (Brine) to the separatory funnel.

  • Theory: This increases the ionic strength of the aqueous phase (

    
    ), driving organics out of the water ("salting out") and increasing the density difference (
    
    
    
    ) between phases [3].[2]
  • Action: Swirl gently (do not shake vigorously). Allow to stand for 5–10 minutes.

Protocol B: Phase Filtration

Best for: Emulsions caused by particulate impurities or "rag" layers.[1]

  • Pack a sintered glass funnel with a small pad of Celite (diatomaceous earth) or use a tight plug of glass wool.[1]

  • Pour the entire emulsified mixture through the filter.

  • Theory: The physical matrix breaks the surface tension of the droplets, coalescing them into bulk phases. Rinse the filter cake with fresh solvent to recover trapped product.

Protocol C: Centrifugation

Best for: Stubborn emulsions in basic conditions (High pH).[1]

  • Transfer the emulsion to centrifuge tubes (ensure material compatibility, e.g., polypropylene or glass).

  • Spin at 3,000–5,000 RPM for 5 minutes .

  • Theory: Centrifugal force artificially increases the gravitational force (

    
    ), overcoming the Brownian motion keeping the droplets suspended.
    

Prevention & Optimization: The "Cold & Fast" Protocol

To prevent recurrence, you must optimize the extraction parameters. The choice of solvent and pH control is paramount.

Solvent Selection Guide
SolventDensity (

)
Emulsion RiskComments
DCM (Dichloromethane) 1.33High Often forms emulsions because its density is close to concentrated aqueous salt solutions.[1]
Chloroform 1.49MediumBetter density difference than DCM, but toxic.[1] Good for heavier phases.[1]
Ethyl Acetate (EtOAc) 0.90LowRecommended. Floats on water.[1] Clear phase boundary. Note: Dissolves ~3% water.[1]
MTBE 0.74Very LowExcellent for avoiding emulsions, but less solubilizing power for polar esters.[1]
Optimized Extraction Workflow (The "Cold & Fast" Method)

This protocol minimizes hydrolysis and emulsion formation when isolating Leucine Ethyl Ester free base.

  • Preparation: Cool the aqueous ester salt solution to 0–5°C (Ice bath). Cold temperatures significantly slow down hydrolysis [2].[1]

  • Solvent Addition: Add pre-cooled Ethyl Acetate (or MTBE).[1]

  • pH Adjustment:

    • While stirring vigorously, slowly add cold 50%

      
        or 2M NaOH .[1]
      
    • Target pH: 9.0–9.5 (Just enough to deprotonate the amine, pKa

      
       7.[1]6) [4].
      
    • Do not overshoot to pH 12+.

  • Separation:

    • Stop stirring immediately once pH is reached.[1]

    • Separate phases quickly.

    • Do not shake the separatory funnel violently; use the "inversion and vent" method gently.

  • Drying: Immediately wash the organic phase with brine, separate, and dry over

    
    .[1]
    

Frequently Asked Questions (FAQs)

Q: Why does my emulsion look like a third "rag" layer in the middle? A: This is often caused by solid impurities (silica fines, unreacted coupling reagents like DCU) stabilizing the interface (Pickering Emulsion). Solution: Filter the entire mixture through a Celite pad (Protocol B above).[3]

Q: Can I use ethanol to break the emulsion? A: Use with caution. Adding a small amount of ethanol or methanol can reduce surface tension and break foam, but it also increases the solubility of your ester in the aqueous phase, leading to yield loss. Brine is safer.[1]

Q: I am scaling up from 1g to 100g, and now I have a massive emulsion. Why? A: Scale-up changes the surface-area-to-volume ratio and mixing dynamics.[1] In large reactors, shear forces from impellers can create much finer droplets than a magnetic stir bar.[1] Prevention: Reduce impeller speed during the biphasic mix or use a static mixer.

Q: My yield is low after breaking the emulsion. Did I lose product? A: If you spent a long time (hours) trying to break a basic emulsion (pH > 8), your ester likely hydrolyzed.[1] The product is now Leucine (zwitterion) and is in the water phase. Check the aqueous phase by TLC or LC-MS.

References

  • Hydrolysis of Amino Acid Esters

    • Source: Vertex AI Search / Google Patents (EP0241094A1).[1]

    • Context: Confirms that at pH > 8, hydrolysis of leucine esters occurs quickly (e.g.
    • Link:[1]

  • Kinetics of Base Hydrolysis

    • Source: Hay, R. W., & Porter, L. J. (1967).[1] The basic hydrolysis of amino acid esters.[4][5] Australian Journal of Chemistry.

    • Context: Establishes the rate constants for alkaline hydrolysis and the temper
    • Link:

  • Salting Out & Emulsion Breaking

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (1989).[1] Longman Scientific & Technical.[1] Section 2.22 (Solvent Extraction).[1]

    • Context: Standard authoritative text on using saturated NaCl (brine) to increase ionic strength and break emulsions.[1]

    • Link:[1]

  • pKa of Leucine Ethyl Ester

    • Source: NIST / PubChem / EPFL pKa Data.[1]

    • Context: Leucine ethyl ester amine pKa is ~7.6, requiring pH ~9+ for extraction of the free base.
    • Link: (See pKa section for derivatives).[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Resolved N-acetyl-leucine

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not merely a quality control parameter; it is a critical determinant of therapeutic efficacy and safet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not merely a quality control parameter; it is a critical determinant of therapeutic efficacy and safety. The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] N-acetyl-leucine is a prime example, with the L-enantiomer being the pharmacologically active agent.[1][3] Consequently, the accurate determination of its enantiomeric excess (ee) is a cornerstone of its development and application.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of N-acetyl-leucine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your analyses.

The Criticality of Enantiomeric Purity in N-acetyl-leucine

N-acetyl-leucine is investigated for various neurological disorders. It's crucial to recognize that administering a racemic mixture of N-acetyl-DL-leucine is not equivalent to delivering the active L-enantiomer.[1] The D-enantiomer may be at best an inactive isomeric ballast or at worst, contribute to unforeseen side effects or inhibit the therapeutic action of the L-enantiomer.[2][3] Therefore, rigorous and precise measurement of enantiomeric excess is paramount. Enantiomeric excess is defined as the molar percentage of the major enantiomer minus the molar percentage of the minor enantiomer.[4]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for determining the enantiomeric excess of N-acetyl-leucine is dictated by a variety of factors including the required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis. Below is a comparative summary of the most prevalent methods.

Methodology Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy, direct analysis of enantiomers, well-established methods.[5]Requires specialized and often expensive chiral columns, method development can be time-consuming.Routine quality control, purity assessment of bulk material and formulations, pharmacokinetic studies.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[6]Rapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries.[7]Structural confirmation, reaction monitoring, analysis of highly concentrated samples.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Simple, rapid, and non-destructive.Generally low sensitivity and accuracy, susceptible to impurities, non-linear relationship between concentration and rotation at high ee values.[8][9]Preliminary assessment of optical purity, not recommended for precise ee determination.[8]
Chiral Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution and sensitivity.Requires derivatization to increase volatility, which adds a step and potential for impurities.[10]Analysis of volatile derivatives, less common for N-acetyl-leucine.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[11]High separation efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC, method development can be complex.[12]Research applications, analysis of complex mixtures.

In-Depth Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate and reliable determination of the enantiomeric excess of N-acetyl-leucine due to its high resolving power and direct measurement capabilities.[5] The separation is achieved through the differential interaction of the N-acetyl-leucine enantiomers with a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the separation of underivatized amino acids and their derivatives.[13]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh N-acetyl-leucine sample prep2 Dissolve in mobile phase diluent prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Equilibrate chiral column prep3->hplc1 hplc2 Inject prepared sample hplc1->hplc2 hplc3 Isocratic or gradient elution hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Calculate enantiomeric excess (ee) data1->data2 G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve N-acetyl-leucine in deuterated solvent prep2 Add chiral solvating agent (CSA) prep1->prep2 prep3 Mix thoroughly prep2->prep3 nmr1 Acquire 1H NMR spectrum prep3->nmr1 nmr2 Identify diastereomeric signals nmr1->nmr2 data1 Integrate distinct diastereomeric peaks nmr2->data1 data2 Calculate enantiomeric excess (ee) data1->data2

Caption: Workflow for ee determination by NMR with a CSA.

  • Sample Preparation:

    • Dissolve 5-10 mg of the N-acetyl-leucine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether.

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample. It is important to ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal in the N-acetyl-leucine molecule that is well-resolved for the two diastereomeric complexes. The α-proton or the acetyl methyl protons are often good candidates.

    • Carefully integrate the corresponding signals for the two diastereomers.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Causality Behind Choices: The chiral solvating agent forms non-covalent diastereomeric complexes with the enantiomers of N-acetyl-leucine. [14]The different spatial arrangements of these complexes lead to distinct chemical environments for the protons of N-acetyl-leucine, resulting in separate signals in the NMR spectrum. The choice of solvent is critical to ensure solubility of both the analyte and the CSA and to maximize the chemical shift difference between the diastereomeric signals.

Polarimetry

While historically significant, polarimetry is now generally considered a less reliable method for the precise determination of enantiomeric excess. [8]It measures the bulk property of a solution and is highly susceptible to the presence of optically active impurities. However, it can serve as a quick, qualitative check of enantiomeric purity.

G cluster_prep Sample Preparation cluster_pol Polarimeter Measurement cluster_data Data Analysis prep1 Accurately prepare a solution of known concentration prep2 Transfer to polarimeter cell prep1->prep2 pol1 Measure the observed optical rotation prep2->pol1 data1 Calculate specific rotation pol1->data1 data2 Determine optical purity (and estimate ee) data1->data2

Caption: Workflow for ee estimation by Polarimetry.

  • Sample Preparation: Prepare a solution of the N-acetyl-leucine sample of a precisely known concentration in a suitable solvent (e.g., ethanol or methanol). [15][16]2. Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (αobs).

  • Calculation:

    • Calculate the specific rotation [α] of the sample using the formula:

      • [α] = αobs / (c x l)

      • where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters.

    • Estimate the enantiomeric excess (often referred to as optical purity in this context) using the formula:

      • Optical Purity (%) = ( [α]sample / [α]pure enantiomer ) x 100

Causality Behind Choices and Limitations: The specific rotation of a pure enantiomer is a physical constant. [16]By comparing the measured specific rotation of a sample to that of the pure enantiomer, one can estimate the proportion of the major enantiomer. However, this method assumes a linear relationship between specific rotation and enantiomeric composition, which may not hold true across the entire range. Furthermore, any optically active impurity will contribute to the observed rotation, leading to inaccurate results. [8]

Conclusion

For the rigorous and defensible determination of the enantiomeric excess of resolved N-acetyl-leucine, chiral HPLC stands out as the most robust and reliable technique. Its high resolution, accuracy, and direct analytical nature make it the preferred method for quality control and research applications. While NMR spectroscopy provides a valuable and rapid alternative, particularly for structural confirmation, and polarimetry can be used for a quick preliminary assessment, neither can match the quantitative prowess of chiral HPLC for this critical measurement. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, but a thorough understanding of the principles and limitations of each technique is essential for generating trustworthy and scientifically sound data.

References

  • Catani, M., et al. (2014). Recent advances in chiral separation of amino acids using capillary electromigration techniques.
  • D'Aniello, A., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5679.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 725-745.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585.
  • Smyth, G. E., & Glennon, J. D. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Min, J., et al. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 545, 117367.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585.
  • Tsuchida, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120.
  • Davankov, V. A., et al. (2000). N-Acetyl-L-cysteine as a chiral reagent for the precolumn derivatization of D,L-amino acids. Journal of Chromatography A, 872(1-2), 87-95. [Link]

  • CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google P
  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google P
  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Yao, Z. P., et al. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 753, 1-15. [Link]

  • de Sousa, M. A., & de Oliveira, L. F. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4992. [Link]

  • University of Arizona Health Sciences. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology. [Link]

  • James, T. D., & Bull, S. D. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. University of Bath. [Link]

  • Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Churchill, G. C., et al. (2021). Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter (MCT1) but only the l-enantiomer is metabolized. Scientific Reports, 11(1), 1-11. [Link]

  • ACTTR Inc. (2022). Optical Rotation Angle of Common Materials. [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of N-acetyl-DL-leucine methyl ester: An NMR-Centric Comparative Analysis

For researchers, scientists, and professionals in drug development, the meticulous characterization of synthesized molecules is a cornerstone of scientific integrity and progress. N-acetyl-DL-leucine methyl ester, a deri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of synthesized molecules is a cornerstone of scientific integrity and progress. N-acetyl-DL-leucine methyl ester, a derivatized amino acid, is no exception. Its structural confirmation is paramount for its use as a building block in peptide synthesis or as a standalone molecule in various research contexts. This guide provides an in-depth, NMR-centric approach to the characterization of N-acetyl-DL-leucine methyl ester, comparing it with other common analytical techniques to offer a holistic understanding of its analytical landscape.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For N-acetyl-DL-leucine methyl ester, NMR provides a definitive fingerprint of its molecular structure.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of N-acetyl-DL-leucine methyl ester reveals the number of different types of protons, their relative numbers, and their connectivity. While specific chemical shifts can vary slightly based on the solvent and concentration, the expected proton signals are as follows:

Proton Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
NH (Amide)~6.50d1H~7.7
α-CH~4.55m1H
OCH₃ (Ester)~3.74s3H
β-CH₂~1.78, ~1.35m2H
γ-CH~1.60m1H
CH₃ (Acetyl)~2.01s3H
δ-CH₃ (Leucine)~0.90, ~0.85d6H~6.9

Note: The ¹H NMR data for the closely related N-acetyl-L-leucine methyl ester is utilized here as a reliable proxy for the DL-racemic mixture in an achiral solvent like CDCl₃.[1]

The causality behind these assignments is rooted in the electronic environment of each proton. The amide proton (NH) is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, resulting in a downfield chemical shift. The α-proton is also deshielded by both the amide and the ester functionalities. The methyl protons of the ester and acetyl groups appear as sharp singlets as they have no adjacent protons to couple with. The diastereotopic protons of the leucine side chain's terminal methyl groups often appear as two distinct doublets.

Deconstructing the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm)
C=O (Ester)~172.7
C=O (Amide)~170.2
α-CH~57.1
OCH₃ (Ester)~52.1
β-CH₂~40.0
γ-CH~31.2
CH₃ (Acetyl)~23.1
δ-CH₃ (Leucine)~22.3, ~21.3

Note: The ¹³C NMR data is extrapolated from known ranges for similar N-acetylated amino acid esters and serves as a predictive guide.[2][3]

The chemical shifts of the carbonyl carbons in the ester and amide groups are found significantly downfield due to the strong deshielding effect of the double-bonded oxygen atoms. The α-carbon is also shifted downfield due to the attachment of the electronegative nitrogen and the carbonyl carbon of the ester.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

A self-validating protocol is crucial for trustworthy results. Here is a step-by-step methodology for the NMR characterization of N-acetyl-DL-leucine methyl ester:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized N-acetyl-DL-leucine methyl ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum correctly and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

A Comparative Look: NMR vs. Alternative Characterization Techniques

While NMR is unparalleled for structural elucidation, a multi-technique approach provides a more comprehensive characterization. Here is a comparison of NMR with other common analytical methods:

Technique Strengths Weaknesses Information Provided
NMR Spectroscopy Unambiguous structural determination, detailed information on connectivity and stereochemistry (with chiral auxiliaries).Lower sensitivity compared to MS, requires higher sample concentration.Complete molecular structure, including atom connectivity and spatial arrangement.
Mass Spectrometry (MS) Extremely high sensitivity, provides accurate molecular weight information.[6][7]Provides limited structural information on its own, often requires fragmentation (MS/MS) for more detail.[8]Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns.
Chiral Chromatography (HPLC) Excellent for separating enantiomers and determining enantiomeric purity.[9][10][11]Requires method development for each compound, does not provide structural information.Enantiomeric ratio (e.g., D vs. L), purity of a single enantiomer.[12]
FTIR Spectroscopy Fast and simple, provides information about the functional groups present.[13][14]Provides a molecular "fingerprint" but not a definitive structure, can be ambiguous for complex molecules.Presence of key functional groups (e.g., C=O, N-H, C-O).

Visualizing the Workflow and Comparisons

To better illustrate the experimental and logical frameworks, the following diagrams are provided:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Insert into Spectrometer c->d e Lock & Shim d->e f Acquire ¹H NMR e->f g Acquire ¹³C NMR e->g h Fourier Transform f->h g->h i Phase & Baseline Correction h->i j Calibrate & Integrate i->j k Assign Signals j->k l Structure Confirmation k->l

Caption: Experimental workflow for NMR characterization.

Technique_Comparison cluster_info NMR NMR Structure Definitive Structure NMR->Structure MS Mass Spec Mol_Weight Molecular Weight MS->Mol_Weight Chiral_HPLC Chiral HPLC Enantio_Purity Enantiomeric Purity Chiral_HPLC->Enantio_Purity FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups

Caption: Comparison of analytical techniques.

Conclusion: An Integrated Approach for Robust Characterization

References

  • Benchchem. (n.d.). Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide.
  • Metges, C. C., & Petzke, K. J. (1996). Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters to measure 15N isotopic abundances in physiological samples: a pilot study on amino acid synthesis in the upper gastro-intestinal tract of minipigs. Journal of Mass Spectrometry, 31(4), 367–376. Retrieved from [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical Chemistry, 79(23), 9186–9193. Retrieved from [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Analytical chemistry, 79(23), 9186–9193. Retrieved from [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N -Acetyl Methyl Ester Derivatives for the Determination of δ 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(23), 9186-9193. Retrieved from [Link]

  • Santhosh, V., & Vairamani, M. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]

  • Min, J., Jin, T., Shi, Q., Li, H., Piao, C., & Cui, Y. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 547, 117367. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. Retrieved from [Link]

  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

  • Churchill, G. C., Churchill, M. L., & Strupp, M. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS One, 15(2), e0229587. Retrieved from [Link]

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • PMC. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for racemisation and acetylation of leucine.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C{ 1 H} NMR (150 MHz, CDCl 3 , 25 °C) spectral regions.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-acetyl-leucine (a) Stereochemistry of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-leucine in its original form. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of N-Acetyl cysteine. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to Validating the Purity of Ac-DL-Leu-OMe using Thin-Layer Chromatography

I. Introduction: The Imperative of Purity in Synthetic Intermediates In the realms of peptide synthesis, drug discovery, and metabolic research, the chemical fidelity of starting materials is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Imperative of Purity in Synthetic Intermediates

In the realms of peptide synthesis, drug discovery, and metabolic research, the chemical fidelity of starting materials is paramount. N-Acetyl-DL-leucine methyl ester (Ac-DL-Leu-OMe) is a crucial protected amino acid derivative, serving as a building block in complex syntheses. The presence of even minor impurities, such as unreacted starting materials or side-products, can compromise reaction yields, introduce downstream separation challenges, and impact the biological activity and safety of the final product.

This guide provides a comprehensive, field-tested methodology for assessing the purity of Ac-DL-Leu-OMe using Thin-Layer Chromatography (TLC). TLC stands out as a rapid, cost-effective, and surprisingly robust technique for qualitative purity analysis.[1][2] It allows for the simultaneous analysis of multiple samples and provides immediate visual feedback on the presence of impurities.[1] This guide is structured not merely as a protocol, but as a self-validating analytical system, empowering researchers to make confident judgments about material quality.

II. The Principle of Separation: Exploiting Polarity Differences

Thin-Layer Chromatography separates chemical compounds based on the principle of differential adsorption and partitioning.[2][3] The process involves a stationary phase—a thin layer of an adsorbent material like silica gel coated on a plate—and a mobile phase, which is a solvent or solvent mixture.

For Ac-DL-Leu-OMe, the key structural features influencing its TLC behavior are:

  • The N-acetyl group: This modification removes the primary amine's basicity and high polarity, making the molecule less polar than the parent amino acid, DL-leucine.

  • The methyl ester group: This masks the carboxylic acid's polarity, further decreasing the molecule's overall polarity.

  • The isobutyl side chain: This nonpolar group contributes to the molecule's affinity for less polar mobile phases.

During development, the mobile phase ascends the TLC plate via capillary action.[4] A compound's upward mobility is a result of a dynamic equilibrium between its adsorption to the polar stationary phase (silica gel) and its solubility in the mobile phase.[2]

  • Less polar compounds (like pure Ac-DL-Leu-OMe) have weaker interactions with the polar silica gel and are more soluble in a moderately polar mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rƒ) value.

  • More polar compounds (like a potential impurity such as DL-leucine) adsorb more strongly to the silica gel. They travel shorter distances, resulting in a lower Rƒ value.[3]

This differential migration is the foundation for visually separating the target compound from its potential impurities.

G cluster_0 TLC Plate (Silica Gel - Polar Stationary Phase) cluster_1 Mobile Phase Flow origin Origin (Sample Spot) impurity Impurity (e.g., DL-Leucine) - More Polar - Strong Adsorption to Silica - Low Rf product Product (Ac-DL-Leu-OMe) - Less Polar - Weak Adsorption to Silica - High Rf start Start end Solvent Front start->end Capillary Action

Caption: Principle of TLC Separation for Ac-DL-Leu-OMe.

III. A Self-Validating TLC Protocol for Purity Assessment

This protocol is designed as a system of checks and balances. By employing multiple visualization techniques, we can detect a wider range of potential impurities, thereby increasing the trustworthiness of the purity assessment.

A. Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for UV visualization).

  • Analyte: Ac-DL-Leu-OMe sample and a high-purity reference standard.

  • Solvents: Ethyl acetate (EtOAc), n-Hexane, Methanol (MeOH), Chloroform (CHCl₃) - all analytical grade.

  • Developing Chamber: A glass jar with a tight-fitting lid or a dedicated TLC tank.[4]

  • Spotting: Glass capillary tubes.[5]

  • Visualization Reagents:

    • Iodine (I₂) crystals.

    • Ninhydrin solution: 1.5g ninhydrin in 100mL of n-butanol and 3.0mL acetic acid.[6]

    • Potassium permanganate (KMnO₄) stain: 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.

B. Step-by-Step Experimental Workflow
  • Chamber Saturation (Crucial for Reproducibility):

    • Prepare the mobile phase. A recommended starting system is 30:70 Ethyl Acetate/Hexane . This can be optimized as needed.

    • Pour the solvent into the developing chamber to a depth of about 0.5 cm.[4]

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent.[3][4]

    • Close the chamber and allow it to equilibrate for at least 15-30 minutes. This solvent vapor saturation is critical for ensuring a uniform solvent front and achieving reproducible Rƒ values.[3][5]

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of the Ac-DL-Leu-OMe sample in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).

    • Prepare a separate solution of the high-purity reference standard at the same concentration.

  • TLC Plate Preparation and Spotting:

    • Using a pencil (never a pen, as ink will chromatograph), gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[4][7]

    • Using a capillary tube, apply a very small, concentrated spot of the sample solution onto the origin line.[3][8] Aim for spots that are 1-2 mm in diameter.

    • Spot the reference standard alongside the sample, leaving adequate space between lanes.

    • Allow the spots to dry completely before development.

  • Plate Development:

    • Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the solvent pool.[9]

    • Allow the solvent to ascend the plate by capillary action.[4]

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[5]

    • Immediately mark the position of the solvent front with a pencil.

  • Multi-Stage Visualization (The Core of Self-Validation):

    • Step 5a: UV Light (Non-destructive): Examine the dried plate under a UV lamp at 254 nm. Ac-DL-Leu-OMe contains carbonyl groups that will quench the plate's fluorescence, appearing as dark spots against a glowing green background.[6] Circle any visible spots with a pencil.

    • Step 5b: Iodine Vapor (General Purpose): Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.[6] This can reveal UV-inactive impurities. Circle the spots.

    • Step 5c: Ninhydrin Stain (Specific for Free Amines): Spray the plate evenly with the ninhydrin reagent.[3][8] Gently heat the plate with a heat gun or in an oven (~100 °C) for a few minutes.[3][5]

      • Expected Result: The lane with pure Ac-DL-Leu-OMe should show no purple spots , as its amino group is acetylated.

      • Critical Check: The appearance of a purple/violet spot (known as Ruhemann's purple) indicates the presence of an impurity with a free primary or secondary amine, such as unreacted DL-leucine or DL-leucine methyl ester.[3][7][10]

    • Step 5d: Permanganate Dip (Oxidizable Groups): Briefly dip the plate in the KMnO₄ stain. Oxidizable compounds will appear as yellow-brown spots against a purple background. This is an excellent general stain that can reveal a wide variety of impurities.

G cluster_prep Preparation cluster_run Execution cluster_viz Visualization (Self-Validation) prep_chamber 1. Saturate Chamber (Solvent + Filter Paper) prep_sample 2. Prepare Sample & Reference Solutions prep_chamber->prep_sample prep_plate 3. Spot Plate (Pencil Line, Capillary) prep_sample->prep_plate develop 4. Develop Plate (Place in Chamber) prep_plate->develop dry 5. Dry Plate & Mark Solvent Front develop->dry viz_uv 6a. UV Light (254nm) (Non-destructive) dry->viz_uv viz_iodine 6b. Iodine Vapor (General Organic) viz_uv->viz_iodine viz_ninhydrin 6c. Ninhydrin Spray (Free Amines ONLY) viz_iodine->viz_ninhydrin viz_kmno4 6d. KMnO4 Dip (Oxidizable Groups) viz_ninhydrin->viz_kmno4 analyze 7. Analyze & Calculate Rf viz_kmno4->analyze

Caption: Experimental Workflow for TLC Purity Analysis.

IV. Results Interpretation: A Purity Profile

The purity of the Ac-DL-Leu-OMe sample is assessed by comparing its lane to the reference standard lane across all visualization methods.

  • A Pure Sample: A pure sample will exhibit a single spot that is consistent across UV, iodine, and permanganate visualization. This spot should have the same Rƒ value as the reference standard. Crucially, there should be no colored spot in the ninhydrin test.

  • An Impure Sample: The presence of additional spots indicates impurities. The characteristics of these spots provide clues to the impurity's identity:

    • Spot at the Origin (Rƒ ≈ 0): A highly polar impurity, likely the parent amino acid, DL-leucine. It would be strongly positive with ninhydrin.

    • Spot with a Lower Rƒ: A more polar impurity than the product. If it is ninhydrin-positive, it could be DL-leucine methyl ester.

    • Ninhydrin-Positive Spot: Directly indicates an impurity with a free amino group, a common process-related impurity.[11][12]

    • UV-Negative but Iodine/KMnO₄-Positive Spot: Indicates an impurity that lacks a strong UV chromophore but is organic and potentially oxidizable.

Calculating the Retention Factor (Rƒ): The Rƒ value is a key parameter for identification. Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

Under consistent experimental conditions, the Rƒ value is a characteristic constant for a given compound, solvent system, and stationary phase.

V. Method Comparison: TLC in the Analytical Landscape

While TLC is an excellent screening tool, it is primarily qualitative. For quantitative analysis and higher resolution, other methods are superior.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning on a plate.[2]High-pressure separation on a packed column.[12][13]Nuclear spin transitions in a magnetic field.
Primary Use Rapid qualitative purity check, reaction monitoring.[1]Precise quantification of impurities, high-resolution separation.[14][15]Unambiguous structure elucidation and quantification.
Sensitivity Microgram (µg) range.Nanogram (ng) to picogram (pg) range.Milligram (mg) range.
Resolution Moderate. May not separate closely related impurities.Very high. Can resolve isomers.[15]Not a separation technique; analyzes the bulk sample.
Quantification Semi-quantitative at best.Excellent, highly accurate.[16]Excellent, highly accurate with an internal standard.
Speed Fast (15-60 minutes per run).Slower (minutes to hours per sample).Fast (minutes per sample).
Cost Very low (cost of plates and solvents).High (instrument, columns, solvents).Very high (instrument, cryogens).
Expertise Minimal training required.Significant training and method development required.Extensive training required for operation and interpretation.

VI. Conclusion

Validating the purity of Ac-DL-Leu-OMe is a critical step in ensuring the success and reproducibility of scientific research. Thin-Layer Chromatography, when applied as a multi-faceted, self-validating system, offers a powerful, accessible, and rapid method for this assessment. By combining non-specific visualization techniques like UV light and iodine with highly specific reagents like ninhydrin, researchers can build a comprehensive purity profile, detect critical process-related impurities, and proceed with confidence in the quality of their chemical intermediates.

VII. References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.

  • ResearchGate. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent.

  • EPFL. TLC Visualization Reagents.

  • CR Subscription Agency. Thin Layer Chromatography of Amino Acids.

  • University of Colorado Boulder. TLC Visualization Solutions.

  • Amrita University. (2011, January 14). Separation of Amino acids by TLC. YouTube.

  • Amrita Virtual Lab. Thin Layer Chromatography.

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • Agatonovic-Kustrin, S., Ristivojevic, P., Gege, J., & Kustrin, D. (2011). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC.

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?.

  • ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.

  • Gavin Publishers. (2017, May 9). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography.

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry.

  • Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.

  • Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients.

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

  • Google Patents. US4259441A - Process for resolving D, L-leucine.

  • Agilent Technologies, Inc. (2010, June 24). Analysis of Amino Acids by HPLC.

  • FUJIFILM Wako Pure Chemical Corporation. Amino Acids Analysis.

  • ResearchGate. Liquid Chromatographic Determination of Lysine, Methionine, and Threonine in Pure Amino Acids (Feed Grade) and Premixes: Collaborative Study.

Sources

Comparative

Mass Spectrometry Analysis of N-Acetyl-DL-Leucine Methyl Ester: A Comparative Guide for Impurity Profiling

Executive Summary Objective: To provide a definitive technical guide for the mass spectrometric characterization of N-acetyl-DL-leucine methyl ester (N-Ac-Leu-OMe) , specifically distinguishing it from its free acid pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the mass spectrometric characterization of N-acetyl-DL-leucine methyl ester (N-Ac-Leu-OMe) , specifically distinguishing it from its free acid parent, N-acetyl-DL-leucine (N-Ac-Leu) .

Significance: N-acetyl-leucine (Tanganil) is a widely used modified amino acid for treating vertigo and cerebellar ataxia. The methyl ester variant frequently appears as a synthetic impurity, a process-related artifact, or a prodrug moiety. Because both compounds share the same core acetyl-leucine backbone, they exhibit converging fragmentation pathways that can lead to misidentification in complex matrices.

Key Insight: While the precursor ions differ by 14 Da (m/z 188 vs. 174), both compounds can generate a common fragment ion at m/z 156 (the oxazolone species) via different neutral losses (Methanol vs. Water). This guide details the specific MS/MS transitions required to unambiguously identify the ester.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureN-Acetyl-DL-Leucine Methyl Ester (Analyte)N-Acetyl-DL-Leucine (Comparator)
CAS Number 1188-21-2 (L-isomer ref)99-15-0 (DL-isomer)
Formula C

H

NO

C

H

NO

Monoisotopic Mass 187.1208 Da173.1052 Da
[M+H]

(ESI)
188.1281 174.1125
Role Impurity / Synthetic IntermediateActive Pharmaceutical Ingredient (API)
Key Functional Group Methyl Ester (-COOCH

)
Carboxylic Acid (-COOH)

Experimental Protocol: LC-MS/MS Configuration

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in positive mode, which is the industry standard for polar amino acid derivatives.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Note: The methyl ester is more hydrophobic than the free acid and will elute later.

Mass Spectrometry Parameters (ESI+)
  • Ionization Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the labile ester cleavage and the backbone fragmentation.

Fragmentation Mechanism Analysis

The "Convergence Trap" (Expert Insight)

A critical risk in analyzing these compounds is the formation of the m/z 156 ion.

  • N-Ac-Leu (Free Acid): Loses H

    
    O (18 Da) from the [M+H]
    
    
    
    ion (m/z 174) to form the cyclic oxazolone ion at m/z 156.
  • N-Ac-Leu-OMe (Methyl Ester): Loses Methanol (32 Da) from the [M+H]

    
     ion (m/z 188) to form the same cyclic oxazolone ion at m/z 156.
    

Diagnostic Strategy: You cannot rely solely on the m/z 156 fragment. You must track the unique neutral losses and the precursor-to-product transitions .

Pathway A: N-Acetyl-DL-Leucine Methyl Ester (m/z 188)
  • Precursor Selection: m/z 188.1 [M+H]

    
    .
    
  • Primary Fragmentation: Loss of neutral methanol (CH

    
    OH, 32 Da).
    
    • Transition: 188

      
      156  (Base Peak).
      
  • Secondary Fragmentation: Loss of CO (28 Da) from the oxazolone ring.

    • Transition: 156

      
      128 .
      
  • Tertiary Fragmentation: Formation of the Leucine Immonium Ion.

    • Transition: 128

      
      86  (Characteristic of Leucine side chain).
      
Pathway B: N-Acetyl-DL-Leucine (m/z 174)
  • Precursor Selection: m/z 174.1 [M+H]

    
    .
    
  • Primary Fragmentation: Loss of neutral water (H

    
    O, 18 Da).
    
    • Transition: 174

      
      156 .
      
  • Alternative Fragmentation: Loss of Ketene (CH

    
    =C=O, 42 Da) from the N-acetyl group.
    
    • Transition: 174

      
      132 .
      
    • Note: This m/z 132 peak is absent or very weak in the methyl ester spectrum, making it a key differentiator.

Visualization of Signaling Pathways

The following diagram illustrates the parallel yet distinct fragmentation pathways, highlighting the convergence at m/z 156 and the unique diagnostic ions.

FragmentationPathways Ester_Pre N-Ac-Leu-OMe [M+H]+ m/z 188 Ester_Ox Oxazolone Ion m/z 156 Ester_Pre->Ester_Ox - MeOH (32 Da) Ester_Imm Immonium Intermediate m/z 128 Ester_Ox->Ester_Imm - CO (28 Da) Leu_Imm Leu Immonium Ion m/z 86 Ester_Imm->Leu_Imm - C3H6 Acid_Pre N-Ac-Leu (Free Acid) [M+H]+ m/z 174 Acid_Pre->Ester_Ox - H2O (18 Da) (Convergence) Acid_Ketene De-acetylated Ion m/z 132 Acid_Pre->Acid_Ketene - Ketene (42 Da) Acid_Ketene->Leu_Imm - HCOOH

Caption: Comparative fragmentation pathways of N-Ac-Leu-OMe (Blue) vs. N-Ac-Leu (Red), showing the convergence at m/z 156.

Data Summary & Diagnostic Tables

Table 1: Key Diagnostic Ions (ESI+ Mode)
m/z (Theoretical)Ion IdentityOrigin: Methyl EsterOrigin: Free AcidInterpretation
188.13 [M+H]

Precursor -Definitive ID for Ester
174.11 [M+H]

-Precursor Definitive ID for Acid
156.10 OxazoloneFragment (High Intensity)Fragment (High Intensity)Non-specific (Common to both)
132.10 [M+H-Ketene]

Absent / TraceMajor Fragment Diagnostic for Acid
128.10 Imine IonMajor Fragment Absent / TraceDiagnostic for Ester
86.09 Leu ImmoniumFragmentFragmentConfirms Leucine backbone
Table 2: Multiple Reaction Monitoring (MRM) Transitions

Use these transitions for quantitative analysis in complex matrices.

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Purpose
N-Ac-Leu-OMe 188.1156.115Quantifier (High Sensitivity)
N-Ac-Leu-OMe 188.1128.125Qualifier (High Specificity)
N-Ac-Leu 174.1132.120Qualifier (Specificity)
N-Ac-Leu 174.186.135Quantifier (Sensitivity)

Troubleshooting & Optimization

  • Source Fragmentation: If you observe m/z 156 in your MS1 scan (full scan) of the Methyl Ester, your source temperature or cone voltage may be too high, causing in-source loss of methanol. Lower the capillary temperature to <250°C to preserve the molecular ion (m/z 188).

  • Isomer Interference: N-Acetyl-Isoleucine Methyl Ester is isobaric (same mass). These cannot be distinguished by MS alone. Chromatographic separation is required.[2][3] The Isoleucine derivative typically elutes slightly earlier than the Leucine derivative on C18 columns.

References

  • National Institute of Standards and Technology (NIST). N-Acetyl-L-leucine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • Churchill, G.C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]

  • PubChem. N-Acetyl-L-leucine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Corr, L.T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids. Analytical Chemistry.[6][7][1][8][2][9] Available at: [Link]

Sources

Validation

Reference Standards for N-Acetyl-DL-Leucine Methyl Ester Analysis

This guide serves as a critical operational manual for analytical scientists and quality control professionals tasked with qualifying N-acetyl-DL-leucine methyl ester (N-ADL-ME) . In the context of drug development—speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for analytical scientists and quality control professionals tasked with qualifying N-acetyl-DL-leucine methyl ester (N-ADL-ME) .

In the context of drug development—specifically for therapies treating vertigo (e.g., Tanganil) or Niemann-Pick Type C—this compound often appears as a process-related impurity or a synthetic intermediate . Unlike common pharmacopeial standards, N-ADL-ME is frequently sold as a "Research Chemical" with limited certification. This guide outlines how to elevate such materials to Reference Standard quality.

From Reagent Grade to Qualified Reference Material

Executive Summary & Comparison of Standards

The Core Problem: Most commercially available N-acetyl-DL-leucine methyl ester (CAS 57289-25-5) is supplied as "Reagent Grade" (purity >95-98%) without the rigorous characterization required for GMP release testing. Using these directly as quantitative standards introduces significant risk of assay bias.

The Solution: You must bridge the gap between Vendor Reagents and Primary Standards through a qualification workflow.

Comparative Performance Matrix

The following table compares the three tiers of reference materials available for this analyte.

FeatureTier 1: Commercial Reagent (As-Is)Tier 2: In-House Qualified Standard (Recommended)Tier 3: Pharmacopeial CRM (Hypothetical/Rare)
Source Sigma, ChemSrc, etc.Derived from Tier 1 via recrystallization & full testingUSP/EP (Likely unavailable for this specific ester)
Purity Assignment Area % (HPLC/GC) onlyMass Balance (100% - Impurities - Water - Solvents)Certified Mass Fraction ( kg/kg )
Traceability None or Batch-specificTraceable to SI units via calibrated balance/instrumentsTraceable to SI & Primary Standard
Uncertainty UnknownCalculated (e.g., ±0.5%)Explicitly Stated (e.g., ±0.3%)
Risk in GMP High (Potential 2-5% assay error)Low (Defensible in audits)Lowest
Cost Low (<$100/g)High (Labor intensive)Very High (>$500/mg)

Critical Insight: For N-ADL-ME, a Tier 3 standard rarely exists. You are effectively required to manufacture a Tier 2 standard. Relying on Tier 1 "Area %" leads to overestimation of potency because it ignores water content and inorganic salts.

Technical Guide: The Qualification Workflow

To establish a defensible reference standard, you must prove Identity , Purity , and Potency .

A. Structural Identity (The "Fingerprint")

Before quantification, confirm the structure. The methyl ester moiety and the acetyl group must be distinct.

  • 1H-NMR (DMSO-d6): Look for the singlet methyl ester peak (~3.6 ppm) and the singlet acetyl peak (~1.9 ppm). Ensure the integration ratio is 3:3.

  • Mass Spectrometry: ESI+ mode. Expect

    
     Da.
    
B. Purity & Potency (The "Mass Balance" Approach)

Do not use HPLC Area % as the assay value. Use the following equation to assign the Potency (P) on an "as is" basis:



  • 
    :  Chromatographic purity (Area %) determined via the protocol below.
    
  • %Water: Determined via Karl Fischer (Volumetric or Coulometric). Note: Esters can be hygroscopic.

  • %Solvents: Determined via GC-Headspace.

  • %ROI: Residue on Ignition (Sulfated Ash) for inorganic content.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This method separates the ester from its likely impurities: N-Acetyl-DL-Leucine (Free Acid) (hydrolysis product) and DL-Leucine Methyl Ester (deacetylation product).

Method Parameters
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why? The methyl ester is moderately hydrophobic. A standard C18 provides sufficient retention.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Low pH suppresses ionization of residual free acids, sharpening their peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Amide bond absorption).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold
15.060Linear Gradient (Elute Ester)
18.090Wash
20.05Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between N-Acetyl-DL-Leucine (Acid) and N-Acetyl-DL-Leucine Methyl Ester.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Visualization: Degradation & Analysis Pathways

The following diagram illustrates the chemical relationship between the analyte and its impurities, mapping them to the analytical strategy.

G cluster_0 Synthesis / Degradation Pathways cluster_1 Analytical Qualification Workflow Start DL-Leucine Inter N-Acetyl-DL-Leucine (The Acid / Drug) Start->Inter Acetylation Target N-Acetyl-DL-Leucine Methyl Ester (N-ADL-ME) Inter->Target Esterification Impurity1 Impurity A: Hydrolysis Product (Reverts to Acid) Target->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Deacetylation Product Target->Impurity2 Deacetylation Raw Raw Material (Research Grade) ID Identity Check (NMR + MS) Raw->ID Step 1 Purity Purity Assay (HPLC + KF + ROI) ID->Purity Step 2 Final Qualified Reference Standard Purity->Final Step 3: Mass Balance

Caption: Figure 1. Chemical lineage of N-ADL-ME and the required qualification workflow to distinguish it from hydrolytic impurities.

References

  • International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2] Link

  • Tighilet, B., et al. "Pharmacokinetics of N-acetyl-DL-leucine enantiomers." PLOS ONE, 15(2): e0229585. (2020). Link (Provides context on the acid form analysis).

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards.Link

Sources

Comparative

Comparative Guide: Chemical vs. Enzymatic Hydrolysis of Ac-DL-Leu-OMe

Executive Summary This technical guide compares the hydrolysis of N-Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe) via chemical saponification versus enzymatic catalysis (specifically -Chymotrypsin). The Verdict: Choose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the hydrolysis of N-Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe) via chemical saponification versus enzymatic catalysis (specifically


-Chymotrypsin).

The Verdict:

  • Choose Enzymatic Hydrolysis when optical purity is paramount. It functions as a kinetic resolution method, selectively hydrolyzing the L-isomer to yield Ac-L-Leu-OH (acid) while leaving Ac-D-Leu-OMe (ester) intact. This allows for the separation of enantiomers with high enantiomeric excess (

    
    ).
    
  • Choose Chemical Hydrolysis only for bulk deprotection where chirality is irrelevant or the substrate is already racemic and will remain so. It yields Ac-DL-Leu-OH quantitatively but induces racemization if applied to pure isomers and offers no resolving power for racemic mixtures.

Introduction

Ac-DL-Leu-OMe is a protected amino acid derivative often used as a substrate in enzymatic kinetic studies or as an intermediate in peptide synthesis. The hydrolysis of the methyl ester moiety (


) to the free carboxylic acid (

) is a critical transformation.

The presence of the "DL" designation implies a racemic mixture. Therefore, the choice of hydrolysis method dictates the stereochemical outcome:

  • Chemical Hydrolysis: Non-selective, total conversion to racemic acid.

  • Enzymatic Hydrolysis: Stereoselective, conversion of only the L-isomer, facilitating chiral resolution.

Mechanistic Deep Dive

Chemical Hydrolysis (Saponification)

Chemical hydrolysis is typically driven by strong bases (e.g., NaOH, LiOH) via the


 mechanism  (Base-catalyzed, Acyl cleavage, bimolecular).
  • Mechanism: The hydroxide ion (

    
    ) acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. The methoxide group (
    
    
    
    ) is eliminated, yielding the carboxylate.
  • The Racemization Pitfall: The

    
    -proton of N-acetyl amino acid esters is relatively acidic (
    
    
    
    ). Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation occurs from either face, leading to racemization . Even if starting with a pure isomer, harsh basic hydrolysis can degrade optical purity.
Enzymatic Hydrolysis ( -Chymotrypsin)

-Chymotrypsin (EC 3.4.21.1) is a serine protease that exhibits esterase activity. It is highly selective for the L-enantiomer of hydrophobic amino acids (Leu, Trp, Tyr, Phe).
  • Mechanism: The catalytic triad (His-57, Asp-102, Ser-195) forms a charge relay system.

    • Acylation: Ser-195 attacks the carbonyl carbon of the L-isomer, releasing methanol and forming an acyl-enzyme intermediate.

    • Deacylation: A water molecule, activated by His-57, attacks the acyl-enzyme, releasing the free acid (Ac-L-Leu-OH) and regenerating the enzyme.

  • Stereoselectivity: The enzyme's hydrophobic pocket (S1 subsite) specifically accommodates the L-leucine side chain. The D-isomer is sterically hindered and does not bind in a productive conformation, leaving it unreacted.

Mechanistic Comparison Diagram

Hydrolysis_Mechanism Substrate Ac-DL-Leu-OMe (Racemic Substrate) Chem_Cond Chemical: NaOH/MeOH (pH > 12) Substrate->Chem_Cond Enz_Cond Enzymatic: Chymotrypsin (pH 7.8, 25°C) Substrate->Enz_Cond Enolate Planar Enolate Intermediate Chem_Cond->Enolate OH- Attack & Alpha-Deprotonation Chem_Prod Ac-DL-Leu-OH (Racemic Product) Enolate->Chem_Prod Reprotonation (Racemization) ES_Complex Enzyme-Substrate Complex (L-only) Enz_Cond->ES_Complex Stereospecific Binding Enz_Prod_D Ac-D-Leu-OMe (Unreacted D-Ester) Enz_Cond->Enz_Prod_D No Reaction (D-Isomer) Acyl_Enz Acyl-Enzyme Intermediate ES_Complex->Acyl_Enz Nucleophilic Attack (Ser-195) Enz_Prod_L Ac-L-Leu-OH (Pure L-Acid) Acyl_Enz->Enz_Prod_L Hydrolysis

Figure 1: Mechanistic divergence between non-selective chemical hydrolysis and stereoselective enzymatic resolution.

Experimental Protocols

Protocol A: Chemical Hydrolysis (Saponification)

Objective: Total hydrolysis of ester to racemic acid.

  • Dissolution: Dissolve 10 mmol (2.15 g) of Ac-DL-Leu-OMe in 20 mL of Methanol (MeOH).

  • Base Addition: Add 25 mL of 1M NaOH (2.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 1-2 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Acidify the aqueous residue to pH 2.0 with 1M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over

      
       and concentrate.
      
  • Result: White solid, Ac-DL-Leu-OH .

Protocol B: Enzymatic Kinetic Resolution

Objective: Separation of L-isomer (acid) and D-isomer (ester).

  • Preparation: Suspend 10 mmol (2.15 g) of Ac-DL-Leu-OMe in 40 mL of 0.1M KCl (to maintain ionic strength).

  • Enzyme Addition: Add 50 mg of

    
    -Chymotrypsin (from bovine pancreas, 
    
    
    
    40 units/mg).
  • pH-Stat Reaction:

    • Maintain pH at 7.8 by automatic titration with 1M NaOH (pH-stat mode).

    • Note: As hydrolysis proceeds, acid is released, lowering pH. The consumption of NaOH correlates directly to conversion.

  • Termination: Stop reaction when NaOH consumption reaches 50% of the theoretical ester amount (approx. 5 mmol). This indicates the L-isomer is fully consumed.

  • Separation (Critical Step):

    • Adjust mixture to pH 7.8 (if not already there).

    • Extraction 1 (Ester): Extract with Ethyl Acetate (3 x 30 mL). The organic layer contains the unreacted Ac-D-Leu-OMe .

    • Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 with HCl. Extract with Ethyl Acetate. The organic layer contains the hydrolyzed Ac-L-Leu-OH .

Workflow Diagram

Experimental_Workflow Start Start: Ac-DL-Leu-OMe (Racemic Mixture) Reaction Enzymatic Reaction Chymotrypsin, pH 7.8, 25°C Stop at 50% Conversion Start->Reaction Mix Reaction Mixture: Ac-L-Leu-OH (Acid) + Ac-D-Leu-OMe (Ester) Reaction->Mix Extract1 Extraction @ pH 7.8 (Ethyl Acetate) Mix->Extract1 Org_Phase Organic Phase Extract1->Org_Phase Contains Ester Aq_Phase Aqueous Phase Extract1->Aq_Phase Contains Salt of Acid Prod_D Product 1: Ac-D-Leu-OMe (Optical Purity >95%) Org_Phase->Prod_D Evaporate Acidify Acidify to pH 2.0 Extract w/ EtOAc Aq_Phase->Acidify Prod_L Product 2: Ac-L-Leu-OH (Optical Purity >98%) Acidify->Prod_L Evaporate

Figure 2: Kinetic resolution workflow for separating enantiomers.

Performance Comparison

The following table summarizes the quantitative and qualitative differences between the two methods.

FeatureChemical HydrolysisEnzymatic Hydrolysis
Reagent NaOH / MeOH

-Chymotrypsin / Buffer
Reaction pH > 12 (Harsh)7.0 - 8.0 (Mild)
Temperature 25°C - Reflux25°C - 37°C
Product Ac-DL-Leu-OH (Racemic)Ac-L-Leu-OH + Ac-D-Leu-OMe
Stereoselectivity NoneHigh (L-specific)
Racemization High Risk (via enolization)Negligible
Yield > 95% (Total Hydrolysis)~45-50% (Theoretical max for L-acid)
Cost LowModerate to High (Enzyme cost)
Scalability ExcellentGood (Requires pH control)
Key Technical Insights
  • Kinetics: The

    
     for chymotrypsin-catalyzed hydrolysis of Ac-L-Leu-OMe is high, making the reaction rapid. The 
    
    
    
    is typically in the millimolar range (approx. 20-30 mM), meaning high substrate concentrations are feasible without severe inhibition [1].
  • Solubility: Ac-DL-Leu-OMe has limited solubility in pure water. Chemical hydrolysis uses methanol as a co-solvent. For enzymatic hydrolysis, up to 10-20% methanol or DMSO can be added without denaturing chymotrypsin, improving substrate availability [2].

  • Green Chemistry: Enzymatic hydrolysis operates at neutral pH and ambient temperature, reducing the energy load and the need for neutralization of large quantities of strong acid/base waste.

References

  • Hein, G. E., Jones, J. B., & Niemann, C. (1962).[1] The kinetics of the

    
    -chymotrypsin-catalyzed hydrolysis of acetyl-L-leucine methyl ester. Biochimica et Biophysica Acta, 65, 353-355.[1] Link
    
  • Boc Sciences. (n.d.). Amino Acid Protection & Deprotection Services.[] Retrieved from

  • Roper, J. M., & Bauer, D. P. (1977). Synthesis of N-acetyl-DL-leucine. Synthesis, 1977(06), 407-408.
  • Fersht, A. (1999).[3] Structure and Mechanism in Protein Science. W. H. Freeman.[3] (Standard reference for Chymotrypsin mechanism).[4]

Sources

Validation

QC Testing Protocols for Industrial Batches of Ac-DL-Leu-OMe

Executive Summary: The Industrial Imperative N-Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe ) serves as a critical intermediate in peptide synthesis and a specialized reagent in neurological research.[1] Unlike its free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Industrial Imperative

N-Acetyl-DL-Leucine Methyl Ester (Ac-DL-Leu-OMe ) serves as a critical intermediate in peptide synthesis and a specialized reagent in neurological research.[1] Unlike its free acid counterpart, the methyl ester offers superior solubility in organic solvents (DCM, DMF), facilitating homogeneous phase coupling reactions. However, this lipophilicity comes with a trade-off: heightened susceptibility to moisture-induced hydrolysis and potential racemization drift during scale-up.[1]

This guide outlines rigorous Quality Control (QC) protocols designed to validate industrial batches (>1 kg). We compare the performance of Ac-DL-Leu-OMe against its functional alternatives (Free Acid and Enantiopure forms) to justify the stringency of the proposed testing regimen.

Comparative Analysis: Product Performance & Alternatives

Before detailing the protocols, it is essential to understand why specific parameters are tested. This section compares Ac-DL-Leu-OMe with its primary alternatives to highlight unique stability and reactivity profiles.

Table 1: Performance Comparison – Ester vs. Free Acid vs. Enantiopure
FeatureAc-DL-Leu-OMe (Target)Ac-DL-Leu-OH (Free Acid)Ac-L-Leu-OMe (Enantiopure)
Solubility (Organic) High (Soluble in DCM, MeOH, THF)Low (Requires polar solvents/water)High
Coupling Efficiency High (Carboxyl group activated)Moderate (Requires activation agents)High
Moisture Stability Low (Prone to hydrolysis)High (Stable)Low
Chiral Risk N/A (Racemate, target 50:[1][2]50)N/A (Racemate)Critical (Risk of racemization)
Primary QC Challenge Hydrolysis Impurities Assay Potency Enantiomeric Excess (ee%)

Key Insight: The primary failure mode for industrial Ac-DL-Leu-OMe is not chemical degradation, but hydrolytic reversion to Ac-DL-Leu-OH.[1] Therefore, the QC protocols below prioritize water content (Karl Fischer) and separation of the free acid impurity.

QC Workflow Visualization

The following diagram illustrates the decision logic for releasing an industrial batch. It integrates chemical purity, chiral verification, and volatile control.

QC_Workflow Start Batch Synthesis (Ac-DL-Leu-OMe) Sampling Stratified Sampling (Top, Middle, Bottom) Start->Sampling ID_Test Identity Test (FT-IR & 1H-NMR) Sampling->ID_Test Purity_HPLC Purity & Impurity Profile (RP-HPLC) Sampling->Purity_HPLC Chiral_Check Racemic Confirmation (Polarimetry/Chiral HPLC) Sampling->Chiral_Check Volatiles Residual Solvents (GC-Headspace) Sampling->Volatiles ID_Test->Purity_HPLC If Pass Decision_Purity Purity > 98.5%? Free Acid < 0.5%? Purity_HPLC->Decision_Purity Release BATCH RELEASE (COA Generation) Volatiles->Release Decision_Chiral Rotation ~ 0°? (Confirm DL) Decision_Purity->Decision_Chiral Yes Reject REJECT / REWORK Decision_Purity->Reject No Decision_Chiral->Release Yes Decision_Chiral->Reject No

Figure 1: Integrated QC Decision Tree for Ac-DL-Leu-OMe Batch Release.

Detailed Experimental Protocols

Protocol A: RP-HPLC for Purity and Hydrolytic Impurities

Objective: Quantify the main ester peak and detect the specific hydrolysis impurity (Ac-DL-Leu-OH).[1] Rationale: UV detection at 210 nm is required due to the lack of strong chromophores in the leucine backbone. A phosphate buffer is used to suppress the ionization of the free acid impurity, sharpening its peak shape.

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
18.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Ac-DL-Leu-OH (Impurity, elutes earlier) and Ac-DL-Leu-OMe.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for peak area.[1]

Protocol B: GC-Headspace for Residual Solvents

Objective: Ensure removal of Methanol (reaction solvent) and Acetic Acid (reagent).[1] Rationale: As an ester, the product can trap methanol in the crystal lattice. High methanol levels can interfere with downstream biological assays.[1]

  • Instrument: GC with FID and Headspace Sampler.

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.32mm, 1.8 µm film.[1]

  • Carrier Gas: Nitrogen or Helium @ 2.0 mL/min.[1]

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

  • Headspace Conditions:

    • Equilibration: 80°C for 20 mins.

    • Transfer Line: 100°C.

Protocol C: Chiral Verification (Racemic Confirmation)

Objective: Confirm the material is a true racemate (DL) and not enantiomerically enriched (which would indicate process error or mislabeling). Method: Specific Optical Rotation (Polarimetry).[1]

  • Instrument: Digital Polarimeter with Na lamp (589 nm).[1][3]

  • Solvent: Methanol (HPLC Grade).[1]

  • Concentration: 1.0 g/100 mL (c=1).[1]

  • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Note: If rotation is non-zero, Chiral HPLC (e.g., Chiralpak AD-H) is triggered to quantify the enantiomeric excess.[1]

Mechanistic Logic of Impurity Separation

Understanding the separation logic is vital for troubleshooting. The diagram below details how the HPLC conditions separate the target ester from its likely impurities based on polarity and ionization.

HPLC_Logic Sample Sample Mixture (Ester + Acid + Reagents) Column C18 Stationary Phase (Hydrophobic) Sample->Column MobilePhase Acidic Mobile Phase (pH 2.5) MobilePhase->Column Suppresses Ionization Impurity_Acid Impurity: Ac-DL-Leu-OH (Polar/Protonated) Elutes First Column->Impurity_Acid Low Interaction Target_Ester Target: Ac-DL-Leu-OMe (Hydrophobic/Neutral) Retained Longer Column->Target_Ester High Interaction

Figure 2: HPLC Separation Mechanism. The acidic mobile phase keeps the free acid impurity protonated (neutral) but it remains significantly more polar than the methyl ester, ensuring baseline separation.

References

  • PubChem. (2023).[1] Acetyl-L-leucine methyl ester Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis and Characterization of Amino Acid Derivatives. Chemical Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of DL-Leucine, N-acetyl-, methyl ester

I. Understanding the Chemical Profile and Associated Hazards DL-Leucine, N-acetyl-, methyl ester is a derivative of the amino acid leucine.

Author: BenchChem Technical Support Team. Date: February 2026

I. Understanding the Chemical Profile and Associated Hazards

DL-Leucine, N-acetyl-, methyl ester is a derivative of the amino acid leucine. While comprehensive hazard data for this specific compound is limited, the SDS for the parent compound, N-Acetyl-DL-leucine, indicates that it may cause skin, eye, and respiratory irritation[1]. It is prudent to handle the methyl ester derivative with the same level of caution.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a laboratory coat when handling this compound[2].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors[2].

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated and labeled waste container. The spill area should then be cleaned with a damp cloth[2].

A summary of relevant physical and chemical properties, extrapolated from related compounds, is provided below for risk assessment purposes.

PropertyValue/InformationSource
Appearance White to off-white solid[2]
Solubility Likely soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[3]
Stability Generally stable under normal laboratory conditions.[4]
Incompatibilities Strong oxidizing agents.[4][5]
II. Step-by-Step Disposal Protocol

The disposal of DL-Leucine, N-acetyl-, methyl ester must comply with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as solid chemical waste.

1. Waste Identification and Segregation:

  • Crucial First Step: Correctly identify the waste as DL-Leucine, N-acetyl-, methyl ester.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is known and confirmed. This prevents potentially hazardous reactions.

2. Containment:

  • Primary Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and any known hazard warnings.

  • Secondary Containment: It is good practice to place the primary waste container in a secondary container to mitigate risks from potential leaks or spills.

3. Disposal of Small vs. Large Quantities:

  • Small Quantities (Milligram to Gram Scale): For typical research quantities, the compound can be disposed of as solid chemical waste. Place the material in a designated container for non-hazardous or laboratory chemical waste, in accordance with your institution's waste management plan[2].

  • Large Quantities: For larger quantities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance[2]. They can provide information on the appropriate disposal routes, which may include incineration at a licensed hazardous waste facility[2].

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with DL-Leucine, N-acetyl-, methyl ester, such as weighing paper, gloves, or pipette tips, should be considered contaminated.

  • These materials must be disposed of in the same solid chemical waste container as the compound itself[2].

5. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company.

  • Ensure that all required paperwork and manifests are completed accurately.

III. Regulatory Framework and Institutional Compliance

In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative standards for managing hazardous waste in these settings[6][7]. It is essential to be familiar with your institution's Laboratory Management Plan and hazardous waste determination procedures[6].

The flowchart below illustrates the decision-making process for the proper disposal of DL-Leucine, N-acetyl-, methyl ester.

Disposal Decision Workflow for DL-Leucine, N-acetyl-, methyl ester
IV. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[4].

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[1][4].

  • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention[1][4].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention[5].

V. Conclusion

The responsible disposal of laboratory chemicals is a critical component of a robust safety culture. By following these guidelines for DL-Leucine, N-acetyl-, methyl ester, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]

  • ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015 EPA Docket Center Environmental Protection Agency Mail. American Chemical Society. [Link]

  • L-Leucine Material Safety Data Sheet. Cellseco. [Link]

  • Cytidylyl-(3′→5′)-adenosine. RightAnswer Knowledge Solutions. [Link]

  • 20 Natural amino acids kit Safety Data Sheet. Southern Biological. [Link]

  • Adenosine. LookChem. [Link]

Sources

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